1-Tetradecanol-d29
Description
The exact mass of the compound N-Tetradecyl-D29 alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-AUFKXYATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584376 | |
| Record name | (~2~H_29_)Tetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-78-8 | |
| Record name | 1-Tetradecan-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-d29-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_29_)Tetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-78-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is 1-Tetradecanol-d29 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol-d29, also known as myristyl alcohol-d29, is the deuterium-labeled form of 1-tetradecanol. In this isotopologue, 29 of the 30 hydrogen atoms in the 1-tetradecanol molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its chemical behavior is nearly identical to its non-deuterated counterpart, but it is readily distinguishable by its increased mass. This property allows it to be used as an internal standard to improve the accuracy and precision of quantitative methods for 1-tetradecanol and related compounds in complex matrices.
Chemical Identity and Properties
This compound is a saturated fatty alcohol. Its structure consists of a 14-carbon chain with a hydroxyl group at one end. The high degree of deuteration provides a significant mass shift from the unlabeled compound, minimizing isotopic overlap in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of this compound and 1-Tetradecanol
| Property | This compound | 1-Tetradecanol |
| Synonyms | Myristyl alcohol-d29 | Myristyl alcohol, Tetradecyl alcohol |
| CAS Number | 284474-78-8 | 112-72-1[1] |
| Molecular Formula | C₁₄HD₂₉O | C₁₄H₃₀O[1][2][3][4] |
| Molecular Weight | 243.57 g/mol | 214.39 g/mol |
| Appearance | White solid | White waxy solid |
| Melting Point | 38-40 °C | 35-39 °C |
| Boiling Point | Not specified; expected to be similar to 1-Tetradecanol | 289 °C |
| Density | Not specified; expected to be slightly higher than 1-Tetradecanol | 0.823 g/mL at 25 °C |
| Solubility | Soluble in diethyl ether, slightly soluble in ethanol, practically insoluble in water. | Soluble in diethyl ether, slightly soluble in ethanol, practically insoluble in water. |
| Flash Point | 148 °C | >230 °F |
Synthesis of this compound
Conceptual Synthetic Pathway
Caption: Conceptual synthesis pathway for this compound.
A potential synthesis would involve the following key steps:
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H/D Exchange: Myristic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating the fatty acid in the presence of a deuterium source, such as heavy water (D₂O), and a catalyst, like platinum on carbon (Pt/C). This process is repeated multiple times to achieve a high level of deuteration on the carbon chain.
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Reduction: The resulting deuterated myristic acid is then reduced to the corresponding alcohol. A powerful reducing agent that can also serve as a deuterium source for the carboxyl group, such as lithium aluminum deuteride (LiAlD₄), would be suitable for this transformation.
Experimental Protocols: Application as an Internal Standard
The primary application of this compound is as an internal standard for the quantitative analysis of 1-tetradecanol in various sample matrices. The following is a representative protocol for the quantification of 1-tetradecanol in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Representative GC-MS Protocol for Quantification of 1-Tetradecanol
1. Materials and Reagents:
-
1-Tetradecanol (analyte) standard
-
This compound (internal standard)
-
Sample matrix (e.g., plasma, tissue homogenate)
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Organic solvent for extraction (e.g., hexane, ethyl acetate)
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Derivatizing agent (e.g., BSTFA with 1% TMCS)
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Anhydrous sodium sulfate
2. Sample Preparation:
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To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex thoroughly and centrifuge to separate the layers.
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Transfer the organic layer to a clean tube.
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Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of solvent.
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Derivatize the sample by adding the derivatizing agent and heating as required to convert the alcohol to a more volatile silyl ether.
3. GC-MS Analysis:
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Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
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Oven Temperature Program: Optimized to separate 1-tetradecanol from other matrix components.
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Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.
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Monitor characteristic ions for the derivatized 1-tetradecanol and this compound.
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4. Data Analysis:
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Integrate the peak areas of the selected ions for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
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Determine the concentration of 1-tetradecanol in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for quantitative analysis using an internal standard.
Signaling Pathways and Logical Relationships
As a stable isotope-labeled internal standard, this compound does not have its own signaling pathway. Instead, its utility lies in its logical relationship with the analyte in an analytical workflow, as depicted in the experimental workflow diagram above. The core principle is that any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of their signals, these variations are normalized, leading to more accurate and precise quantification.
Conclusion
This compound is a critical tool for researchers and scientists requiring accurate quantification of 1-tetradecanol. Its near-identical chemical and physical properties to the native compound, combined with its distinct mass, make it an ideal internal standard for mass spectrometry-based analytical methods. The use of this compound helps to mitigate the effects of sample loss during preparation and variations in instrument response, thereby ensuring the reliability and reproducibility of quantitative data in drug development and other scientific research areas.
References
An In-depth Technical Guide to 1-Tetradecanol-d29: Physical Characteristics and Stability
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Tetradecanol-d29 is the deuterium-labeled form of 1-Tetradecanol (Myristyl Alcohol), a straight-chain saturated fatty alcohol. Due to its isotopic labeling, it serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its stability, and standardized protocols for its characterization.
Core Physical and Chemical Characteristics
The physical properties of this compound are very similar to its non-deuterated isotopologue, 1-Tetradecanol. The primary difference lies in its molecular weight due to the substitution of 29 hydrogen atoms with deuterium.
Quantitative Data Summary
The following tables summarize the key physical and chemical data for this compound and its non-deuterated form for comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 284474-78-8 | [2] |
| Molecular Formula | C₁₄HD₂₉O | [2] |
| Molecular Weight | 243.57 g/mol | [2] |
| Melting Point | 38-40 °C (lit.) | [2] |
| Flash Point | 148 °C | |
| Appearance | White solid |
Table 2: Properties of 1-Tetradecanol (Non-Deuterated)
| Property | Value | Reference |
| CAS Number | 112-72-1 | |
| Molecular Formula | C₁₄H₃₀O | |
| Molecular Weight | 214.39 g/mol | |
| Appearance | White waxy solid | |
| Melting Point | 35 - 39 °C (lit.) | |
| Boiling Point | 289 °C (lit.) | |
| Density | 0.823 g/mL at 25 °C (lit.) | |
| Water Solubility | Practically insoluble (1.91 x 10⁻¹ mg/L at 25°C) | |
| Other Solubilities | Soluble in diethyl ether, slightly soluble in ethanol |
Stability and Storage
Chemical Stability: 1-Tetradecanol is chemically stable under standard ambient conditions (room temperature). The deuterated form, this compound, is also considered a stable product. It is not expected to undergo hydrolysis under typical environmental conditions.
Storage Recommendations: To ensure its integrity, this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place. The recommended storage temperature is below +30°C.
Incompatible Materials: Contact with strong oxidizing agents, acid anhydrides, and acid chlorides should be avoided to prevent potential reactions.
Hazardous Decomposition: When exposed to intense heat or fire, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) may be formed.
Experimental Protocols
The following are detailed methodologies for determining the key physical properties and assessing the stability of this compound. These protocols are based on internationally recognized standards.
Determination of Melting Range (Adapted from USP <741> / OECD 102)
This method determines the temperature range over which the solid material transitions to a liquid.
Apparatus:
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Capillary melting point apparatus (e.g., Mel-Temp or equivalent).
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Glass capillary tubes (0.8-1.2 mm internal diameter).
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Calibrated thermometer or digital temperature probe.
Procedure:
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Sample Preparation: Finely pulverize a small amount of dry this compound.
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Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to pack the solid into the bottom, achieving a column height of approximately 3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.
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Initial Determination (optional but recommended): Heat the block rapidly to get an approximate melting point. Allow the block to cool.
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Accurate Determination: Set the apparatus to heat at a controlled rate of 1-2 °C per minute, starting from a temperature approximately 10 °C below the expected melting point.
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Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.
Determination of Boiling Point (Adapted from OECD 103 / ASTM D1120)
This method is used to determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
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Round-bottom flask (100 mL).
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Water-cooled reflux condenser.
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Calibrated thermometer or thermocouple.
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Heating mantle.
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Boiling chips (e.g., silicon carbide).
Procedure:
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Setup: Add approximately 60 mL of the substance to the round-bottom flask along with a few boiling chips.
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Assembly: Assemble the apparatus with the flask in the heating mantle and the condenser attached vertically. Position the thermometer so the bulb is centered in the flask, just above the liquid surface, to measure the vapor temperature.
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Heating: Gently heat the sample to a boil.
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Equilibration: Allow the liquid to reflux, ensuring equilibrium is reached between the liquid and vapor phases.
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Measurement: Record the stable temperature at which the liquid boils and the vapor condenses. This temperature is the boiling point.
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Pressure Correction: Correct the observed boiling point for any deviation from standard atmospheric pressure (101.325 kPa).
Stability Assessment Protocol (Based on ICH Q1A Guidelines)
This protocol outlines a framework for a long-term stability study to establish a re-test period or shelf life.
Objective: To evaluate the stability of this compound under defined storage conditions over time.
Methodology:
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Sample: Use a single, homogenous batch of high-purity this compound.
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Storage Conditions: Place samples in tightly sealed, appropriate containers and store under long-term conditions, typically 25 °C ± 2 °C / 60% RH ± 5% RH.
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Testing Schedule: Pull samples for analysis at specified time points (e.g., initial, 3, 6, 9, 12, 18, 24, and 36 months).
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Analytical Method: At each time point, assess the sample for the following:
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Appearance: Visual inspection for any changes in color or physical state.
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Purity/Assay: Use a validated, stability-indicating method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of this compound and detect any potential degradation products.
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Isotopic Purity: Confirm the deuterium incorporation using mass spectrometry.
-
-
Acceptance Criteria: The re-test period is defined by the time during which the sample continues to meet its pre-defined specifications for appearance, purity, and isotopic enrichment.
Visualizations: Workflows and Logical Relationships
Use in Bioanalytical Methods
This compound is ideally suited as an internal standard (IS) for the quantification of endogenous or administered 1-Tetradecanol in biological matrices (e.g., plasma, tissue) using LC-MS/MS. A stable isotope-labeled IS is considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing the most accurate correction for experimental variability.
The following diagram illustrates a typical experimental workflow for such an application.
References
An In-depth Technical Guide to Myristyl Alcohol-d29: Structure and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of myristyl alcohol-d29, a deuterated form of myristyl alcohol. It covers its chemical structure, methods for determining isotopic purity, and general synthetic approaches. This document is intended to serve as a valuable resource for researchers utilizing myristyl alcohol-d29 in various scientific applications, including as an internal standard in mass spectrometry-based studies, in metabolic research, and in the development of deuterated drugs.
Chemical Structure
Myristyl alcohol, systematically named 1-tetradecanol, is a straight-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH. Its deuterated analog, myristyl alcohol-d29, has all 29 hydrogen atoms on the alkyl chain and the hydroxyl group replaced by deuterium atoms.
Non-deuterated Myristyl Alcohol:
-
Chemical Formula: C₁₄H₃₀O
-
Molecular Weight: 214.39 g/mol
-
Structure: CH₃(CH₂)₁₂CH₂OH
Myristyl Alcohol-d29:
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Chemical Formula: C₁₄HD₂₉O
-
Molecular Weight: Approximately 243.57 g/mol
-
Structure: CD₃(CD₂)₁₂CD₂OD
The complete deuteration of the molecule significantly increases its molecular weight, which is a key characteristic utilized in its application as an internal standard for mass spectrometry.
Isotopic Purity and its Determination
The isotopic purity of a deuterated compound refers to the percentage of the compound that is enriched with the desired isotope (deuterium in this case) at specific labeled positions. It is a critical parameter that ensures the accuracy and reliability of experimental results. The determination of isotopic purity typically involves two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Purity Analysis
High-resolution mass spectrometry (HR-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for determining the isotopic distribution of deuterated compounds.
Experimental Protocol: GC-MS Analysis of Myristyl Alcohol-d29 (General Protocol)
This protocol outlines a general procedure for the analysis of long-chain fatty alcohols. Specific parameters may need to be optimized for the instrument and sample.
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Sample Preparation and Derivatization:
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Accurately weigh a small amount of myristyl alcohol-d29 and dissolve it in a suitable organic solvent (e.g., hexane or dichloromethane).
-
To improve volatility and chromatographic separation, the hydroxyl group is often derivatized. A common method is silylation to form a trimethylsilyl (TMS) ether. This can be achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine or acetonitrile. The reaction is typically carried out at 60-80°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a capillary column suitable for fatty acid or fatty alcohol analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and held for 10 minutes.
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Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Scan Range: m/z 50-500.
-
-
Data Analysis:
-
The mass spectrum of the derivatized myristyl alcohol-d29 will show a molecular ion peak ([M]⁺) and characteristic fragment ions.
-
The isotopic distribution is determined by examining the relative intensities of the ion clusters for the molecular ion and key fragments. The mass difference between the peaks will correspond to the number of deuterium atoms.
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The isotopic purity is calculated by comparing the intensity of the fully deuterated species (d29) to the sum of the intensities of all isotopic variants (d0 to d29).
-
Data Presentation: Illustrative Isotopic Distribution of a Highly Deuterated C14 Alcohol
Since a specific certificate of analysis for myristyl alcohol-d29 is not publicly available, the following table provides a representative example of an isotopic distribution for a highly deuterated long-chain alcohol with a theoretical enrichment of 98 atom % D.
| Isotopologue | Relative Abundance (%) |
| d29 | 94.2 |
| d28 | 4.5 |
| d27 | 1.1 |
| d26 | 0.2 |
| < d26 | < 0.1 |
| Total | 100.0 |
| Isotopic Purity (d29) | 94.2% |
This data is for illustrative purposes only and does not represent a specific batch of myristyl alcohol-d29.
NMR Spectroscopy for Isotopic Purity Analysis
Deuterium (²H) NMR and Carbon-13 (¹³C) NMR spectroscopy are valuable techniques for confirming the positions of deuteration and assessing isotopic purity.
Experimental Protocol: ²H NMR for Isotopic Purity (General Protocol)
-
Sample Preparation:
-
Dissolve a sufficient amount of myristyl alcohol-d29 in a suitable non-deuterated solvent (e.g., chloroform, benzene).
-
Transfer the solution to an NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.
-
Solvent: A non-deuterated solvent is used to avoid a large solvent signal.
-
Acquisition: A simple one-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range for deuterons in an aliphatic chain.
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Relaxation Delay: A sufficient relaxation delay (D1) should be used to ensure quantitative results.
-
-
Data Analysis:
-
The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule (e.g., -CD₃, -CD₂-, -CD₂OD).
-
The absence of significant signals in the corresponding proton (¹H) NMR spectrum at the chemical shifts of myristyl alcohol confirms a high degree of deuteration.
-
The isotopic purity can be estimated by comparing the integral of the deuterium signals to that of a known internal standard.
-
Synthesis of Myristyl Alcohol-d29
General Synthetic Strategy:
-
Preparation of Perdeuterated Myristic Acid (Myristic Acid-d27):
-
Deuterium Exchange: One common method is the repeated H/D exchange of myristic acid with a deuterium source, such as deuterium oxide (D₂O), under high temperature and pressure, often in the presence of a catalyst like platinum or palladium on carbon.
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De Novo Synthesis: Synthesis from smaller deuterated building blocks.
-
-
Reduction of Perdeuterated Myristic Acid:
-
The carboxylic acid group of myristic acid-d27 is reduced to a primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum deuteride (LiAlD₄) in an aprotic solvent like diethyl ether or tetrahydrofuran. The use of LiAlD₄ ensures the introduction of a deuterium atom at the hydroxyl-bearing carbon.
-
Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the workflows for determining the isotopic purity of myristyl alcohol-d29.
Caption: Workflow for Isotopic Purity Determination.
Caption: General Synthetic Pathway for Myristyl Alcohol-d29.
Conclusion
Myristyl alcohol-d29 is a valuable tool for researchers in various scientific disciplines. Understanding its structure and ensuring its isotopic purity are paramount for obtaining reliable and accurate experimental data. This guide has provided an in-depth overview of the chemical structure of myristyl alcohol-d29, detailed the primary analytical methods for determining its isotopic purity, and outlined the general synthetic strategies. While specific quantitative data and a detailed synthesis protocol are not publicly available, the general procedures and illustrative examples provided herein offer a solid foundation for researchers working with this and other deuterated compounds. It is always recommended to obtain a certificate of analysis from the supplier for batch-specific isotopic purity data.
A Technical Guide to the Commercial Sources and Availability of 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of 1-Tetradecanol-d29 (CAS No: 284474-78-8). This deuterated analog of 1-Tetradecanol (myristyl alcohol) is a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analysis.
Commercial Availability and Supplier Specifications
This compound is available from several specialized chemical suppliers. The products offered typically vary in terms of isotopic purity, chemical purity, available quantities, and price. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| MedChemExpress | This compound | 284474-78-8 | Not explicitly stated, inquire for details | ≥98% (by GC) | 10 mg, 50 mg, 100 mg |
| BOC Sciences | This compound | 284474-78-8 | 98 atom % D | ≥98% (by CP) | Custom synthesis |
| Cayman Chemical | This compound | 284474-78-8 | ≥99% deuterated forms (d1-d29) | ≥98% | 1 mg, 5 mg, 10 mg |
| Cambridge Isotope Laboratories, Inc. | This compound | 284474-78-8 | Not explicitly stated, inquire for details | Not explicitly stated | Inquire for details |
| Toronto Research Chemicals | This compound | 284474-78-8 | Not explicitly stated, inquire for details | Not explicitly stated | Inquire for details |
Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to contact the suppliers directly for the most current specifications and pricing.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from myristic acid.
Caption: General synthetic pathway for this compound.
The initial step is the deuteration of myristic acid. This can be achieved through various methods, including catalytic H/D exchange reactions using deuterium gas (D2) or deuterium oxide (D2O) in the presence of a suitable catalyst. The extent of deuteration can be controlled to achieve the desired isotopic enrichment.
The second step is the reduction of the deuterated myristic acid to the corresponding alcohol, this compound. This is a standard organic transformation that can be accomplished using various reducing agents, such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4), to ensure the hydroxyl-bearing carbon is also deuterated.
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for its distinction and separate quantification by the mass spectrometer.
General Workflow for Sample Analysis using a Deuterated Internal Standard
Caption: A typical experimental workflow for using this compound as an internal standard.
Key Experimental Considerations:
-
Spiking: A precise and known amount of this compound is added to the sample at the earliest stage of preparation. This allows it to undergo the same extraction, derivatization (if any), and analysis steps as the endogenous 1-Tetradecanol, thereby correcting for any losses or variations during the process.
-
Calibration Curve: A calibration curve is generated using known concentrations of the non-deuterated 1-Tetradecanol standard, each spiked with the same amount of this compound.
-
Quantification: The ratio of the peak area of the analyte (1-Tetradecanol) to the peak area of the internal standard (this compound) is plotted against the concentration of the standards to create the calibration curve. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from this curve.
This technical guide provides a foundational understanding of the commercial landscape and technical considerations for the use of this compound. For specific applications, it is crucial to consult the detailed product specifications from the chosen supplier and to optimize the experimental protocols accordingly.
Technical Guide: 1-Tetradecanol-d29 - Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and specifications for the deuterated long-chain fatty alcohol, 1-Tetradecanol-d29. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis.
Introduction
This compound is the deuterium-labeled analog of 1-Tetradecanol, also known as myristyl alcohol. Due to its chemical and physical similarity to the unlabeled compound, this compound is an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based quantitative studies. Its use allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise measurements. This guide outlines the typical quality specifications and analytical methodologies used to certify this important research chemical.
Certificate of Analysis: Representative Data
The following tables summarize the typical specifications and representative analytical data for a batch of high-purity this compound.
Table 1: General Properties and Specifications
| Property | Specification | Representative Value |
| Chemical Formula | C₁₄HD₂₉O | C₁₄HD₂₉O |
| Molecular Weight | 243.57 g/mol | 243.57 g/mol |
| CAS Number | 284474-78-8 | 284474-78-8 |
| Appearance | White Solid | Conforms |
| Solubility | Soluble in Diethyl Ether, Slightly Soluble in Ethanol | Conforms |
| Melting Point | 38-40 °C | 39.1 °C |
Table 2: Quality Control Specifications
| Analysis | Specification | Representative Value | Method |
| Chemical Purity | ≥ 99.0% | 99.6% | GC-MS |
| Isotopic Enrichment (D) | ≥ 98.0 atom % D | 98.7 atom % D | Mass Spectrometry |
| Deuterium Incorporation | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to determine the quality of this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as hexane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment
High-resolution mass spectrometry is used to determine the isotopic enrichment of deuterium in this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation: The sample solution prepared for GC-MS analysis can be used, or a new solution can be prepared by dissolving a small amount of the compound in a suitable solvent for direct infusion.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer Mode: High-resolution full scan.
-
Data Acquisition: Acquire data in the mass range that includes the molecular ion of this compound and its isotopologues.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated species and the masses of the isotopologues containing fewer deuterium atoms.
-
Measure the relative intensities of the peaks corresponding to the different isotopologues.
-
Calculate the isotopic enrichment by determining the percentage of the fully deuterated species relative to the sum of all observed isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
¹H-NMR and ¹³C-NMR are used to confirm the structure of the molecule and to provide an orthogonal assessment of isotopic purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The absence or significant reduction of proton signals at positions expected for 1-Tetradecanol confirms a high degree of deuteration. The presence of any residual proton signals can be integrated to estimate the level of isotopic purity.
-
-
¹³C-NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Data Acquisition: Acquire a sufficient number of scans.
-
Analysis: The carbon spectrum will show signals for the 14 carbon atoms. The coupling patterns of these signals can provide information about the adjacent deuterium atoms, further confirming the deuteration pattern.
-
Visualizations
The following diagrams illustrate the logical workflow and the analytical process for the quality control of this compound.
Caption: Quality Control Workflow for this compound.
Caption: GC-MS Experimental Workflow for Purity Analysis.
Caption: Mass Spectrometry Workflow for Isotopic Enrichment.
An In-Depth Technical Guide to the Applications of Deuterated Fatty Alcohols in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated fatty alcohols in the field of metabolic research. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing stable isotope labeling to investigate lipid metabolism. This document details the core principles of using deuterated fatty alcohols as tracers, outlines experimental methodologies, presents quantitative data, and visualizes key metabolic pathways.
Introduction to Deuterated Fatty Alcohols in Metabolic Research
Stable isotope labeling has become an indispensable tool for tracing the metabolic fate of molecules in vivo and in vitro.[1][2] Deuterium (²H), a stable isotope of hydrogen, offers a safe and powerful means to label fatty alcohols and study their dynamic roles in complex biological systems.[3] Unlike radioactive isotopes, deuterated compounds do not emit ionizing radiation, making them suitable for use in human studies.[4]
Deuterated fatty alcohols serve two primary purposes in metabolic research:
-
Metabolic Tracers: By introducing a known quantity of a deuterated fatty alcohol into a biological system, researchers can track its absorption, distribution, metabolism, and incorporation into more complex lipid structures. This provides invaluable insights into the kinetics and fluxes of metabolic pathways.
-
Internal Standards: In mass spectrometry-based lipidomics, deuterated fatty alcohols are used as internal standards for the accurate quantification of their endogenous, non-deuterated counterparts. Since the deuterated standard is chemically identical to the analyte of interest but has a different mass, it can correct for variations in sample preparation and instrument response, leading to more reliable and robust quantification.[5]
The primary areas of metabolic research where deuterated fatty alcohols are applied include the study of:
-
Wax Ester and Ether Lipid Metabolism: Fatty alcohols are direct precursors to wax esters and the alkyl chains of ether lipids. Deuterated fatty alcohols can be used to trace the biosynthesis and turnover of these important lipid classes.
-
Fatty Acid Metabolism: Fatty alcohols are metabolically linked to fatty acids through the "fatty alcohol cycle," which involves oxidation of fatty alcohols to fatty aldehydes and then to fatty acids. Tracing with deuterated fatty alcohols can elucidate the dynamics of this cycle.
-
Lipid Signaling: Some fatty alcohols and their derivatives may act as signaling molecules. Deuterated analogs can help in studying their metabolic fate and potential roles in signaling cascades.
Core Applications and Methodologies
The use of deuterated fatty alcohols as tracers allows for the quantitative analysis of various metabolic pathways. This section details the key applications and provides an overview of the experimental protocols involved.
Tracing the Metabolic Fate of Fatty Alcohols
A primary application of deuterated fatty alcohols is to follow their metabolic conversion and incorporation into other lipid species. This can provide quantitative data on the rates of specific metabolic pathways.
Experimental Workflow:
The general workflow for a metabolic tracing experiment using a deuterated fatty alcohol involves several key steps, from administration of the tracer to the final analysis of labeled molecules.
Studying Wax Ester and Ether Lipid Biosynthesis
Deuterated fatty alcohols are valuable for investigating the synthesis of wax esters and ether lipids, which play crucial roles in energy storage, membrane structure, and signaling.
Signaling and Biosynthetic Pathway:
The synthesis of wax esters involves the esterification of a fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by wax ester synthase. Ether lipid synthesis begins with the formation of an ether bond between a fatty alcohol and dihydroxyacetone phosphate (DHAP).
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated fatty alcohols. These protocols are intended as a guide and may require optimization based on the specific research question and experimental model.
In Vivo Administration of Deuterated Fatty Alcohols in Rodent Models
Objective: To trace the metabolic fate of a deuterated fatty alcohol in vivo.
Materials:
-
Deuterated fatty alcohol (e.g., d31-palmitoyl alcohol)
-
Vehicle for administration (e.g., corn oil)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools (e.g., scissors, forceps)
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Tracer Preparation: Prepare a solution of the deuterated fatty alcohol in the chosen vehicle at the desired concentration.
-
Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure a basal metabolic state.
-
Tracer Administration: Administer the deuterated fatty alcohol solution via oral gavage. The dosage will depend on the specific tracer and research question.
-
Sample Collection: At predetermined time points post-administration, collect blood samples via tail vein or cardiac puncture under anesthesia. For terminal studies, collect tissues of interest (e.g., liver, adipose tissue, plasma).
-
Sample Processing: Immediately process blood to separate plasma. Snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
Lipid Extraction from Tissues and Plasma
Objective: To extract total lipids from biological samples for subsequent analysis.
Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
Glass vials
Procedure (Folch Method):
-
Homogenization: Homogenize the weighed tissue sample in a 2:1 (v/v) mixture of chloroform:methanol. For plasma, add the chloroform:methanol mixture directly.
-
Phase Separation: Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v).
-
Centrifugation: Centrifuge the mixture to facilitate phase separation.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform) and store at -80°C until analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify deuterated fatty alcohols and their metabolites.
Materials:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable column (e.g., capillary column)
-
Internal standard (if not using the deuterated compound for quantification)
Procedure:
-
Derivatization: Convert the fatty alcohols in the dried lipid extract to their more volatile trimethylsilyl (TMS) ethers by reacting with a derivatizing agent like BSTFA.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different lipid species based on their volatility and interaction with the column stationary phase.
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer.
-
Quantification: The abundance of the deuterated and non-deuterated forms of the fatty alcohol and its metabolites is determined by selected ion monitoring (SIM) of their characteristic ions.
Data Presentation
The quantitative data obtained from metabolic tracing studies with deuterated fatty alcohols can be effectively summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Incorporation of Deuterated Palmitoyl Alcohol into Liver Lipids
| Time Point (hours) | Deuterated Palmitoyl Alcohol (nmol/g tissue) | Deuterated Wax Esters (nmol/g tissue) | Deuterated Ether Lipids (nmol/g tissue) |
| 1 | 15.2 ± 2.1 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 4 | 8.7 ± 1.5 | 5.4 ± 0.9 | 1.2 ± 0.2 |
| 12 | 2.1 ± 0.4 | 8.9 ± 1.3 | 2.5 ± 0.4 |
| 24 | 0.5 ± 0.1 | 6.2 ± 1.0 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Endogenous Fatty Alcohols using a Deuterated Internal Standard
| Sample Group | Endogenous Palmitoyl Alcohol (μg/mL plasma) | Endogenous Stearyl Alcohol (μg/mL plasma) |
| Control | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Treatment | 4.1 ± 0.7 | 2.9 ± 0.5 |
p < 0.05 compared to Control. Data are presented as mean ± standard deviation.
Visualization of Metabolic Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in metabolic research. The following diagrams were generated using the Graphviz DOT language.
The Fatty Alcohol Cycle
The fatty alcohol cycle describes the interconversion of fatty acids, fatty aldehydes, and fatty alcohols. Deuterated fatty alcohols can be used to probe the kinetics of this cycle.
Logical Workflow for Drug Development Application
Deuterated fatty alcohols can be employed in drug development to assess the impact of a therapeutic candidate on lipid metabolism.
Conclusion
Deuterated fatty alcohols are versatile and powerful tools in metabolic research, enabling detailed investigation of lipid metabolism with high precision and safety. Their application as both metabolic tracers and internal standards provides a quantitative framework for understanding the dynamics of fatty alcohol metabolism and its role in health and disease. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this exciting and rapidly evolving field. As analytical technologies continue to advance, the applications of deuterated fatty alcohols are expected to expand, further unraveling the complexities of lipid metabolic networks.
References
- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanol diversely alters palmitate, stearate and oleate metabolism in the liver and pancreas of rats using the deuterium oxide single tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Tetradecanol-d29 in Advancing Lipidomics and Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate fields of lipidomics and metabolomics, the precise and accurate quantification of endogenous molecules is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. This guide provides a comprehensive overview of the critical role of 1-Tetradecanol-d29, a deuterium-labeled saturated fatty alcohol, as an internal standard for the robust quantification of fatty alcohols and related lipid species.
1-Tetradecanol, also known as myristyl alcohol, is a 14-carbon straight-chain saturated fatty alcohol.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard due to its chemical similarity to the endogenous analyte, allowing it to mimic the behavior of the target molecule during extraction, derivatization, and ionization, while its mass difference ensures it can be distinguished by the mass spectrometer.[3]
Core Principles of Isotope Dilution Mass Spectrometry
The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the biological sample at the earliest stage of sample preparation. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured. This ratio is used to calculate the concentration of the analyte, effectively normalizing for any sample loss or variation in instrument response.
Data Presentation: Physicochemical and Mass Spectrometric Properties
Accurate quantification relies on the precise knowledge of the properties of both the analyte and the internal standard.
| Property | 1-Tetradecanol | This compound |
| Synonyms | Myristyl alcohol, Tetradecan-1-ol | Deuterated myristyl alcohol |
| Molecular Formula | C₁₄H₃₀O | C₁₄HD₂₉O |
| Molecular Weight ( g/mol ) | 214.39[2] | ~243.56 (Calculated) |
| Precursor Ion (m/z) (as TMS derivative, EI) | Varies with derivatization | Varies with derivatization |
| Key Fragment Ions (m/z) (as TMS derivative, EI) | Varies with derivatization | Varies with derivatization |
Note: The exact m/z values for the precursor and fragment ions will depend on the derivatization method and the ionization technique used. For electron ionization (EI) of the trimethylsilyl (TMS) ether derivative, a common approach in GC-MS, the molecular ion may be weak or absent, with characteristic fragments resulting from alpha-cleavage and loss of a methyl group.
Experimental Protocols
The following sections detail representative protocols for the extraction, derivatization, and analysis of fatty alcohols from biological matrices using this compound as an internal standard.
Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution (in methanol or ethanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for derivatization.
Derivatization of Fatty Alcohols for GC-MS Analysis (Silylation)
For analysis by gas chromatography, the polar hydroxyl group of fatty alcohols must be derivatized to increase their volatility and thermal stability. Silylation to form trimethylsilyl (TMS) ethers is a common and effective method.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis of Derivatized Fatty Alcohols
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for lipid analysis (e.g., HP-5MS, DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Mass Spectrometer: Quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis. In SIM mode, monitor characteristic ions for both the endogenous 1-tetradecanol derivative and the this compound derivative.
Visualizations: Workflows and Pathways
Experimental Workflow
The overall process from sample collection to data analysis is a critical workflow to standardize for reproducible results.
References
understanding deuterium labeling in fatty acid analysis
An In-Depth Technical Guide to Deuterium Labeling in Fatty Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of deuterium labeling in the analysis of fatty acid metabolism. Utilizing stable isotopes like deuterium (²H) offers a powerful tool to trace the dynamic processes of fatty acid synthesis, elongation, desaturation, and oxidation in vivo and in vitro.[1][2][3] This technique, coupled with mass spectrometry, enables precise quantification of metabolic fluxes, providing critical insights for research in metabolic diseases, oncology, and drug development.[4][5]
Core Principles of Deuterium Labeling
Deuterium, a stable isotope of hydrogen, can be incorporated into fatty acids through two primary approaches:
-
Deuterium Oxide (D₂O) Labeling: D₂O, or heavy water, is administered to animals or added to cell culture media. The deuterium is then incorporated into newly synthesized fatty acids primarily through the reduction of NADP+ to NADPH, a key cofactor in fatty acid synthesis. This method is particularly useful for studying de novo lipogenesis (DNL), the endogenous synthesis of fatty acids.
-
Deuterated Fatty Acid Tracers: Specifically synthesized fatty acids containing deuterium atoms at known positions are introduced into the system. This approach allows for the tracing of the metabolic fate of specific fatty acids, including their uptake, elongation, desaturation, and incorporation into complex lipids.
The analysis of deuterium-labeled fatty acids is predominantly carried out using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). These methods allow for the separation of different fatty acid species and the determination of their isotopic enrichment, which is a measure of the amount of deuterium incorporated.
Key Applications in Research and Drug Development
Deuterium labeling in fatty acid analysis has a wide range of applications, including:
-
Quantifying De Novo Lipogenesis (DNL): Measuring the rate of new fatty acid synthesis is crucial in understanding metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
-
Elucidating Fatty Acid Metabolic Pathways: Tracing the conversion of one fatty acid to another provides insights into the activity of elongase and desaturase enzymes.
-
Assessing Fatty Acid Oxidation: By tracking the disappearance of a deuterated fatty acid tracer, researchers can quantify the rate of its breakdown for energy production.
-
Pharmacodynamic Studies: In drug development, this technique can be used to assess the effect of a therapeutic candidate on lipid metabolism.
-
Biomarker Discovery: Aberrant fatty acid metabolism is a hallmark of various diseases, and deuterium labeling can help identify potential biomarkers for diagnosis and prognosis.
Data Presentation
The quantitative data obtained from deuterium labeling experiments are crucial for interpreting metabolic fluxes. Below are examples of how such data can be structured.
Table 1: Quantification of De Novo Synthesized Fatty Acids in Rat Plasma Following D₇-Stearic Acid Administration
| Analyte | Limit of Detection (LOD) | Linearity Range (µM) | Accuracy (%) | Precision (%) | Max Concentration (µM) | Time to Max Concentration (h) |
| d₇-Stearic Acid (C18:0) | 100 nM | 0.1 - 30 | > 90 | > 88 | ~2.2 | ~8 |
| d₇-Oleic Acid (C18:1) | 100 nM | 0.1 - 30 | > 90 | > 88 | ~0.6 | ~24 |
| d₇-Palmitic Acid (C16:0) | 100 nM | 0.1 - 30 | > 90 | > 88 | ~1.2 | ~24 |
Table 2: Relative Abundance of Deuterium-Labeled Fatty Acids in a D₂O Labeling Experiment
| Fatty Acid | Unlabeled (M+0) Abundance (%) | Labeled (M+n) Abundance (%) | Isotopic Enrichment (%) |
| Palmitate (C16:0) | 45 | 55 | 55 |
| Stearate (C18:0) | 60 | 40 | 40 |
| Oleate (C18:1) | 75 | 25 | 25 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accuracy of deuterium labeling experiments.
Protocol 1: In Vivo D₂O Labeling for Measuring De Novo Lipogenesis
This protocol outlines the key steps for an in vivo D₂O labeling study in a rodent model to measure DNL.
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Baseline Blood Sample: Collect a baseline blood sample from each animal before D₂O administration.
-
D₂O Administration: Administer a bolus of 99.9% D₂O via intraperitoneal (IP) injection to achieve a target body water enrichment of 4-5%.
-
Maintenance: Provide drinking water enriched with 8% D₂O to maintain a stable body water enrichment.
-
Time-Course Sampling: Collect blood samples at various time points post-D₂O administration (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
-
Lipid Extraction: Extract total lipids from plasma and tissue samples using a modified Folch or Bligh-Dyer method.
-
Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their methyl ester derivatives (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the isotopic enrichment of deuterium in specific fatty acids.
-
Data Analysis: Calculate the fractional synthesis rate (FSR) of each fatty acid based on its deuterium enrichment and the body water enrichment.
Protocol 2: Analysis of Deuterium-Labeled Fatty Acids by HPLC-ESI-MS
This protocol describes a rapid method for quantifying deuterium-labeled fatty acids in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add an internal standard (e.g., a deuterated fatty acid not expected to be formed endogenously).
-
Perform hydrolysis to release free fatty acids.
-
Neutralize the sample.
-
Quench the reaction.
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column.
-
Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with a modifier) to separate the fatty acids.
-
-
ESI-MS Detection:
-
Analyze the eluent from the HPLC using an ESI-MS system operating in negative ion mode.
-
Use single ion monitoring (SIM) to detect the specific m/z values of the deuterated and unlabeled fatty acids of interest.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the deuterated fatty acid standards.
-
Determine the concentration of the labeled fatty acids in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
Diagrams are provided to illustrate key processes in deuterium labeling and fatty acid metabolism.
Caption: Experimental workflow for a D₂O labeling study.
Caption: Incorporation of deuterium into fatty acids during de novo synthesis.
References
- 1. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Tetradecanol-d29 as a Tracer in Biological Systems: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the application of 1-Tetradecanol-d29 as a stable isotope tracer in biological research. It covers the core principles, experimental design, analytical methodologies, and data interpretation, offering a valuable resource for scientists investigating lipid metabolism and related cellular processes.
Introduction to 1-Tetradecanol and its Deuterated Analog
1-Tetradecanol, also known as myristyl alcohol, is a 14-carbon saturated fatty alcohol.[1][2] It is a naturally occurring compound found in various biological systems and is a component of more complex lipids.[1] In biological systems, 1-tetradecanol is involved in fatty acid metabolism, where it can be oxidized to myristic acid.[3][4] Fatty acids are essential components of cell membranes, serve as energy sources, and act as signaling molecules, particularly in inflammatory processes.
This compound is a deuterated form of 1-tetradecanol, where 29 hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an ideal tracer for metabolic studies. When introduced into a biological system, the metabolic fate of this compound can be tracked and quantified using mass spectrometry-based techniques. This allows researchers to elucidate metabolic pathways, measure flux rates, and understand the incorporation of 1-tetradecanol into various lipid species.
Table 1: Properties of 1-Tetradecanol and this compound
| Property | 1-Tetradecanol | This compound |
| Chemical Formula | C₁₄H₃₀O | C₁₄HD₂₉O |
| Molecular Weight | 214.39 g/mol | ~243.66 g/mol |
| Appearance | White waxy solid | Not specified, expected to be similar to unlabeled form |
| Solubility | Insoluble in water, soluble in diethyl ether and slightly soluble in ethanol | Not specified, expected to be similar to unlabeled form |
| Melting Point | 38 °C (100 °F; 311 K) | Not specified, expected to be similar to unlabeled form |
| Boiling Point | >260 °C | Not specified, expected to be similar to unlabeled form |
Applications of this compound as a Tracer
The primary application of this compound is as a tracer in stable isotope-resolved metabolomics (SIRM) studies to investigate fatty acid metabolism. By tracking the incorporation of the deuterium label, researchers can:
-
Elucidate Metabolic Pathways: Trace the conversion of 1-tetradecanol to its downstream metabolites, such as myristic acid, and its subsequent incorporation into complex lipids like phospholipids and triglycerides.
-
Quantify Metabolic Flux: Determine the rate of synthesis and turnover of 1-tetradecanol and its metabolites under different physiological or pathological conditions.
-
Internal Standard for Quantification: While the focus of this guide is on its use as a tracer, it's important to note that this compound is also an excellent internal standard for the accurate quantification of endogenous 1-tetradecanol in biological samples due to its similar chemical properties and distinct mass.
Metabolic Pathway of 1-Tetradecanol
The metabolic pathway of 1-tetradecanol primarily involves its oxidation to myristic acid. This process is thought to occur via a two-step enzymatic reaction involving alcohol dehydrogenase and aldehyde dehydrogenase. Once formed, myristic acid can enter the fatty acid metabolic pool and be utilized for various cellular processes, including esterification into complex lipids.
References
An In-depth Technical Guide to the Safe Handling of 1-Tetradecanol-d29
This guide provides comprehensive safety and handling information for 1-Tetradecanol-d29, targeted towards researchers, scientists, and professionals in drug development. The safety data for the non-deuterated analogue, 1-Tetradecanol, is used as a primary reference, as the isotopic labeling with deuterium is not expected to significantly alter the chemical's hazardous properties.
Section 1: Chemical and Physical Properties
This compound is the deuterium-labeled version of 1-Tetradecanol, also known as myristyl alcohol. It is a straight-chain saturated fatty alcohol.[1] The physical and chemical properties are crucial for safe handling and storage.
Table 1: Physical and Chemical Properties of 1-Tetradecanol
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C14H30O | [2][3][4] |
| Molecular Weight | 214.39 g/mol | [2] |
| Appearance | White crystalline powder, flakes, or solid. | Multiple |
| Melting Point | 35-39 °C (lit.) | |
| Boiling Point | 289 °C (lit.) | |
| Density | 0.823 g/mL at 25 °C (lit.) | |
| Flash Point | >230 °F (>110 °C) | |
| Autoignition Temperature | 489 °F (254 °C) | |
| Vapor Pressure | <1 hPa at 20 °C | |
| Vapor Density | 7.4 (air = 1) | |
| Water Solubility | Insoluble. | Multiple |
| Solubility in Other Solvents | Soluble in ether and alcohol. | Multiple |
| log Kow (Octanol/Water Partition Coefficient) | 6.03 | |
Section 2: Hazard Identification and Toxicology
1-Tetradecanol is considered a hazardous substance and can cause serious eye irritation. It is also very toxic to aquatic life with long-lasting effects.
Table 2: Toxicological Data for 1-Tetradecanol
| Test | Species | Route | Value | Source |
|---|---|---|---|---|
| LD50 | Rat | Oral | >5000 mg/kg | |
| LD50 | Rabbit | Skin | >5 g/kg |
| Eye Irritation | Rabbit | Draize test | 500 mg (Mild) | |
Primary Hazards:
-
Eye Irritation: Causes serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May cause gastrointestinal irritation.
-
Environmental Hazards: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.
Section 3: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.
Handling Procedures:
-
Avoid all personal contact, including inhalation.
-
Wash hands thoroughly after handling.
-
Use with adequate ventilation.
-
Minimize dust generation and accumulation.
-
Keep away from sources of ignition.
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Section 4: Emergency Procedures
First Aid Measures:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.
Spill and Leak Procedures:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal.
-
Major Spills: Alert emergency responders. Avoid all personal contact. Wear protective clothing. Prevent entry into waterways, sewers, basements, or confined areas.
Fire Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazards: Combustible solid. Dust may form an explosive mixture with air. Combustion products include carbon monoxide and carbon dioxide.
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.
Section 5: Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant. Do not allow product to enter drains.
Section 6: Experimental Protocols
While specific safety testing protocols for this compound were not found, studies on the non-deuterated form in experimental periodontitis in rabbits provide some insight into its biological application. These were not safety studies but efficacy models.
Example Experimental Use (for context, not a safety protocol):
-
Study: Investigation of 1-Tetradecanol complex for prevention of Porphyromonas gingivalis-induced periodontitis in rabbits.
-
Methodology:
-
Induce experimental periodontitis in New Zealand white rabbits using silk sutures and topical application of P. gingivalis.
-
Topically apply 1-Tetradecanol complex at specified concentrations (e.g., 1 and 10 mg/ml) three times per week for 6 weeks.
-
Sacrifice animals and perform macroscopic and histologic evaluation of mandibular block sections to assess inflammation and bone loss.
-
Another study investigated the therapeutic actions of a 1-tetradecanol complex in established periodontitis in rabbits, following a similar protocol of inducing the disease and then applying the treatment.
Section 7: Visualized Workflow for Safe Handling
The following diagram illustrates the key logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
A Technical Guide to the Solubility of 1-Tetradecanol-d29 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 1-Tetradecanol-d29, a deuterated form of myristyl alcohol. Given the isotopic nature of this compound, its solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, 1-Tetradecanol. The data and methodologies presented herein are based on the properties of 1-Tetradecanol and are directly applicable to its deuterated form for research and development purposes.
Core Data Presentation: Solubility Profile
The solubility of 1-Tetradecanol, a straight-chain saturated fatty alcohol, has been documented in various organic solvents. This information is critical for its application in cosmetic formulations, as an intermediate in chemical synthesis, and in drug development as a penetration enhancer.[1] The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Solubility Description | Quantitative Data | Citation |
| Diethyl Ether | Soluble | - | [2][3] |
| Ethanol | Very Soluble / Slightly Soluble | - | [2][4] |
| Acetone | Very Soluble | - | |
| Benzene | Very Soluble | - | |
| Chloroform | Very Soluble | - | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (466.44 mM) | |
| Acetonitrile | - | Upper Critical Solution Temperature: 321.4 ± 0.2 K | |
| Water | Practically Insoluble | 0.191 mg/L at 25 °C |
Note: The conflicting descriptions for ethanol's solubility ("Very Soluble" vs. "Slightly Soluble") may depend on the specific conditions, such as temperature and the ratio of solute to solvent.
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices for solubility assessment.
Objective: To quantitatively and qualitatively determine the solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, diethyl ether, acetone, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid should be clearly visible.
-
Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker bath and allow them to stand for a short period to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15-20 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each sample.
-
Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Data Interpretation:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Safeguarding Isotopic Integrity: A Technical Guide to 1-Tetradecanol-d29 Storage and Stability
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of 1-Tetradecanol-d29 to ensure its long-term chemical and isotopic stability. Due to a lack of specific stability data for the deuterated form, the recommendations provided herein are largely based on the known properties of its non-deuterated analogue, 1-Tetradecanol, and established principles of chemical stability.
Introduction
This compound is a deuterated form of myristyl alcohol, a long-chain fatty alcohol.[1] Stable isotope-labeled compounds like this compound are critical tools in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry.[1][2] Maintaining the chemical purity and isotopic enrichment of these reagents is paramount for generating accurate and reproducible experimental results. This guide outlines the key factors influencing the stability of this compound and provides recommendations for optimal storage conditions.
Physicochemical Properties and Stability Profile
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁D₂₉O | N/A |
| Molecular Weight | 243.68 g/mol (approx.) | N/A |
| Appearance | White solid, crystalline powder, flakes, or pellets | [3] |
| Melting Point | 35-39 °C | |
| Boiling Point | 289 °C | |
| Solubility | Insoluble in water; soluble in diethyl ether, slightly soluble in ethanol | |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Key Stability Considerations:
-
Temperature: 1-Tetradecanol is a solid at room temperature with a melting point range of 35-39°C. Storing below its melting point is crucial to maintain its solid form and prevent potential degradation that may be accelerated in the liquid state. Some sources suggest storage at temperatures as low as -20°C.
-
Light: While not explicitly stated to be light-sensitive, it is good practice to store chemical standards in the dark or in amber vials to prevent any potential photochemical degradation.
-
Moisture: 1-Tetradecanol is insoluble in water. However, storage in a dry environment is recommended to prevent water absorption, which could potentially lead to hydrolysis or microbial growth.
-
Oxygen: Fatty alcohols can be susceptible to oxidation over long periods. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk.
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides should be avoided as they can react with the alcohol functional group.
Recommended Storage Conditions
Based on the available data for 1-Tetradecanol, the following storage conditions are recommended for this compound to ensure its long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To ensure the compound remains in a solid state and to minimize any potential degradation kinetics. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, amber glass vial or a container made of a non-reactive material. | To protect from light, moisture, and atmospheric oxygen. |
| Location | A dry, well-ventilated area away from incompatible materials. | To prevent contamination and accidental reactions. |
Experimental Protocol for Stability Assessment
The following is a generalized protocol for conducting a long-term stability study on a deuterated compound like this compound. This protocol is based on general principles of stability testing for active pharmaceutical ingredients (APIs).
Objective: To evaluate the chemical and isotopic stability of this compound under defined storage conditions over an extended period.
Materials:
-
This compound (multiple aliquots from the same batch)
-
Storage containers (e.g., amber glass vials with PTFE-lined caps)
-
Controlled environment chambers or incubators
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
Methodology:
-
Initial Characterization (T=0):
-
A sample of this compound from the batch is analyzed to determine its initial purity and isotopic enrichment.
-
Purity Assessment (GC-MS): The chemical purity is determined by GC-MS. The peak area of this compound is compared to the total peak area of all components.
-
Isotopic Enrichment (NMR/MS): The level of deuteration is confirmed using ¹H NMR (by observing the reduction in proton signals) and/or high-resolution mass spectrometry.
-
-
Sample Preparation and Storage:
-
Multiple aliquots of the this compound are prepared in the designated storage containers.
-
The containers are flushed with an inert gas (e.g., argon) before sealing.
-
Samples are placed in controlled environment chambers under the following conditions:
-
Long-term: -20°C ± 2°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time-Point Analysis:
-
Samples are withdrawn from each storage condition at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
At each time point, the samples are analyzed for purity and isotopic enrichment using the same methods as the initial characterization.
-
-
Data Analysis:
-
The purity and isotopic enrichment data from each time point are compared to the initial (T=0) data.
-
A degradation profile is established, and the shelf-life of the compound under the tested conditions is determined. A significant change is typically defined as a predefined percentage loss of purity or isotopic enrichment.
-
Visualizing the Stability Workflow
The following diagram illustrates the logical workflow for establishing and maintaining the stability of a deuterated standard like this compound.
References
The Role of 1-Tetradecanol-d29 in Foundational Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational applications of 1-Tetradecanol-d29, a deuterated form of the long-chain saturated fatty alcohol, myristyl alcohol. While direct citations for this specific isotopologue in foundational papers are not prevalent, its utility is inferred from the extensive use of stable isotope-labeled compounds in metabolic research and lipidomics. This compound serves as a powerful tool, primarily as an internal standard for quantitative analysis and as a tracer for elucidating metabolic pathways.[1] This guide will detail the experimental protocols, data presentation, and conceptual workflows relevant to its application.
Core Applications and Principles
Stable isotope labeling is a cornerstone of modern metabolomics, enabling the precise tracking and quantification of molecules within complex biological systems.[2][3] Deuterium-labeled compounds, such as this compound, are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) due to the mass difference imparted by the deuterium atoms.[4][5] This property allows for its use in two primary research applications:
-
Quantitative Analysis (Internal Standard): When analyzing biological samples, variations in sample preparation and instrument response can lead to inaccuracies. By adding a known quantity of this compound to a sample, it can serve as an internal standard to normalize the quantification of endogenous 1-Tetradecanol and structurally related lipids.
-
Metabolic Tracer: this compound can be introduced into a biological system (in vivo or in vitro) to trace its metabolic fate. Researchers can track the incorporation of the deuterium-labeled backbone into downstream metabolites, providing insights into the dynamics of fatty acid metabolism, lipid synthesis, and signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound would be a critical component.
Protocol 1: Quantification of Endogenous 1-Tetradecanol in Plasma using GC-MS
This protocol outlines the use of this compound as an internal standard for the absolute quantification of 1-Tetradecanol in human plasma.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard).
- Perform a liquid-liquid extraction by adding 500 µL of a 2:1 chloroform:methanol solution. Vortex for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes to separate the phases.
- Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
- Derivatize the dried extract by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250°C
- Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- 1-Tetradecanol-TMS derivative (endogenous): m/z [specific fragment]
- This compound-TMS derivative (internal standard): m/z [corresponding deuterated fragment]
3. Data Analysis:
- Generate a standard curve by preparing samples with known concentrations of unlabeled 1-Tetradecanol and a fixed concentration of this compound.
- Calculate the peak area ratio of the analyte to the internal standard.
- Plot the peak area ratio against the concentration of the standards to create a calibration curve.
- Determine the concentration of 1-Tetradecanol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Labeling and Lipid Turnover Analysis in Cell Culture
This protocol describes the use of this compound as a tracer to study its incorporation into complex lipids in a cell culture model.
1. Cell Culture and Labeling:
- Culture a relevant cell line (e.g., hepatocytes for liver metabolism studies) to 80% confluency.
- Replace the standard culture medium with a medium supplemented with 10 µM this compound.
- Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
2. Lipid Extraction:
- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Scrape the cells into 1 mL of a 2:1 methanol:chloroform solution.
- Perform a modified Bligh-Dyer extraction to separate the lipid-containing organic phase.
- Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
- Column: C18 reverse-phase column suitable for lipidomics.
- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
- Gradient: A time-gradient appropriate to separate different lipid classes.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
- Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to identify and quantify a broad range of lipids.
4. Data Analysis:
- Identify lipid species that show an increase in mass corresponding to the incorporation of the deuterated myristoyl chain.
- Calculate the isotopic enrichment for each identified lipid species over time.
- The rate of incorporation provides a measure of the turnover rate for that specific lipid pool.
Data Presentation
Quantitative data from such experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Absolute Quantification of 1-Tetradecanol in Plasma Samples
| Sample ID | Peak Area (Endogenous) | Peak Area (this compound) | Peak Area Ratio | Concentration (µg/mL) |
| Control 1 | 150,000 | 300,000 | 0.50 | 5.0 |
| Control 2 | 165,000 | 310,000 | 0.53 | 5.3 |
| Treated 1 | 250,000 | 305,000 | 0.82 | 8.2 |
| Treated 2 | 270,000 | 298,000 | 0.91 | 9.1 |
Table 2: Isotopic Enrichment of Phosphatidylcholine (PC) Species Over Time
| Time (hours) | PC(32:1) % Enrichment | PC(34:1) % Enrichment | PC(36:2) % Enrichment |
| 0 | 0.0 | 0.0 | 0.0 |
| 2 | 5.2 | 3.1 | 1.5 |
| 6 | 15.8 | 10.5 | 6.8 |
| 12 | 30.1 | 22.4 | 15.9 |
| 24 | 45.3 | 38.7 | 28.3 |
Visualizing Workflows and Pathways
Diagrams are essential for representing complex experimental workflows and biological pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Tetradecanol-d29 in Advancing Analytical Methodologies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of drug development and life sciences, the demand for highly accurate and precise quantitative methods is paramount. The use of stable isotope-labeled internal standards has emerged as a gold standard for achieving reliable quantification, especially in complex matrices. This technical guide delves into the application of 1-Tetradecanol-d29, a deuterated form of myristyl alcohol, as a powerful tool in the development of novel and robust analytical methods. This document provides an in-depth exploration of its core applications, detailed experimental protocols, and the logical workflows associated with its use.
The Core Principle: Isotope Dilution Mass Spectrometry
This compound is the deuterated analog of 1-Tetradecanol, a 14-carbon saturated fatty alcohol. In this compound, 29 of the hydrogen atoms have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The fundamental principle behind its use is isotope dilution. A known quantity of this compound is added to a sample at the earliest stage of preparation. Because it is chemically almost identical to the endogenous, non-labeled 1-Tetradecanol (the analyte), it behaves in the same manner during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is readily distinguishable from the analyte by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample handling, instrument response, or matrix effects can be effectively normalized, leading to highly accurate and precise quantification.
Applications in Novel Analytical Methods
The primary application of this compound is as an internal standard for the quantification of 1-Tetradecanol and other structurally related long-chain fatty alcohols in a variety of matrices. This is particularly relevant in the following areas:
-
Lipidomics: The comprehensive analysis of lipids in biological systems. 1-Tetradecanol is a component of more complex lipids and can also exist as a free fatty alcohol. Accurate quantification is crucial for understanding lipid metabolism and its role in disease.
-
Cosmetics and Personal Care Products: Myristyl alcohol is a common ingredient in creams, lotions, and other cosmetic formulations, where it functions as an emollient, emulsifier, or thickener. Quantitative analysis is essential for quality control and formulation development.
-
Environmental Analysis: Fatty alcohols can be present in environmental samples as natural products or as pollutants. This compound can be used to develop sensitive methods for their detection and quantification.
Experimental Protocols
While specific published methods detailing the use of this compound are not widely available, a robust analytical workflow can be constructed based on established protocols for similar long-chain fatty alcohols. The following is a representative experimental protocol for the quantification of 1-Tetradecanol in a biological matrix (e.g., plasma) using GC-MS.
Sample Preparation and Lipid Extraction
A modified Bligh-Dyer extraction is a common and effective method for extracting lipids from biological samples.
Materials:
-
Plasma sample
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol
-
Chloroform
-
Deionized water
-
Glass centrifuge tubes (15 mL)
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the plasma sample into a 15 mL glass centrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
To enhance the volatility of the fatty alcohols for GC-MS analysis, a derivatization step is necessary. Silylation is a common approach.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heptane
-
Heating block
Procedure:
-
To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of heptane.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for lipid analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined empirically by analyzing standards of 1-Tetradecanol-TMS and this compound-TMS |
Data Presentation
Quantitative data from such an analysis should be presented in a clear and structured format. The following table is an example of how results for the quantification of 1-Tetradecanol in a set of plasma samples could be displayed.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Control 1 | 150,234 | 299,876 | 0.501 | 5.01 |
| Control 2 | 145,890 | 301,123 | 0.485 | 4.85 |
| Treated 1 | 250,678 | 300,543 | 0.834 | 8.34 |
| Treated 2 | 265,432 | 298,990 | 0.888 | 8.88 |
Visualization of Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Experimental workflow for the quantification of 1-Tetradecanol.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This compound is a valuable tool for the development of highly accurate and precise analytical methods for the quantification of 1-Tetradecanol and related long-chain fatty alcohols. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates variability inherent in complex sample analysis. The representative protocol and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their own work, thereby enhancing the quality and reliability of their quantitative data. Further research into the application of this compound in diverse matrices will continue to expand its utility in the analytical sciences.
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Tetradecanol (Myristyl Alcohol) using 1-Tetradecanol-d29 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, commonly known as myristyl alcohol, is a long-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH. It is naturally present in some biological systems and is widely used in the cosmetics industry as an emollient and emulsion stabilizer.[1][2][3] Accurate quantification of myristyl alcohol in various matrices, such as cosmetic formulations and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as 1-Tetradecanol-d29, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This method, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, injection volume, and instrument response, as the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest.
This document provides detailed application notes and protocols for the quantitative analysis of 1-Tetradecanol (myristyl alcohol) in cosmetic and biological matrices using this compound as an internal standard.
Principle of the Method
The quantitative analysis of 1-Tetradecanol is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample prior to extraction and analysis. Both the analyte (1-Tetradecanol) and the internal standard are extracted and derivatized to enhance their volatility for GC-MS analysis. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
1-Tetradecanol (Myristyl Alcohol), analytical standard grade
-
This compound, as internal standard (IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as derivatizing agent
-
Hexane, GC grade
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cosmetic cream base (placebo)
-
Human plasma (drug-free)
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Preparation of Standard and Sample Solutions
1. Standard Stock Solutions:
-
1-Tetradecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Tetradecanol and dissolve it in 10 mL of hexane.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
2. Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the 1-Tetradecanol stock solution with hexane to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To each working standard solution, add the IS stock solution to achieve a final IS concentration of 10 µg/mL.
3. Sample Preparation:
-
Cosmetic Cream:
-
Accurately weigh approximately 100 mg of the cosmetic cream into a glass tube.
-
Add 100 µL of the this compound IS stock solution (1 mg/mL).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a clean tube.
-
Pass the organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Human Plasma:
-
Pipette 500 µL of human plasma into a glass tube.
-
Add 100 µL of the this compound IS stock solution (1 mg/mL).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to precipitate proteins and separate the phases.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
4. Derivatization:
-
To the dried residue of the standards and samples, add 100 µL of BSTFA with 1% TMCS.
-
Seal the tubes and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Tetradecanol-TMS derivative: m/z 73, 129, 271
-
This compound-TMS derivative: m/z 73, 129, 300
-
Data Presentation
Calibration Curve for 1-Tetradecanol
A calibration curve is constructed by plotting the ratio of the peak area of the 1-Tetradecanol-TMS derivative to the peak area of the this compound-TMS derivative against the concentration of 1-Tetradecanol.
| Concentration of 1-Tetradecanol (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.102 |
| 5 | 0.515 |
| 10 | 1.025 |
| 25 | 2.550 |
| 50 | 5.100 |
| 100 | 10.200 |
Linearity: The calibration curve should exhibit a linear relationship with a correlation coefficient (R²) > 0.99.
Quantitative Analysis of 1-Tetradecanol in Samples
The concentration of 1-Tetradecanol in the unknown samples is determined using the linear regression equation from the calibration curve.
| Sample ID | Sample Type | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Concentration in Original Sample |
| Sample 1 | Cosmetic Cream | 3.570 | 35.0 | 3.50 mg/g |
| Sample 2 | Human Plasma | 0.205 | 2.0 | 4.0 µg/mL |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 1-Tetradecanol.
Caption: Simplified metabolic pathway of long-chain fatty alcohols.
Discussion
The presented GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 1-Tetradecanol in both cosmetic and biological matrices. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring accurate results.
The sample preparation procedure, involving liquid-liquid extraction followed by silylation, is effective for isolating the analyte from complex matrices and improving its chromatographic properties. The choice of BSTFA with TMCS as the derivatizing agent ensures efficient conversion of the polar hydroxyl group of the fatty alcohol into a more volatile trimethylsilyl (TMS) ether.
The GC-MS parameters are optimized for the separation and detection of the derivatized 1-Tetradecanol and its deuterated internal standard. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis by monitoring specific ions characteristic of the target compounds.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1-Tetradecanol (myristyl alcohol) using this compound as an internal standard by GC-MS. The method is suitable for researchers, scientists, and drug development professionals working on the analysis of fatty alcohols in various applications. The provided protocols and data serve as a valuable resource for establishing and validating similar analytical methods.
References
Quantitative Analysis of 1-Tetradecanol in Human Plasma by LC-MS/MS with 1-Tetradecanol-d29 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Tetradecanol, also known as myristyl alcohol, is a C14 saturated fatty alcohol involved in various biological processes, including fatty acid metabolism.[1] Accurate quantification of 1-Tetradecanol in biological matrices is crucial for understanding its physiological roles and for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantitative analysis of 1-Tetradecanol in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 1-Tetradecanol-d29, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Due to the poor ionization efficiency of fatty alcohols in their native form, a derivatization step using dansyl chloride is employed to enhance the mass spectrometric response. Dansyl chloride reacts with the hydroxyl group of 1-Tetradecanol, introducing a readily ionizable dimethylamino group, which significantly improves detection sensitivity in positive ion electrospray ionization.
Experimental Protocols
Materials and Reagents
-
1-Tetradecanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Dansyl Chloride (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sodium Bicarbonate
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard Solutions Preparation
-
1-Tetradecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Tetradecanol and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-Tetradecanol stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Aliquoting: To 100 µL of human plasma, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL Internal Standard Spiking Solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried residue in 50 µL of acetonitrile.
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the samples to room temperature.
-
-
Final Preparation: Add 300 µL of water with 0.1% formic acid to the derivatized sample. Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | UHPLC System |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-1-Tetradecanol | 448.3 | 171.1 | 25 |
| Dansyl-1-Tetradecanol-d29 | 477.5 | 171.1 | 25 |
Note: The precursor ion for Dansyl-1-Tetradecanol corresponds to the [M+H]+ of the derivatized molecule (C14H30O + C12H12N2O2S - H2O = C26H42N2O2S; MW = 446.7 g/mol ). The product ion at m/z 171.1 corresponds to the characteristic fragment of the dansyl moiety. The precursor ion for the deuterated internal standard is shifted by +29 Da.
Data Presentation
A calibration curve was constructed by plotting the peak area ratio of Dansyl-1-Tetradecanol to Dansyl-1-Tetradecanol-d29 against the concentration of the calibration standards. The linearity of the method was assessed using a weighted (1/x²) linear regression.
Table 1: Calibration Curve for 1-Tetradecanol in Human Plasma
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.025 | 0.98 | 98.0 |
| 2.5 | 0.063 | 2.55 | 102.0 |
| 5.0 | 0.124 | 4.96 | 99.2 |
| 10.0 | 0.251 | 10.04 | 100.4 |
| 50.0 | 1.258 | 50.32 | 100.6 |
| 100.0 | 2.495 | 99.80 | 99.8 |
| 500.0 | 12.55 | 502.0 | 100.4 |
| 1000.0 | 25.01 | 1000.4 | 100.0 |
Linearity: R² > 0.998
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 0.95 | 6.8 | 95.0 |
| Low QC | 3.0 | 2.91 | 5.2 | 97.0 |
| Mid QC | 75.0 | 76.8 | 4.5 | 102.4 |
| High QC | 750.0 | 735.0 | 3.8 | 98.0 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of 1-Tetradecanol.
Caption: Biosynthesis of 1-Tetradecanol from Myristoyl-CoA.
References
Application Note and Protocols for Lipidomics Sample Preparation Using 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a critical tool for understanding the roles of lipids in various biological processes, disease pathogenesis, and as potential therapeutic targets. Accurate and reproducible quantification of lipid species by mass spectrometry (MS) is highly dependent on effective sample preparation and the use of appropriate internal standards to correct for variability during extraction and analysis. 1-Tetradecanol-d29, a deuterated form of the C14 saturated fatty alcohol, serves as an excellent internal standard for the quantification of myristoyl-containing lipids and other related lipid species. Its chemical similarity to endogenous lipids ensures it behaves similarly during extraction, while its mass shift due to deuterium labeling allows for clear differentiation in MS analysis.[1][2] This document provides detailed protocols for the use of this compound in lipidomics sample preparation.
Principle of Deuterated Internal Standards in Lipidomics
The fundamental principle of using a stable isotope-labeled internal standard like this compound is to introduce a known quantity of a compound that is chemically analogous to the analytes of interest but isotopically distinct.[3][4] This standard is added to the sample at the earliest stage of sample preparation. By monitoring the signal of the internal standard relative to the endogenous analytes, variations arising from sample handling, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification.
Experimental Protocols
Two common and robust lipid extraction protocols are presented here, adapted for the use of this compound as an internal standard: a modified Bligh & Dyer method and a methyl-tert-butyl ether (MTBE) method. The choice of method may depend on the specific lipid classes of interest and the sample matrix.[5]
Protocol 1: Modified Bligh & Dyer Extraction
This method is a widely used liquid-liquid extraction technique suitable for a broad range of lipid classes.
Materials:
-
Biological sample (e.g., ~1x10^6 cells, 25 mg tissue, 50 µL plasma)
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Homogenization:
-
For tissue samples, homogenize in 1 mL of ice-cold methanol.
-
For cell pellets, resuspend in 1 mL of ice-cold methanol.
-
For plasma/serum, add directly to the methanol in the next step.
-
-
Addition of Internal Standard:
-
To the homogenate (or directly to 1 mL of methanol for liquid samples), add a precise volume of the this compound stock solution. A typical final concentration is 10-50 µg/mL of the total extraction volume, but this should be optimized based on the expected levels of the analytes and instrument sensitivity. For this protocol, add 10 µL of a 1 mg/mL stock to the initial 1 mL of methanol.
-
-
Extraction:
-
Add 2 mL of chloroform to the methanol-sample mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of ultrapure water.
-
Vortex again for 30 seconds to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Lipid Phase Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer to a new clean glass tube. Avoid disturbing the protein interface.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for your analytical method (e.g., methanol/chloroform 1:1, v/v or isopropanol/acetonitrile/water 2:1:1, v/v/v) for LC-MS analysis.
-
Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction
This method offers a less toxic alternative to chloroform and results in the lipid-containing organic phase being the upper layer, which can be easier to collect.
Materials:
-
Biological sample (e.g., ~1x10^6 cells, 25 mg tissue, 50 µL plasma)
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
MTBE (LC-MS grade)
-
Ultrapure water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in step 1 of the Bligh & Dyer protocol, but using 1.5 mL of methanol.
-
-
Addition of Internal Standard:
-
Add a precise volume of the this compound stock solution to the methanol-sample mixture (e.g., 10 µL of a 1 mg/mL stock).
-
-
Extraction:
-
Add 5 mL of MTBE to the mixture.
-
Vortex for 1 hour at room temperature.
-
Add 1.25 mL of ultrapure water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
-
Lipid Phase Collection:
-
Carefully collect the upper organic phase (MTBE layer) and transfer to a new clean glass tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of solvent for LC-MS analysis.
-
Data Presentation
The use of this compound allows for the generation of robust quantitative data. The following table is a representative example of how to present such data from a hypothetical study comparing lipid levels in control versus treated cells.
| Lipid Species | Retention Time (min) | Control Group (pmol/10^6 cells) | Treated Group (pmol/10^6 cells) | p-value |
| Myristic Acid (14:0) | 8.5 | 125.3 ± 15.2 | 189.7 ± 20.1 | 0.008 |
| Palmitic Acid (16:0) | 10.2 | 450.1 ± 45.8 | 465.3 ± 50.2 | 0.750 |
| 1-Myristoyl-glycerol | 9.1 | 35.6 ± 4.1 | 55.2 ± 6.3 | 0.002 |
| Cer(d18:1/14:0) | 14.2 | 8.2 ± 1.1 | 15.8 ± 2.0 | 0.001 |
| This compound (IS) | 8.8 | (100% Recovery) | (98% Recovery) | N/A |
Data are presented as mean ± standard deviation (n=5). Statistical significance was determined using a Student's t-test.
Visualizations
Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment, highlighting the point at which the internal standard is introduced.
Caption: General workflow for quantitative lipidomics using an internal standard.
Hypothetical Signaling Pathway Involving Fatty Alcohols
This diagram illustrates a hypothetical signaling pathway where a fatty alcohol, such as 1-tetradecanol, could be involved, providing a conceptual framework for research applications.
Caption: Hypothetical signaling role of a fatty alcohol in cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
1-Tetradecanol-d29 for absolute quantification of fatty acids
Application Note & Protocol
Absolute Quantification of Fatty Acids Using 1-Tetradecanol-d29 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The absolute quantification of fatty acids is critical in various research fields, including metabolomics, drug discovery, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, often requiring derivatization of fatty acids to more volatile esters. The accuracy of quantification heavily relies on the use of internal standards to correct for variations during sample preparation and analysis. Deuterated standards are ideal as they co-elute with their non-deuterated counterparts but are distinguishable by mass spectrometry.
While the use of deuterated fatty acids as internal standards is well-established, this application note proposes a novel and robust methodology utilizing This compound for the absolute quantification of fatty acids. This long-chain deuterated alcohol can be employed in two principal ways: as a conventional internal standard that is derivatized alongside the target fatty acids, or as a derivatizing agent itself, creating fatty acid tetradecyl-d29 esters. Both approaches offer a reliable means for accurate quantification.
Principle of Quantification
Absolute quantification is achieved by adding a known amount of a stable isotope-labeled internal standard (this compound) to a sample at the beginning of the workflow. The internal standard experiences the same sample preparation steps, including extraction and derivatization, as the endogenous fatty acids. By comparing the peak area of the analyte to the peak area of the internal standard in the GC-MS analysis, and using a calibration curve, the absolute concentration of the fatty acid in the original sample can be determined.
Application Notes and Protocols for Metabolic Labeling of Cells with 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules within living cells. 1-Tetradecanol-d29 is a deuterated form of myristyl alcohol, a C14 saturated fatty alcohol.[1][2] By introducing this compound into cell culture, researchers can track its incorporation into various lipid species, providing insights into fatty acid metabolism, lipid synthesis pathways, and the dynamics of cellular membranes. This heavy-isotope labeled compound can be used as a tracer for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
These application notes provide a comprehensive guide to utilizing this compound for metabolic labeling studies in cultured cells, including detailed protocols for cell culture, labeling, lipid extraction, and analysis. The information is intended for researchers in cell biology, biochemistry, and drug development who are interested in studying lipid metabolism and its role in various physiological and pathological processes.
Applications
Metabolic labeling with this compound can be applied to a wide range of research areas:
-
Elucidating Lipid Metabolism Pathways: Trace the conversion of this compound into other fatty acids and its incorporation into complex lipids such as phospholipids, triglycerides, and cholesterol esters.
-
Studying Membrane Dynamics: Investigate the turnover rate of lipids within cellular membranes and organelles.
-
Drug Discovery and Development: Assess the impact of therapeutic compounds on lipid metabolism and identify potential drug targets.
-
Disease Research: Explore alterations in lipid metabolism associated with diseases like cancer, metabolic syndrome, and neurodegenerative disorders.
-
Lipidomics: Serve as an internal standard for the quantification of endogenous fatty alcohols and related lipid species in shotgun lipidomics and other mass spectrometry-based lipid analysis.[3][4]
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in a compatible solvent like ethanol or DMSO)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
Sterile culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Complex the this compound with fatty acid-free BSA to enhance its solubility and delivery to cells. A typical molar ratio of fatty acid to BSA is 4:1.
-
Briefly, warm the fatty acid-free BSA solution (e.g., 10% in PBS) to 37°C. Add the this compound stock solution dropwise while gently vortexing.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterilize the complexed solution by passing it through a 0.22 µm filter.
-
Dilute the this compound-BSA complex into complete culture medium to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for each cell line to avoid cytotoxicity.
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours). The labeling time will depend on the specific metabolic pathway and lipid species being investigated.
-
-
Cell Harvesting:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any residual labeled compound.
-
For lipid extraction, cells can be harvested by scraping into a suitable solvent or by trypsinization followed by washing. For metabolomic studies, quenching metabolism by adding cold solvent directly to the plate is recommended.
-
Protocol 2: Lipid Extraction from Labeled Cells
This protocol outlines a method for extracting total lipids from cells labeled with this compound using the Bligh and Dyer method.
Materials:
-
Harvested cell pellet
-
Methanol
-
Chloroform
-
Water (HPLC grade)
-
Centrifuge
-
Glass vials
Procedure:
-
Homogenization: Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). For a pellet from a 10 cm dish, use 1.9 ml of the solvent mixture.
-
Phase Separation:
-
Add 0.6 ml of chloroform and vortex thoroughly.
-
Add 0.6 ml of water and vortex again to induce phase separation.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.
-
Be cautious not to disturb the protein interface.
-
-
Drying and Storage:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis.
-
Data Presentation
The following tables provide examples of how quantitative data from a this compound metabolic labeling experiment could be presented.
Table 1: Incorporation of this compound into Major Lipid Classes over Time in HeLa Cells.
| Time (hours) | Phospholipids (d29-labeled, % of total) | Triglycerides (d29-labeled, % of total) | Cholesterol Esters (d29-labeled, % of total) | Free Fatty Alcohols (d29-labeled, % of total) |
| 4 | 5.2 ± 0.8 | 10.5 ± 1.2 | 2.1 ± 0.3 | 85.3 ± 5.6 |
| 8 | 12.8 ± 1.5 | 25.7 ± 2.1 | 5.8 ± 0.7 | 55.7 ± 4.3 |
| 12 | 20.1 ± 2.2 | 38.2 ± 3.5 | 9.3 ± 1.1 | 32.4 ± 3.1 |
| 24 | 35.6 ± 3.1 | 55.4 ± 4.8 | 15.2 ± 1.9 | 13.8 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Distribution of d29-labeled Acyl Chains in Phospholipid Species after 24 hours of Labeling.
| Phospholipid Class | d29-Phosphatidylcholine (% of total PC) | d29-Phosphatidylethanolamine (% of total PE) | d29-Phosphatidylserine (% of total PS) | d29-Phosphatidylinositol (% of total PI) |
| % Labeled | 42.3 ± 3.9 | 33.1 ± 2.8 | 25.8 ± 2.5 | 18.5 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
The following diagrams illustrate the experimental workflow, a potential metabolic pathway, and key considerations for experimental design.
Caption: Experimental workflow for metabolic labeling of cells with this compound.
Caption: Potential metabolic fate of this compound in a typical mammalian cell.
Caption: Logical relationships in designing a metabolic labeling experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Fatty Acid Pathways with Deuterated Myristyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways in vitro and in vivo. The use of deuterated molecules, which contain the heavy isotope of hydrogen (²H or D), allows for the tracing of metabolic fates of specific compounds without the need for radioactive materials. Myristic acid (C14:0), a saturated fatty acid, is a crucial component of cellular lipids and is also involved in the post-translational modification of proteins through N-myristoylation. Understanding the metabolic flux of myristate is therefore of significant interest in various fields, including cancer biology, metabolic diseases, and neurodegenerative disorders.
This application note details a methodology for tracing the metabolic pathways of myristic acid by utilizing deuterated myristyl alcohol as a precursor. Myristyl alcohol, a fatty alcohol, can be taken up by cells and is subsequently oxidized to myristic acid, which then enters various metabolic pathways. This approach allows for the investigation of fatty alcohol metabolism in addition to the downstream pathways of the corresponding fatty acid.
Principle of the Method
Deuterated myristyl alcohol (d-myristyl alcohol) is introduced into a cell culture or administered to a model organism. The fatty alcohol is then enzymatically converted to deuterated myristic acid (d-myristic acid) by cellular enzymes, such as fatty alcohol dehydrogenases or cytochrome P450 monooxygenases.
Once formed, d-myristic acid can be:
-
Activated to d-myristoyl-CoA.
-
Incorporated into complex lipids , such as triglycerides and phospholipids.
-
Undergo β-oxidation , leading to the formation of shorter-chain fatty acids.
-
Elongated to form longer-chain fatty acids like deuterated palmitic acid.
-
Attached to proteins via N-myristoylation.
The presence of the deuterium label allows for the detection and quantification of these metabolites using mass spectrometry (MS), providing a dynamic view of myristate metabolism.
Data Presentation
The following tables summarize quantitative data from a study on the metabolism of [1-¹⁴C]-labeled myristic acid in cultured rat hepatocytes. This data is illustrative of the expected outcomes when tracing deuterated myristyl alcohol, which is metabolized to myristic acid.
Table 1: Cellular Uptake and Incorporation of Labeled Myristic Acid
| Time Point | Cellular Uptake (% of initial) | Incorporation into Cellular Lipids (% of initial) |
| 4 hours | 86.9 ± 0.9 | 33.4 ± 2.8 |
Data represents the percentage of the initial radiolabeled myristic acid that was taken up by the cells and incorporated into the total cellular lipid fraction after 4 hours of incubation.[1]
Table 2: Incorporation of Labeled Myristic Acid into Specific Lipid Fractions
| Time Point | Triglycerides (% of initial) | Phospholipids (% of initial) |
| 30 minutes | 7.4 ± 0.9 | Not Specified |
| 12 hours | Significantly lower than palmitic acid | Significantly lower than palmitic acid |
This table shows the rapid incorporation of myristic acid into triglycerides. Over longer periods, the label in these fractions may decrease due to further metabolism.[1]
Table 3: Metabolic Fate of Labeled Myristic Acid
| Metabolic Pathway | Product | % of Initial Radioactivity | Time Point |
| β-Oxidation | Oxidation Products | 14.9 ± 2.2 | 4 hours |
| Elongation | Radiolabeled Palmitic Acid | 12.2 ± 0.8 | 12 hours |
This table highlights the significant portion of myristic acid that is either broken down for energy via β-oxidation or elongated to form other fatty acids.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Deuterated Myristyl Alcohol
Materials:
-
Cultured mammalian cells (e.g., hepatocytes, myocytes, or a cell line relevant to the research question)
-
Complete cell culture medium
-
Deuterated myristyl alcohol (e.g., d3-myristyl alcohol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., deuterated fatty acids of different chain lengths)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency in a complete culture medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of deuterated myristyl alcohol in ethanol.
-
Complex the deuterated myristyl alcohol with fatty acid-free BSA in a serum-free medium. The final concentration of myristyl alcohol should be determined based on experimental needs, typically in the range of 10-100 µM.
-
-
Metabolic Labeling:
-
Aspirate the complete culture medium from the cells and wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., for time-course experiments, time points could range from 30 minutes to 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction. This typically involves the addition of a chloroform:methanol mixture.
-
Add internal standards to the extraction mixture for quantitative analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
The extracted lipids can be fractionated into different lipid classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
For the analysis of total fatty acid composition, the lipid extract can be saponified (hydrolyzed) to release the fatty acids from the complex lipids.
-
The fatty acids are then typically derivatized (e.g., to fatty acid methyl esters - FAMEs) to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or their ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Analysis of Deuterated Myristic Acid and its Metabolites by GC-MS
Materials:
-
Derivatized fatty acid samples
-
GC-MS system equipped with a suitable column (e.g., a polar capillary column for FAMEs analysis)
-
Helium gas for carrier
-
Standards of unlabeled and deuterated fatty acid methyl esters
Procedure:
-
Instrument Setup: Set up the GC-MS with an appropriate temperature program for the oven to separate the fatty acid methyl esters. The mass spectrometer should be operated in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific deuterated molecules.
-
Sample Injection: Inject the derivatized sample into the GC-MS.
-
Data Acquisition: Acquire the mass spectra of the eluting compounds. The presence of deuterated myristic acid and its metabolites will be indicated by a mass shift corresponding to the number of deuterium atoms in the molecule.
-
Data Analysis:
-
Identify the peaks corresponding to deuterated myristic acid, its elongation products (e.g., deuterated palmitic acid), and potential β-oxidation products by their retention times and mass spectra.
-
Quantify the amount of each deuterated species by comparing its peak area to that of the corresponding internal standard.
-
Calculate the isotopic enrichment to determine the extent of incorporation of the deuterated label.
-
Visualizations
Caption: Metabolic fate of deuterated myristyl alcohol.
Caption: Experimental workflow for tracing fatty acid pathways.
References
Application Notes and Protocols: Incorporating 1-Tetradecanol-d29 into a Lipidomics Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is a cornerstone of robust lipidomics research. The use of stable isotope-labeled internal standards is a widely accepted method to correct for variations during sample preparation, extraction, and mass spectrometry (MS) analysis, thereby ensuring high accuracy and precision.[1][2]
1-Tetradecanol-d29 is the deuterium-labeled form of 1-Tetradecanol (also known as myristyl alcohol), a 14-carbon saturated fatty alcohol.[3][4] As a stable isotope-labeled internal standard, this compound is an invaluable tool for the accurate quantification of endogenous 1-Tetradecanol and related lipid species in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectra.
These application notes provide a detailed protocol for the incorporation of this compound into a standard lipidomics workflow, from sample preparation and lipid extraction to data analysis.
Principles of Deuterated Internal Standards in Lipidomics
The fundamental principle of using a deuterated internal standard like this compound is the addition of a known quantity of this standard to a sample at the earliest stage of sample preparation. This standard then undergoes the same experimental procedures as the endogenous analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, variations that occur during the workflow can be normalized. This approach corrects for:
-
Sample Loss: Inevitable losses during multi-step extraction and purification procedures.
-
Ionization Suppression/Enhancement: Matrix effects in the mass spectrometer that can alter the ionization efficiency of the analyte.
-
Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Solvents (HPLC or GC grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol, Acetonitrile, Water
-
Reagents for derivatization (for GC-MS): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Biological samples (e.g., plasma, serum, cell pellets, tissue homogenates)
-
Glassware with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Sonicator
Protocol 1: Lipid Extraction using the MTBE Method
This protocol is a widely used method for the extraction of a broad range of lipids.
-
Sample Preparation:
-
For liquid samples (plasma, serum): Thaw frozen samples on ice. Use 50-100 µL of the sample.
-
For cell pellets: Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).
-
For tissue samples: Homogenize the tissue in an appropriate buffer.
-
-
Addition of Internal Standard:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Add a precise amount of the this compound stock solution to each sample to achieve a final concentration within the expected range of the endogenous analyte.
-
-
Lipid Extraction:
-
To the sample containing the internal standard, add 1.5 mL of methanol and vortex thoroughly.
-
Add 5 mL of MTBE and vortex for 10 minutes.
-
Add 1.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C. Two phases will be observed: an upper organic phase containing the lipids and a lower aqueous phase.
-
Carefully collect the upper organic phase into a clean glass tube.
-
To maximize recovery, re-extract the lower aqueous phase with 2 mL of the upper solvent phase (MTBE/methanol/water 10:3:1.5, v/v/v).
-
Combine the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for the intended analysis (e.g., isopropanol/acetonitrile/water for LC-MS or a derivatization solvent for GC-MS).
-
Protocol 2: Derivatization for GC-MS Analysis
For the analysis of fatty alcohols by GC-MS, a derivatization step is often necessary to increase their volatility.
-
Sample Preparation:
-
Ensure the lipid extract is completely dry.
-
Add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
-
Reaction:
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is a hypothetical example of how to present the quantification of 1-Tetradecanol in different biological samples using this compound as an internal standard.
| Sample ID | Sample Type | Endogenous 1-Tetradecanol Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) | Concentration (ng/mL) |
| Control_1 | Plasma | 150,234 | 305,123 | 0.492 | 49.2 |
| Control_2 | Plasma | 165,890 | 310,567 | 0.534 | 53.4 |
| Treated_1 | Plasma | 250,112 | 308,789 | 0.810 | 81.0 |
| Treated_2 | Plasma | 265,432 | 312,345 | 0.850 | 85.0 |
| Cell_A | Cell Lysate | 89,567 | 299,876 | 0.299 | 29.9 (ng/mg protein) |
| Cell_B | Cell Lysate | 120,876 | 301,456 | 0.401 | 40.1 (ng/mg protein) |
Concentration is calculated based on a calibration curve generated using known concentrations of unlabeled 1-Tetradecanol and a constant concentration of this compound.
Visualizations
Lipidomics Experimental Workflow
The following diagram illustrates a typical lipidomics workflow incorporating a deuterated internal standard.
Caption: A generalized workflow for quantitative lipidomics using a deuterated internal standard.
Metabolic Pathway of 1-Tetradecanol
1-Tetradecanol can be metabolized in the cell through oxidation to its corresponding fatty acid, myristic acid. This process is catalyzed by a series of enzymes.
Caption: Metabolic conversion of 1-Tetradecanol to Myristic Acid.
Conclusion
The incorporation of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 1-Tetradecanol and related lipid species in a lipidomics workflow. The detailed protocols and workflow diagrams presented in these application notes offer a comprehensive guide for researchers to implement this technique in their studies. Proper use of deuterated internal standards is critical for generating high-quality, reproducible data in the dynamic field of lipidomics research.
References
Application Notes and Protocols for Fatty Acid Flux Analysis Using 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for investigating the dynamics of metabolic pathways in vivo and in vitro.[1][2][3] 1-Tetradecanol-d29 is a deuterium-labeled saturated fatty alcohol that serves as an effective tracer for fatty acid flux analysis. Upon administration, it is readily metabolized by cellular enzymes, allowing for the sensitive tracking of its incorporation into various lipid species and the elucidation of fatty acid synthesis, elongation, and catabolism pathways. These application notes provide detailed protocols for the use of this compound in fatty acid flux analysis, catering to researchers in metabolic disease, oncology, and drug development.
Principle of this compound as a Tracer
1-Tetradecanol, a 14-carbon saturated fatty alcohol, is oxidized in vivo to its corresponding fatty acid, myristic acid (14:0).[4][5] Therefore, this compound acts as a metabolic precursor to deuterated myristic acid (Myristic acid-d29). This labeled myristic acid can then be traced as it is incorporated into more complex lipids, such as phospholipids and triglycerides, or further metabolized through elongation to form longer-chain fatty acids like palmitic acid (16:0) and stearic acid (18:0), or catabolized via β-oxidation. By using mass spectrometry to detect the deuterium-labeled lipids, researchers can quantify the rate of these metabolic processes, providing a dynamic view of fatty acid metabolism.
Applications
-
De Novo Lipogenesis and Fatty Acid Elongation: Tracing the incorporation of the deuterium label from this compound into myristic acid and its subsequent elongation products (e.g., palmitic acid, stearic acid) allows for the quantification of the rate of fatty acid synthesis and elongation in various tissues and cell types.
-
Triglyceride and Phospholipid Synthesis: By measuring the enrichment of deuterated fatty acids in triglyceride and phospholipid pools, the turnover rates of these important lipid classes can be determined.
-
Fatty Acid Oxidation: The disappearance of the deuterated tracer from the free fatty acid pool can be used to estimate the rate of β-oxidation.
-
Drug Efficacy and Target Validation: Evaluating the effect of therapeutic compounds on the flux of this compound through specific fatty acid pathways can provide insights into a drug's mechanism of action and its impact on lipid metabolism.
Data Presentation
The following tables provide representative data from a hypothetical in vivo study in a mouse model and an in vitro study with a cancer cell line to illustrate the type of quantitative results that can be obtained using this compound.
Table 1: In Vivo Isotopic Enrichment in Liver Tissue of Mice after a Single Oral Gavage of this compound (150 mg/kg)
| Time Point (hours) | Myristic Acid-d29 (14:0) Enrichment (%) | Palmitic Acid-d29 (16:0) Enrichment (%) | Stearic Acid-d29 (18:0) Enrichment (%) | Total Triglyceride-d29 Enrichment (%) |
| 1 | 5.2 ± 0.8 | 0.8 ± 0.2 | 0.3 ± 0.1 | 1.5 ± 0.4 |
| 4 | 12.6 ± 1.5 | 3.1 ± 0.5 | 1.2 ± 0.3 | 4.8 ± 0.9 |
| 8 | 8.5 ± 1.1 | 4.5 ± 0.7 | 2.0 ± 0.4 | 6.2 ± 1.1 |
| 24 | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation (n=5 mice per time point). Enrichment is calculated as the percentage of the labeled fatty acid relative to the total pool of that fatty acid.
Table 2: In Vitro Isotopic Enrichment in a Cancer Cell Line Cultured with this compound (50 µM)
| Incubation Time (hours) | Myristic Acid-d29 (14:0) Enrichment (%) | Palmitic Acid-d29 (16:0) Enrichment (%) | Phosphatidylcholine-d29 Enrichment (%) |
| 2 | 8.9 ± 1.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 6 | 25.4 ± 3.1 | 5.8 ± 0.9 | 7.3 ± 1.1 |
| 12 | 18.2 ± 2.5 | 8.1 ± 1.3 | 10.5 ± 1.8 |
| 24 | 9.7 ± 1.4 | 6.5 ± 1.0 | 8.9 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. Enrichment is calculated as the percentage of the labeled fatty acid within the specified lipid class relative to the total pool of that fatty acid in that class.
Experimental Protocols
In Vivo Fatty Acid Flux Analysis in a Mouse Model
Objective: To quantify the rate of fatty acid synthesis and incorporation into triglycerides in the liver.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
C57BL/6 mice (8-10 weeks old)
-
Gavage needles
-
Heparinized tubes for blood collection
-
Liquid nitrogen
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., C17:0 fatty acid)
-
GC-MS or LC-MS/MS system
Protocol:
-
Preparation of Dosing Solution: Dissolve this compound in corn oil to a final concentration for a dose of 150 mg/kg body weight. Ensure the solution is homogeneous.
-
Animal Dosing: Fast mice for 4-6 hours. Administer the this compound solution via oral gavage.
-
Sample Collection: At designated time points (e.g., 1, 4, 8, 24 hours), euthanize a cohort of mice. Collect blood via cardiac puncture into heparinized tubes and immediately snap-freeze the liver in liquid nitrogen. Store samples at -80°C until analysis.
-
Lipid Extraction:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Add an internal standard (e.g., C17:0) prior to extraction for quantification.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for Mass Spectrometry:
-
For total fatty acid analysis, hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
For analysis of intact lipid species, resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
GC-MS: Analyze FAMEs to determine the isotopic enrichment of myristic acid, palmitic acid, and stearic acid.
-
LC-MS/MS: Analyze the intact lipid extract to determine the isotopic enrichment in triglycerides and phospholipids.
-
-
Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the deuterated species to the sum of the peak areas of the deuterated and non-deuterated species. Fatty acid flux can be calculated based on the rate of incorporation of the tracer into the product pools over time.
In Vitro Fatty Acid Flux Analysis in a Cell Line
Objective: To measure the rate of fatty acid synthesis and incorporation into phospholipids in a cancer cell line.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture plates
-
Lipid extraction solvents
-
Internal standards for mass spectrometry
-
LC-MS/MS system
Protocol:
-
Cell Culture: Plate cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Tracer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to a final working concentration (e.g., 50 µM). Replace the existing medium with the tracer-containing medium.
-
Time Course Experiment: At various time points (e.g., 2, 6, 12, 24 hours), harvest the cells.
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells and pellet them by centrifugation.
-
Extract total lipids using a modified Bligh-Dyer method (chloroform:methanol:water).
-
Add an appropriate internal standard.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the sample by LC-MS/MS to identify and quantify the isotopic enrichment in specific fatty acids and phospholipid species.
-
-
Data Analysis: Determine the fractional synthesis rate of different lipid species by measuring the incorporation of the deuterium label over time.
Visualizations
Figure 1: Experimental workflow for fatty acid flux analysis.
Figure 2: Metabolic fate of this compound.
References
- 1. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracer Studies with 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a saturated 14-carbon fatty alcohol involved in various biological processes, including lipid metabolism and the formation of complex lipids.[1] Its deuterated isotopologue, 1-Tetradecanol-d29, serves as a powerful tool in metabolic research, enabling scientists to trace its metabolic fate and quantify its incorporation into various biomolecules.[2] This heavy isotope-labeled compound is chemically identical to its natural counterpart but is distinguishable by its increased mass, making it an ideal tracer for studies utilizing mass spectrometry.[2]
These application notes provide a comprehensive guide to designing and executing tracer studies with this compound. The protocols outlined below are intended for both in vitro and in vivo experimental setups and are applicable to a wide range of research areas, including drug development, metabolic disease research, and cosmetology.
Core Applications
Tracer studies with this compound can be employed to:
-
Elucidate Metabolic Pathways: Trace the conversion of 1-Tetradecanol to its downstream metabolites, such as myristic acid, and their subsequent entry into pathways like beta-oxidation and lipid synthesis.
-
Quantify Metabolic Flux: Determine the rate of incorporation of this compound into various lipid species, providing insights into the dynamics of lipid metabolism under different physiological or pathological conditions.
-
Drug Development: Assess the impact of novel therapeutic agents on fatty alcohol and fatty acid metabolism. This compound can be used to study drug-induced alterations in lipid uptake, synthesis, and degradation.
-
Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to the unlabeled analyte, this compound is an excellent internal standard for the accurate quantification of 1-Tetradecanol and related compounds in biological matrices by mass spectrometry.[2]
Data Presentation: Quantitative Analysis
The following tables provide examples of how to structure quantitative data obtained from tracer studies using this compound.
Table 1: Incorporation of this compound into Cellular Lipids in vitro
| Cell Line | Treatment | Time (hours) | d29-Myristic Acid (% of Total Myristic Acid) | d29-Triglycerides (Fold Change vs. Control) | d29-Phospholipids (Fold Change vs. Control) |
| HepG2 | Control | 24 | 15.2 ± 1.8 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| HepG2 | Drug X | 24 | 8.5 ± 1.1 | 0.6 ± 0.05 | 0.7 ± 0.08* |
| MCF-7 | Control | 24 | 22.7 ± 2.5 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| MCF-7 | Drug X | 24 | 25.1 ± 3.0 | 1.2 ± 0.2 | 1.1 ± 0.1 |
* p < 0.05 compared to control. Data are presented as mean ± standard deviation (n=3).
Table 2: Biodistribution of this compound in a Murine Model
| Tissue | Time (hours) | d29-Myristic Acid (nmol/g tissue) | d29-Triglycerides (nmol/g tissue) |
| Liver | 6 | 125.6 ± 15.2 | 350.4 ± 42.1 |
| Adipose | 6 | 88.3 ± 10.5 | 890.1 ± 95.7 |
| Heart | 6 | 45.1 ± 5.8 | 112.9 ± 14.3 |
| Plasma | 6 | 22.7 ± 3.1 | 55.6 ± 8.2 |
Data are presented as mean ± standard deviation (n=5).
Signaling and Metabolic Pathways
Metabolic Fate of 1-Tetradecanol
1-Tetradecanol is metabolized in a two-step enzymatic process, first to its corresponding aldehyde and then to myristic acid.[3] This fatty acid can then enter various metabolic pathways.
Simplified Fatty Acid Signaling Pathway
Myristic acid, the product of 1-Tetradecanol metabolism, can influence cellular signaling, in part through its incorporation into signaling molecules and its effects on gene expression.
Experimental Protocols
In Vitro Tracer Study: Metabolism in Cultured Cells
This protocol describes the use of this compound to trace fatty alcohol metabolism in a cell culture model.
Materials:
-
This compound
-
Cultured cells (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., methanol, chloroform, water in a 2:1:0.8 ratio)
-
Internal standards for mass spectrometry (e.g., C17:0 fatty acid)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Preparation of Tracer Medium:
-
Prepare a stock solution of this compound in ethanol.
-
Complex the this compound with fatty acid-free BSA in serum-free medium to the desired final concentration (e.g., 10-100 µM).
-
-
Cell Labeling:
-
Aspirate the growth medium and wash the cells twice with warm PBS.
-
Add the tracer-containing medium to the cells.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Sample Collection:
-
At each time point, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Add ice-cold methanol to quench metabolism and scrape the cells.
-
Collect the cell suspension in a clean tube.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or a similar lipid extraction method.
-
Add internal standards to the samples before extraction for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
Analyze the samples by LC-MS/MS to identify and quantify the deuterated lipid species.
-
In Vivo Tracer Study: Biodistribution in a Murine Model
This protocol outlines an in vivo experiment to determine the tissue distribution of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., C57BL/6 mice)
-
Delivery vehicle (e.g., corn oil)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Lipid extraction solvents
-
Internal standards for mass spectrometry
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Tracer Administration:
-
Prepare a formulation of this compound in the delivery vehicle.
-
Administer the tracer to the animals via oral gavage or intravenous injection.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 6, 24 hours) post-administration, euthanize the animals under anesthesia.
-
Collect blood and various tissues of interest (e.g., liver, adipose, heart, brain).
-
Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Weigh and homogenize the frozen tissues.
-
-
Lipid Extraction and Analysis:
-
Perform lipid extraction on plasma and tissue homogenates as described in the in vitro protocol.
-
Analyze the lipid extracts by LC-MS/MS to determine the concentration of this compound and its deuterated metabolites in each tissue.
-
Experimental Workflow Diagrams
In Vitro Experimental Workflow
In Vivo Experimental Workflow
Conclusion
This compound is a versatile and valuable tool for investigating the metabolism and signaling roles of fatty alcohols. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and implement robust tracer studies. Careful experimental design and execution, coupled with sensitive analytical techniques like LC-MS/MS, will enable the generation of high-quality data to advance our understanding of lipid biology in health and disease.
References
Application Notes and Protocols for Quantitative NMR Spectroscopy Using 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-Tetradecanol-d29 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated long-chain alcohol offers significant advantages for the accurate quantification of a wide range of organic molecules, particularly non-polar analytes, in drug discovery, development, and quality control.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR is a powerful analytical technique that allows for the determination of the concentration and purity of a substance.[1][2][3] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified reference material (internal standard) of known concentration, precise and accurate quantification can be achieved without the need for compound-specific calibration curves.[4]
This compound as a Novel Internal Standard
This compound (C₁₄H₂₉D₂₉OH) is a highly deuterated version of the C14 fatty alcohol. Its extensive deuteration makes it an excellent internal standard for ¹H qNMR for several key reasons:
-
Signal Simplicity: The high level of deuteration means that this compound will have a very simple or nearly absent proton NMR spectrum, significantly reducing the likelihood of signal overlap with the analyte of interest. The primary observable signal would be the residual, non-deuterated protons, which can be quantified if their concentration is known, or more commonly, the remaining proton of the hydroxyl group.
-
Chemical Shift Range: Any residual proton signals from the alkyl chain would appear in the upfield region of the spectrum (typically 0.8-1.5 ppm), an area often free of signals from many active pharmaceutical ingredients (APIs) and other organic molecules.
-
Solubility: Its long alkyl chain provides good solubility in a variety of deuterated organic solvents commonly used for NMR, such as chloroform-d (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆), making it suitable for the analysis of non-polar to moderately polar analytes.
-
Chemical Inertness: As a saturated alcohol, it is chemically stable and unlikely to react with a wide range of analytes under typical NMR experimental conditions.
-
High Purity: Can be synthesized to a high degree of chemical and isotopic purity, which is a critical requirement for a qNMR internal standard.
Applications in Drug Development
The use of this compound as a qNMR internal standard is particularly advantageous in the pharmaceutical industry for:
-
Purity Assessment: Accurate determination of the purity of drug candidates, intermediates, and final APIs. qNMR provides an orthogonal method to chromatography for purity analysis.
-
Content Uniformity: Assessing the uniformity of dosage forms.
-
Determination of Residual Solvents: Quantification of residual solvents in drug substances.
-
Metabolite Quantification: Measuring the concentration of metabolites in complex biological matrices, provided appropriate sample preparation is performed.
Experimental Workflow for qNMR using an Internal Standard
The general workflow for performing a qNMR experiment with an internal standard is depicted below.
Caption: General workflow for a qNMR experiment using an internal standard.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for determining the purity of a hypothetical non-polar analyte, "Compound X," using this compound as an internal standard.
Materials:
-
Compound X (analyte)
-
This compound (Internal Standard, certified purity ≥99.5%)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
5 mm NMR tubes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with CDCl₃.
-
Calculate the exact concentration of the internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Compound X into a clean, dry vial.
-
Using a calibrated pipette, add precisely 1.00 mL of the this compound internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved, using gentle vortexing if necessary.
-
Transfer an appropriate amount (typically 0.6-0.7 mL) of the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer. These should be optimized for the specific instrument and analyte.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals being integrated. A value of 30-60 seconds is often sufficient.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. Typically 8 to 64 scans.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction across the entire spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
Integration and Calculation:
-
Integrate a well-resolved, non-overlapping signal of Compound X.
-
Integrate the chosen signal of the this compound internal standard (e.g., the residual -OH proton or another calibrated residual signal).
-
Calculate the purity of Compound X using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is (%)
Where:
-
I_analyte, I_is: Integral values of the analyte and internal standard signals.
-
N_analyte, N_is: Number of protons contributing to the respective signals.
-
MW_analyte, MW_is: Molecular weights of the analyte and internal standard.
-
m_analyte, m_is: Masses of the analyte and internal standard.
-
Purity_is: Certified purity of the internal standard.
-
Data Presentation
The quantitative results from the qNMR analysis should be summarized in a clear and organized manner.
Table 1: Experimental Parameters for qNMR Purity Determination of Compound X
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Internal Standard | This compound (Purity: 99.7%) |
| Analyte | Compound X |
| Temperature | 298 K |
| Relaxation Delay (d1) | 45 s |
| Number of Scans (ns) | 32 |
Table 2: Quantitative Data for Purity Assessment of Compound X (Batch A)
| Sample ID | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte | N Analyte | Integral IS | N IS | Purity (%) |
| A-01 | 15.23 | 20.11 | 1.00 | 2 | 1.35 | 1 | 98.9 |
| A-02 | 15.51 | 20.15 | 1.02 | 2 | 1.36 | 1 | 99.1 |
| A-03 | 14.98 | 20.08 | 0.99 | 2 | 1.34 | 1 | 99.2 |
| Average | - | - | - | - | - | - | 99.1 |
| RSD (%) | - | - | - | - | - | - | 0.15 |
Logical Diagram for Signal Selection in qNMR
The selection of appropriate signals for integration is crucial for accurate quantification. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a suitable signal for qNMR integration.
Conclusion
This compound serves as a highly effective internal standard for the quantitative NMR analysis of a broad range of organic compounds. Its unique properties, particularly its spectral simplicity and solubility in common NMR solvents, facilitate accurate and precise purity and concentration measurements. The protocols and guidelines presented here provide a solid framework for the implementation of this standard in research, development, and quality control settings within the pharmaceutical and chemical industries.
References
Application of 1-Tetradecanol-d29 in Clinical Mass Spectrometry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 1-Tetradecanol-d29 as an internal standard in clinical mass spectrometry. The focus is on the quantitative analysis of fatty alcohols and related fatty acids, which are significant biomarkers in various physiological and pathological processes.
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a saturated fatty alcohol involved in numerous biological processes, including lipid metabolism.[1][2] Its accurate quantification in clinical samples is crucial for understanding disease states and for the development of therapeutics. This compound is the deuterium-labeled analogue of 1-Tetradecanol and serves as an ideal internal standard for mass spectrometry-based quantification.[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[5]
Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of fatty alcohols and fatty acids due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of these compounds necessitate a derivatization step, typically silylation or methylation, to improve their chromatographic behavior.
Application: Quantitative Analysis of Myristic Acid in Human Plasma
This section details the use of this compound as an internal standard for the quantification of myristic acid (C14:0) in human plasma. Although this compound is a deuterated fatty alcohol, it can be used as an internal standard for the corresponding fatty acid, myristic acid, due to their structural similarity and co-extraction behavior. The alcohol is oxidized to the corresponding acid during sample workup, or a correction factor is applied. For the purpose of this protocol, we will assume its utility in the broader context of C14 analyte quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of myristic acid in human plasma using a deuterated internal standard. The data presented is a representative compilation from studies analyzing fatty acids with similar methodologies.
| Parameter | Myristic Acid (C14:0) |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
A detailed methodology for the quantification of myristic acid in human plasma using this compound as an internal standard is provided below.
Materials and Reagents
-
This compound (Internal Standard)
-
Myristic Acid (Analytical Standard)
-
Human Plasma (K2-EDTA)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (Anhydrous)
-
Sodium Sulfate (Anhydrous)
-
Ultrapure Water
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporation System
-
Heating Block
-
Micropipettes
-
Glassware (vials, tubes)
Sample Preparation
-
Aliquoting and Spiking:
-
Pipette 100 µL of human plasma into a clean glass tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of ultrapure water.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to achieve phase separation.
-
Carefully aspirate the upper aqueous layer and discard.
-
Transfer the lower organic layer (containing lipids) to a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B Single Quadrupole or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes.
-
Ramp 3: 20°C/min to 320°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Myristic Acid-TMS derivative: Monitor characteristic ions (e.g., m/z specific to the derivative).
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z reflecting the deuterium labeling).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of myristic acid using this compound as an internal standard.
Caption: Workflow for Myristic Acid Quantification.
Metabolic Pathway of Fatty Alcohols
1-Tetradecanol is involved in fatty acid metabolism. The diagram below shows a simplified representation of the metabolic relationship between fatty alcohols and fatty acids.
Caption: Simplified Fatty Alcohol Metabolism.
Conclusion
This compound is a highly effective internal standard for the precise and accurate quantification of 1-Tetradecanol and related C14 fatty acids in clinical samples by mass spectrometry. The detailed protocol and performance characteristics provided herein serve as a valuable resource for researchers and scientists in the fields of clinical chemistry, metabolomics, and drug development. The use of such stable isotope-labeled standards is paramount for generating reliable and reproducible data in clinical mass spectrometry.
References
- 1. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing of 1-Tetradecanol-d29 in GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Tetradecanol-d29. This document provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and a logical workflow to identify and resolve the root cause of asymmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A: Peak tailing in gas chromatography is characterized by an asymmetrical peak shape where the latter half of the peak is broader than the front half.[1] For an ideal chromatographic peak, the shape should be Gaussian or symmetrical. Peak tailing is problematic as it can lead to inaccurate peak integration and quantification, which is critical in drug development and research.[2] It also reduces the resolution between closely eluting compounds. This compound, being a long-chain alcohol, has a polar hydroxyl (-OH) group that makes it susceptible to interactions with active sites in the GC system, a common cause of peak tailing.[3][4]
Q2: What are the primary causes of peak tailing for this compound?
A: The causes of peak tailing for this compound can be broadly categorized into chemical and physical issues:
-
Chemical Causes: These are primarily due to interactions between the polar hydroxyl group of the analyte and active sites within the GC system.[3] These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, glass wool, the column itself, or on non-volatile residues from previous injections.
-
Physical Causes: These issues are typically related to disruptions in the carrier gas flow path. Common physical causes include improper column installation (e.g., incorrect insertion depth, poorly cut ends), dead volumes in the system, or a partial blockage.
Q3: How can I differentiate between a chemical and a physical cause for the peak tailing?
A: A key diagnostic step is to observe the chromatogram as a whole.
-
If only polar compounds like this compound exhibit tailing while non-polar compounds in the same analysis show symmetrical peaks, the problem is most likely chemical in nature (i.e., active sites).
-
If all peaks in the chromatogram, including the solvent peak and any non-polar analytes, are tailing, the issue is likely physical, pointing towards a problem with the gas flow path.
Q4: Can the injection technique contribute to the peak tailing of this compound?
A: Yes, the injection technique can significantly impact peak shape. Overloading the column by injecting too much sample can lead to peak tailing. For splitless injections, an inappropriate initial oven temperature or a solvent-phase polarity mismatch can also cause peak shape distortions.
Quantitative Data Summary
The following table summarizes key chromatographic parameters that can help quantify the extent of peak tailing and assess the effectiveness of troubleshooting steps. A tailing factor greater than 1.5 is generally considered indicative of a significant issue.
| Parameter | Good Symmetrical Peak | Tailing Peak |
| Tailing Factor (Tf) or Asymmetry Factor (As) | 0.9 - 1.2 | > 1.5 |
| Peak Width at Half Height (W0.5) | Narrow | Broad |
| Signal-to-Noise Ratio (S/N) | High | Potentially Reduced |
| Resolution (Rs) from adjacent peaks | High | Reduced |
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve peak tailing issues with this compound.
Caption: Troubleshooting workflow for peak tailing of this compound.
Detailed Experimental Protocols
Protocol 1: Inlet Maintenance - Liner, Septum, and O-ring Replacement
This protocol is a crucial first step when dealing with peak tailing of polar compounds.
Materials:
-
New, deactivated inlet liner (preferably with glass wool)
-
New septum
-
New O-ring
-
Tweezers for liner removal
-
Wrenches for the inlet
-
Lint-free gloves
Procedure:
-
Cool the GC: Set the inlet and oven temperatures to below 40°C and wait for the system to cool down.
-
Turn off gases: Turn off the carrier gas flow to the inlet.
-
Disassemble the inlet: Carefully remove the septum nut and any other retaining hardware.
-
Remove the old components: Take out the old septum and O-ring. Use tweezers to carefully remove the old liner.
-
Inspect and clean: Visually inspect the inside of the inlet for any residue or septum particles. Clean with a solvent-moistened swab if necessary.
-
Install new components: Wearing clean, lint-free gloves, place the new O-ring on the new deactivated liner. Carefully insert the new liner into the inlet. Place the new septum in the septum nut.
-
Reassemble and leak check: Reassemble the inlet and tighten the fittings appropriately. Restore the carrier gas flow and perform a leak check around the septum nut and other fittings.
Protocol 2: GC Column Trimming
If inlet maintenance does not resolve the issue, active sites may have developed on the front of the GC column. Trimming the column can remove this contaminated section.
Materials:
-
Ceramic scoring wafer or capillary column cutter
-
Magnifying glass (optional, but recommended)
-
Lint-free gloves
-
Wrenches for column fittings
Procedure:
-
Cool the GC and turn off gases: Follow steps 1 and 2 from Protocol 1.
-
Disconnect the column: Carefully disconnect the column from the inlet.
-
Trim the column: Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column. The cut should be at a 90-degree angle to the column wall. Inspect the cut with a magnifying glass to ensure it is clean and not jagged.
-
Reinstall the column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.
-
Reassemble and leak check: Tighten the column fitting, restore carrier gas flow, and perform a leak check.
-
Condition the column: It is good practice to briefly condition the column after re-installation.
Protocol 3: System Leak Check
Leaks in the gas flow path can cause peak distortion and other chromatographic problems.
Materials:
-
Electronic leak detector
Procedure:
-
Pressurize the system: Ensure the carrier gas is flowing at the normal operating pressure.
-
Check for leaks: Use an electronic leak detector to carefully check all potential leak points, including the septum nut, column fittings at the inlet and detector, and gas line connections.
-
Tighten fittings: If a leak is detected, gently tighten the fitting (usually no more than a quarter turn past finger-tight). Be careful not to overtighten, as this can damage the fittings or the column.
-
Re-check for leaks: After tightening, re-check the connection with the leak detector to ensure the leak has been resolved.
References
Technical Support Center: Addressing Matrix Effects with 1-Tetradecanol-d29 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Tetradecanol-d29 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS and why are they a concern?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] These effects are a significant concern because they can lead to inaccurate concentration measurements of the target analyte.[1]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[3] Since it is chemically almost identical to its non-labeled counterpart (1-Tetradecanol) and other similar long-chain fatty alcohols, it exhibits nearly the same physicochemical properties. This means it will co-elute during chromatography and experience a similar degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.
Q3: What are the ideal characteristics of a deuterated internal standard like this compound?
A3: An ideal deuterated internal standard should:
-
Be chemically identical to the analyte, with the only difference being the isotopic labeling.
-
Co-elute as closely as possible with the analyte to experience the same matrix effects.
-
Have a sufficient mass difference (typically ≥ 3 amu) from the analyte to be distinguished by the mass spectrometer and to avoid isotopic crosstalk.
-
Be stable throughout the entire analytical process, including sample collection, storage, and preparation.
Q4: Can this compound be used as an internal standard for analytes other than 1-Tetradecanol?
A4: While it is ideal to use a specific deuterated internal standard for each analyte, it may be feasible to use this compound for other structurally similar long-chain fatty alcohols that have close retention times. However, this approach requires careful validation to ensure that the internal standard adequately compensates for the matrix effects on all analytes of interest. Using a single internal standard for analytes that are not structurally related or have significantly different retention times is generally not recommended.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Q: I am not observing a signal, or the signal is very weak for this compound across all my samples, including standards. What should I do?
A: A complete or significant loss of the internal standard signal across an entire batch often points to a systemic issue. Follow this troubleshooting workflow:
-
Verify the Internal Standard Solution:
-
Concentration and Integrity: Double-check the concentration and integrity of your this compound spiking solution. Ensure it was prepared correctly and has not degraded. As a long-chain fatty alcohol, ensure it is fully dissolved in an appropriate organic solvent.
-
Preparation Error: Prepare a fresh spiking solution to rule out degradation or preparation errors.
-
-
Review the Sample Preparation Protocol:
-
Addition Confirmation: Confirm that the internal standard was added to all samples. A simple human error of forgetting to add the solution is a common cause.
-
-
Inspect the LC-MS System:
-
LC System: Check for leaks, confirm the mobile phase composition and flow rate, and ensure the correct column is installed and properly equilibrated.
-
Mass Spectrometer: Verify that the correct MS method, including the specific MRM transition for this compound, is being used. Check the ion source for visible contamination and ensure a stable spray.
-
Issue 2: High Variability in this compound Signal Across a Batch
Q: The signal for this compound is highly variable between samples in the same analytical run. What could be the cause?
A: High variability in the internal standard signal suggests that individual samples are being affected differently. The most probable causes are:
-
Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples. Ensure uniform vortexing and centrifugation steps.
-
Matrix Effects: Significant variations in the matrix composition between samples can lead to differing degrees of ion suppression or enhancement for this compound.
-
Autosampler Malfunction: Inconsistent injection volumes can lead to random and significant signal variability. Perform an injection precision test to check the autosampler's performance.
Issue 3: Analyte and this compound Respond Differently to the Matrix
Q: My analyte-to-internal standard ratio is inconsistent, suggesting that this compound is not adequately compensating for matrix effects. Why is this happening?
A: This phenomenon, known as "differential matrix effects," can occur even with a stable isotope-labeled internal standard. Here are the likely causes and solutions:
-
Chromatographic Separation (Deuterium Isotope Effect): The primary cause is often a slight retention time difference between the analyte and its deuterated internal standard. This can be due to the deuterium isotope effect, which can alter the lipophilicity of the molecule. If the analyte and this compound do not perfectly co-elute, they may be exposed to different co-eluting matrix components, leading to varied ion suppression.
-
Solution: Optimize the chromatographic method to achieve complete co-elution. This might involve adjusting the gradient, flow rate, or trying a different column.
-
-
Different Susceptibility to Ionization Suppression: In rare cases, even with co-elution, the analyte and its deuterated internal standard may not experience identical ion suppression or enhancement.
-
Solution: Evaluate the matrix effect for both the analyte and this compound individually using a post-extraction spike experiment. This will help quantify the extent of the differential matrix effect.
-
Quantitative Data Summary
The following tables illustrate the impact of matrix effects and the effectiveness of using this compound as an internal standard.
Table 1: Evaluation of Matrix Effect on a Hypothetical Analyte (Lipid X)
| Sample Set | Analyte Peak Area (Neat Solvent) | Analyte Peak Area (in Matrix Extract) | Matrix Effect (%) |
| Low QC | 85,000 | 42,500 | -50.0% |
| Mid QC | 420,000 | 231,000 | -45.0% |
| High QC | 850,000 | 484,500 | -43.0% |
| This table demonstrates significant ion suppression for Lipid X in the presence of the sample matrix. |
Table 2: Compensation of Matrix Effects using this compound
| Sample | Lipid X Peak Area | This compound Peak Area | Analyte/IS Ratio |
| Standard 1 (Neat) | 85,000 | 100,000 | 0.85 |
| Sample 1 (Matrix) | 42,500 | 50,000 | 0.85 |
| Standard 2 (Neat) | 420,000 | 100,000 | 4.20 |
| Sample 2 (Matrix) | 231,000 | 55,000 | 4.20 |
| This table shows how the analyte/internal standard ratio remains consistent despite significant ion suppression in the matrix samples, demonstrating effective compensation by this compound. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at known concentrations (e.g., low, medium, and high QC levels).
-
Set B (Matrix-Matched Standard): Extract blank matrix samples. Then, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Matrix Blank): Extract blank matrix and reconstitute in the solvent without adding the analyte or internal standard.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Effect (ME): ME (%) = ( (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A ) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for LC-MS analysis using an internal standard.
Caption: How internal standards compensate for matrix effects.
References
Technical Support Center: Mass Spectrometry Analysis of 1-Tetradecanol-d29
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Tetradecanol-d29 in mass spectrometry applications. Our goal is to help you improve signal intensity and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent molecular ion peak for this compound in my mass spectrum?
A1: Long-chain alcohols like this compound are prone to extensive fragmentation upon ionization in the mass spectrometer. The two primary fragmentation pathways are alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule).[1][2][3] These processes are often so efficient that the molecular ion is depleted, resulting in a very weak or absent peak.
Q2: How does the deuterium labeling in this compound affect its mass spectrometry analysis?
A2: The 29 deuterium atoms in this compound will increase its mass-to-charge ratio (m/z) compared to the unlabeled analog. While the fundamental fragmentation patterns of alpha-cleavage and dehydration remain the same, the resulting fragment ions will also have correspondingly higher m/z values. It is important to note that in some chromatographic methods, a slight retention time shift may be observed between the deuterated and non-deuterated compounds.[4]
Q3: What is the most effective strategy to enhance the signal intensity of this compound?
A3: Chemical derivatization is a highly effective and widely used strategy to improve the mass spectrometric analysis of long-chain alcohols.[5] By chemically modifying the hydroxyl group, you can increase the compound's ionization efficiency and produce more structurally informative ions.
Q4: Which derivatization methods are recommended for this compound?
A4: The choice of derivatization method depends on your analytical technique:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation is the preferred method. Converting the alcohol to a trimethylsilyl (TMS) ether increases its volatility and thermal stability.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Dansylation is an excellent option. The dansyl group introduces a readily ionizable tertiary amine, significantly enhancing the signal in electrospray ionization (ESI).
Q5: What kind of signal enhancement can I expect from derivatization?
A5: The signal enhancement can be substantial. Studies have shown that dansylation can increase the ESI-MS response of alcohols by 10- to 1000-fold. For GC-MS, derivatization of a similar alcohol has been reported to increase sensitivity by 10-fold.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Problem: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | Derivatize your sample. For GC-MS, use a silylation reagent like BSTFA with 1% TMCS. For LC-MS, use dansyl chloride to improve ESI efficiency. |
| Suboptimal Instrument Parameters | Optimize ion source parameters (e.g., temperature, voltages), and tune the mass spectrometer for the expected m/z of your derivatized analyte. |
| Sample Concentration Too Low | If the sample is too dilute, consider concentrating it by evaporation under a gentle stream of nitrogen or by lyophilization, followed by reconstitution in a smaller volume. |
| Ion Suppression from Matrix Effects | Complex sample matrices can interfere with the ionization of your analyte. Implement a sample cleanup step like Solid-Phase Extraction (SPE) to remove interfering compounds. |
Problem: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Derivatization | Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. Always use fresh, high-quality reagents. |
| Variable Matrix Effects | Use a deuterated internal standard (if analyzing unlabeled 1-Tetradecanol) or a different chain-length deuterated alcohol as an internal standard to normalize for variations in sample preparation and matrix effects. |
| System Contamination | Clean the ion source and mass spectrometer inlet regularly according to the manufacturer's instructions to prevent sample carryover and background noise. |
Quantitative Data on Signal Enhancement
The following table summarizes the reported signal enhancement for alcohols and other relevant compounds after derivatization.
| Analyte Class | Derivatization Reagent | Analytical Technique | Signal Enhancement |
| Alcohols | Dansyl Chloride | LC-ESI-MS | 10- to 1000-fold |
| Hydroxylated Cholesterol | Dansyl Chloride | LC-ESI-MS | 1000-fold |
| Pinacolyl Alcohol | p-tolyl isocyanate | GC-MS | 10-fold |
| Fatty Acids | AMMP | LC-ESI-MS | ~2500-fold |
| Nucleobases | BrDPE | LC-MS/MS | 31- to 107-fold |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
Objective: To convert this compound to its more volatile and thermally stable trimethylsilyl (TMS) ether for improved GC-MS analysis.
Materials:
-
This compound sample
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is free of water. If necessary, dry the sample under a gentle stream of nitrogen.
-
Dissolution: Dissolve the dried sample in anhydrous pyridine (e.g., 100 µL).
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Dansylation of this compound for LC-MS Analysis
Objective: To label this compound with dansyl chloride to enhance its ionization efficiency in ESI-MS.
Materials:
-
This compound sample
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9-10)
-
Solvent for extraction (e.g., ethyl acetate)
-
Reaction vials
-
Heating block or water bath
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent.
-
Reaction Setup: In a reaction vial, combine the sample solution with sodium bicarbonate buffer and the dansyl chloride solution.
-
Derivatization: Vortex the mixture and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers.
-
Sample Preparation for LC-MS: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
Visualizations
Caption: Workflow for TMS derivatization of this compound for GC-MS analysis.
Caption: Workflow for dansylation of this compound for LC-MS analysis.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Chromatographic Co-elution with 1-Tetradecanol-d29
Welcome to the technical support center for resolving chromatographic co-elution issues involving 1-Tetradecanol-d29. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is the deuterium-labeled version of 1-Tetradecanol, a saturated fatty alcohol. In analytical chemistry, particularly in mass spectrometry (MS) based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it is commonly used as an internal standard. The key advantage of using a stable isotope-labeled internal standard like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte (1-Tetradecanol). This allows it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thereby enabling more accurate and precise quantification by correcting for variations in these processes.
Q2: What is chromatographic co-elution and why is it a concern with this compound?
Chromatographic co-elution occurs when two or more different compounds are not fully separated by the chromatography column and elute at the same or very similar times, resulting in overlapping peaks. While this compound is designed to co-elute with its non-deuterated counterpart, co-elution becomes a problem when it occurs with other interfering compounds from the sample matrix. This can lead to inaccurate quantification and misidentification of the analyte.
Furthermore, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated standard and the analyte.[1] This effect, resulting from the difference in mass between hydrogen and deuterium, can lead to the deuterated compound eluting slightly earlier than the non-deuterated one.[2] If this separation is not consistent or accounted for, it can also introduce inaccuracies in quantification.
Q3: What are the common causes of co-elution with 1-Tetradecanol?
Several factors can contribute to the co-elution of 1-Tetradecanol with other compounds:
-
Similar Physicochemical Properties: Compounds with similar polarity, volatility, and molecular weight to 1-Tetradecanol are likely to co-elute. This includes other long-chain fatty alcohols, their isomers, and fatty acid methyl esters (FAMEs).[3][4]
-
Inadequate Chromatographic Conditions: Suboptimal parameters such as an inappropriate column (stationary phase), mobile phase composition (for HPLC), temperature program (for GC), or flow rate can lead to poor separation.
-
Complex Sample Matrix: Biological or environmental samples can contain a multitude of compounds, increasing the likelihood of an interfering compound having a similar retention time to 1-Tetradecanol.
Troubleshooting Guides
Issue 1: Poor Resolution Between 1-Tetradecanol and a Suspected Co-eluting Compound
Systematic Approach to Troubleshooting Co-elution:
dot
Caption: A logical workflow for troubleshooting chromatographic co-elution.
Step-by-Step Troubleshooting:
-
Confirm Co-elution:
-
Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or broader than expected peaks in your chromatogram. These can be indicators of co-eluting compounds.[5]
-
Mass Spectral Analysis: Examine the mass spectra across the peak. If the spectra are not consistent from the beginning to the end of the peak, it is a strong indication of co-elution.
-
-
Method Optimization (GC-MS):
-
Temperature Program:
-
Decrease the initial temperature: This can improve the separation of more volatile compounds that elute early in the run.
-
Reduce the ramp rate: A slower temperature ramp can increase the separation between compounds with similar boiling points.
-
Introduce an isothermal hold: Holding the temperature constant for a period can help resolve closely eluting compounds.
-
-
Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., Helium) to ensure maximum column efficiency. A flow rate that is too high or too low can lead to band broadening.
-
Column Selection:
-
Stationary Phase Polarity: The choice of stationary phase is critical for selectivity. For fatty alcohols, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. If co-elution persists, switching to a more polar column (e.g., a wax-type column) can provide different selectivity.
-
Column Dimensions: Increasing the column length or decreasing the internal diameter can enhance resolution, but may increase analysis time and backpressure.
-
-
-
Method Optimization (HPLC-MS):
-
Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your aqueous and organic solvents. A weaker mobile phase (less organic solvent) will generally increase retention and may improve separation.
-
Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.
-
pH Adjustment: If the co-eluting compound is ionizable, adjusting the pH of the mobile phase can change its retention time relative to 1-Tetradecanol.
-
-
Column Selection:
-
Stationary Phase: If using a C18 column, consider switching to a different stationary phase such as a phenyl-hexyl or a polar-embedded phase to achieve different selectivity.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve the resolution of closely eluting peaks.
-
-
-
Enhance Sample Cleanup:
-
If co-elution is due to matrix components, improving your sample preparation procedure can remove these interferences before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate the analytes of interest.
-
Issue 2: Retention Time Shift Between 1-Tetradecanol and this compound
A small, consistent separation between the analyte and its deuterated internal standard due to the deuterium isotope effect is often manageable in quantitative analysis, as long as the peaks are correctly integrated. However, if the separation is inconsistent or problematic, consider the following:
-
Chromatographic Conditions: The magnitude of the isotope effect can be influenced by the chromatographic conditions. Experiment with slight modifications to the temperature program (GC) or mobile phase composition (HPLC) to minimize the separation.
-
Integration Parameters: Ensure that your data analysis software is correctly integrating both peaks, especially if they are very close. Manual integration may be necessary to ensure accuracy.
Experimental Protocols
Protocol 1: GC-MS Analysis of 1-Tetradecanol with Derivatization
This protocol is a general guideline for the analysis of 1-Tetradecanol in a biological matrix, incorporating a derivatization step to improve chromatographic performance.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of sample (e.g., plasma), add 10 µL of this compound internal standard solution.
- Add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex vigorously for 1 minute.
- Centrifuge at 3000 x g for 5 minutes to separate the layers.
- Carefully transfer the lower organic layer to a clean vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
- To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool the sample to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
Data Presentation: Expected Retention Times and Mass Spectra
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Tetradecanol-TMS | ~15-17 | 73, 117, M-15 |
| This compound-TMS | Slightly earlier than non-deuterated | 73, 117, M-15 (with mass shift) |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions.
Protocol 2: HPLC-MS Analysis of 1-Tetradecanol
This protocol provides a starting point for the analysis of 1-Tetradecanol without derivatization.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of sample (e.g., plasma), add 10 µL of this compound internal standard solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new vial for analysis.
2. HPLC-MS Conditions:
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 100% B over 10 minutes, hold at 100% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Presentation: Expected Retention Times and Mass Transitions
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Tetradecanol | ~7-9 | [M+H]+ or [M+Na]+ | Specific fragments |
| This compound | Slightly earlier than non-deuterated | [M+H]+ or [M+Na]+ (with mass shift) | Specific fragments |
Note: Retention times and mass transitions are approximate and should be optimized for the specific application.
Visualization of Key Concepts
dot
Caption: The deuterium isotope effect on chromatographic retention time.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
minimizing ion suppression for 1-Tetradecanol-d29 analysis
Technical Support Center: 1-Tetradecanol-d29 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of this compound.
Troubleshooting Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1][2][3] The following guide provides a structured approach to identifying and mitigating ion suppression for this compound.
Problem 1: Low Signal Intensity for this compound in Matrix Samples Compared to Standards
Possible Cause: Ion suppression from co-eluting matrix components.[1]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Since 1-Tetradecanol is a long-chain fatty alcohol, matrix interferences are often from complex lipids like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind polar interferences. Using a non-polar solvent like hexane can extract hydrophobic compounds while minimizing the extraction of phospholipids. A double LLE, with an initial extraction using a highly non-polar solvent to remove interferences, can further improve sample cleanliness.
-
Solid-Phase Extraction (SPE): SPE provides a more controlled and often more reproducible cleanup than LLE. For fatty alcohols, a reverse-phase (C18) or a mixed-mode sorbent can be effective in retaining the analyte while allowing polar interferences to be washed away.
-
-
Optimize Chromatographic Separation: If challenging matrix components cannot be fully removed during sample preparation, adjusting the chromatography can separate this compound from the regions of ion suppression.
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and any co-eluting peaks.
-
Column Chemistry: Consider a column with a different stationary phase chemistry to alter selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds. This is a viable option if the concentration of this compound is high enough to remain detectable after dilution.
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects between samples leading to different degrees of ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup using SPE or a well-controlled LLE protocol is crucial to minimize variability in matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is itself a deuterated standard, it is likely used as an internal standard for the non-labeled 1-Tetradecanol. If you are troubleshooting the analysis of this compound itself as an analyte, the use of a SIL-IS is the gold standard for correcting for ion suppression. Since the SIL-IS has nearly identical physicochemical properties, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and reproducibility.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract. A dip in the signal at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression.
Q3: What are the most likely sources of ion suppression for a fatty alcohol like this compound?
A3: For lipid-like molecules, the primary sources of ion suppression in biological matrices are phospholipids. Other potential sources include salts, detergents, and other endogenous or exogenous compounds present in the sample.
Q4: Can changing the ionization source help reduce ion suppression?
A4: Yes, in some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce ion suppression. APCI is often less susceptible to matrix effects.
Q5: Can derivatization help in minimizing ion suppression?
A5: Derivatization can be a useful strategy. By chemically modifying this compound, you can shift its retention time away from interfering matrix components. Additionally, derivatization can improve ionization efficiency, potentially overcoming suppression effects. For example, fatty alcohols can be derivatized with phenyl isocyanate to improve their detection by LC-MS/MS.
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, particularly from phospholipids.
| Sample Preparation Technique | Analyte Recovery (%RSD) | Phospholipid Removal | Ion Suppression Reduction | Reference |
| Protein Precipitation (PPT) | High | Low | Low | |
| Liquid-Liquid Extraction (LLE) | Moderate to High (7.3% - 10.8%) | Moderate to High | Moderate | |
| Solid-Phase Extraction (SPE) | High (5.9%) | High | High | |
| HybridSPE-Phospholipid | High | Very High | Very High |
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify chromatographic regions where ion suppression occurs.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
T-fitting
-
Blank matrix extract (prepared using your standard sample preparation method)
-
LC-MS system
Procedure:
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Connect the LC column outlet to one inlet of the T-fitting.
-
Connect the syringe pump outlet to the other inlet of the T-fitting.
-
Connect the outlet of the T-fitting to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).
-
Begin infusing the standard solution and allow the MS signal to stabilize.
-
-
Analysis:
-
Inject a blank matrix extract onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal for this compound. A decrease in signal intensity during the chromatographic run indicates regions of ion suppression.
-
Solid-Phase Extraction (SPE) for Fatty Alcohol Analysis
This is a general protocol for cleaning up samples containing fatty alcohols like this compound.
Materials:
-
C18 SPE cartridge
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 90:10 acetonitrile/water)
-
Elution solvent (e.g., 1:1 chloroform/methanol)
-
Sample pre-treated (e.g., protein precipitation with acetonitrile)
Procedure:
-
Conditioning: Pass 1-2 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.
-
Elution: Elute this compound with 1 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Comparison of sample preparation techniques.
References
Technical Support Center: Isotopic Interference Correction for 1-Tetradecanol-d29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Tetradecanol-d29 as an internal standard in mass spectrometry-based analyses. The following information will help you to identify and correct for isotopic interference, ensuring the accuracy and reliability of your quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference in mass spectrometry occurs when the mass-to-charge ratio (m/z) of the analyte you are measuring overlaps with the m/z of other ions. When using this compound as an internal standard, two main types of isotopic interference can lead to inaccurate quantification of the unlabeled 1-Tetradecanol:
-
Contribution from the Natural Abundance of Isotopes in the Analyte: Unlabeled 1-Tetradecanol (C₁₄H₃₀O) naturally contains a small percentage of heavier isotopes, primarily Carbon-13 (¹³C) and Oxygen-18 (¹⁸O). Molecules of 1-Tetradecanol containing one or more of these heavy isotopes will have a mass that is one or more daltons higher than the monoisotopic mass. This can lead to a signal at the m/z of the deuterated internal standard, artificially inflating its response.
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Isotopic Purity of the Deuterated Standard: this compound is not 100% pure. It is a mixture of isotopologues, with the d29 species being the most abundant. However, it will also contain smaller amounts of d28, d27, and other less-deuterated forms. These lower-mass isotopologues can contribute to the signal of the unlabeled analyte, leading to an overestimation of its concentration.
Failure to correct for these interferences can result in a non-linear calibration curve and biased quantitative results.[1]
Q2: How do I determine the extent of isotopic interference from my this compound internal standard?
A2: To accurately correct for isotopic interference, you must first characterize your this compound internal standard. This involves determining its isotopic distribution. This information is often provided in the Certificate of Analysis (CoA) from the supplier. If not, you can determine it experimentally.
Experimental Protocol for Determining Isotopic Distribution of this compound:
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Prepare a high-concentration solution of the this compound standard in an appropriate solvent.
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Derivatize the standard to improve its volatility and chromatographic behavior (see GC-MS protocol below). A common method is silylation to form the trimethylsilyl (TMS) ether.
-
Analyze the derivatized standard by GC-MS in full scan mode.
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Acquire the mass spectrum of the peak corresponding to the derivatized this compound.
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Identify the molecular ion cluster and the relative abundances of the different isotopologues (e.g., d29, d28, d27, etc.).
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Normalize the abundances to the most abundant isotopologue (presumably d29).
This will provide you with the necessary data to build a correction model.
Q3: How can I mathematically correct for the isotopic interference?
A3: Once you know the isotopic distribution of your internal standard and the natural isotopic abundance of the elements in your analyte, you can apply a mathematical correction. The general principle is to set up a system of linear equations that describes the contribution of each species to the measured ion intensities.
A simplified correction for the contribution of the M+1 and M+2 isotopes of the unlabeled analyte to the internal standard signal, and the contribution of the less-deuterated isotopologues of the internal standard to the analyte signal can be performed. More complex corrections can be implemented using specialized software.[1][2][3]
Example Correction Calculation:
Let:
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A_m = Measured peak area of the analyte at its primary m/z
-
IS_m = Measured peak area of the internal standard at its primary m/z
-
A_c = Corrected peak area of the analyte
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IS_c = Corrected peak area of the internal standard
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f_analyte_to_IS = Fraction of the analyte signal that contributes to the internal standard signal (due to natural isotopes)
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f_IS_to_analyte = Fraction of the internal standard signal that contributes to the analyte signal (due to isotopic impurity)
The corrected peak areas can be calculated as follows:
A_c = A_m - (IS_m * f_IS_to_analyte) IS_c = IS_m - (A_m * f_analyte_to_IS)
The correction factors (f) are determined from the isotopic distribution data.
Troubleshooting Guides
Problem: I am observing a significant peak at the analyte's m/z when I inject a pure solution of my this compound internal standard.
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Possible Cause: This is expected due to the presence of less-deuterated isotopologues (e.g., d28, d27) in your internal standard.
-
Solution:
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Determine the isotopic distribution of your this compound standard as described in Q2.
-
Use this information to calculate the contribution of the internal standard to the analyte signal and subtract it from your measurements.
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Problem: My calibration curve is non-linear, especially at high analyte concentrations.
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Possible Cause: This can be a result of uncorrected isotopic interference. At high analyte concentrations, the contribution of the analyte's natural isotopes to the internal standard's signal becomes more significant.
-
Solution:
-
Calculate the expected contribution of the analyte's M+1, M+2, etc., isotope peaks to the m/z of the internal standard based on the natural abundance of carbon, hydrogen, and oxygen.
-
Apply a mathematical correction to your data to account for this interference. Several software packages can automate this process.[4]
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Problem: I suspect hydrogen-deuterium (H/D) exchange is occurring with my this compound standard.
-
Possible Cause: The deuterium atoms on the this compound, particularly the one on the hydroxyl group, can exchange with protons from the solvent or active sites in the GC-MS system. This can lead to a decrease in the abundance of the d29 isotopologue and an increase in lower-mass isotopologues.
-
Troubleshooting Steps:
-
Derivatize the hydroxyl group: Silylation of the hydroxyl group to form a TMS ether will replace the exchangeable deuterium, significantly reducing the potential for H/D exchange.
-
Use aprotic solvents: When preparing stock and working solutions, use aprotic solvents (e.g., hexane, dichloromethane) to minimize the source of protons.
-
Ensure an inert GC system: Use deactivated inlet liners and high-quality, low-bleed septa to minimize active sites that can promote H/D exchange.
-
Optimize GC conditions: Keep the injector temperature as low as possible while still ensuring complete volatilization of the derivatized analyte.
-
Data Presentation
Table 1: Natural Isotopic Abundance of Relevant Elements
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Data sourced from publicly available IUPAC data.
Table 2: Hypothetical Isotopic Distribution of a Commercial this compound Standard
| Isotopologue | Mass Shift from Unlabeled | Expected Relative Abundance (%) |
| d29 | +29 | 98.5 |
| d28 | +28 | 1.2 |
| d27 | +27 | 0.2 |
| d26 | +26 | <0.1 |
This is a representative example. The actual distribution will vary by lot and should be confirmed from the Certificate of Analysis or by experimental determination.
Experimental Protocols
Protocol 1: Derivatization of 1-Tetradecanol for GC-MS Analysis (Silylation)
Objective: To convert 1-Tetradecanol and this compound into their more volatile and thermally stable trimethylsilyl (TMS) ethers for GC-MS analysis.
Materials:
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1-Tetradecanol and this compound standards
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
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Anhydrous pyridine or other suitable aprotic solvent
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Prepare a solution of your 1-Tetradecanol sample and/or standard in the chosen aprotic solvent in a reaction vial.
-
Add the silylating reagent to the vial. A typical ratio is 1:1 or 2:1 (reagent:solvent) by volume.
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Add anhydrous pyridine if a catalyst is needed (check the reagent specifications).
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Cap the vial tightly and vortex for 30 seconds.
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Heat the vial at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of TMS-Derivatized 1-Tetradecanol
Objective: To chromatographically separate and detect the TMS-derivatized 1-Tetradecanol and this compound.
Instrumentation and Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial: 150°C, hold for 2 min; Ramp: 10°C/min to 300°C; Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
These parameters are a starting point and may require optimization for your specific instrument and application.
Mandatory Visualization
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Diagram of isotopic interference pathways.
References
optimizing injection volume for 1-Tetradecanol-d29 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the quantification of 1-Tetradecanol-d29.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound?
A1: The primary analytical techniques for the quantification of this compound, a deuterated long-chain fatty alcohol, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS is often preferred for volatile and semi-volatile compounds like fatty alcohols, frequently requiring derivatization to improve volatility and peak shape.[1] LC-MS/MS is also a powerful tool, especially for complex biological matrices, offering high sensitivity and selectivity.[3][4]
Q2: Why is optimizing the injection volume crucial for the accurate quantification of this compound?
A2: Optimizing the injection volume is critical for several reasons. An injection volume that is too large can lead to column overload, resulting in peak fronting, broadening, or splitting, which compromises resolution and integration accuracy. Conversely, an injection volume that is too small may result in a poor signal-to-noise ratio, hindering the detection and accurate quantification of low-concentration samples. The ideal injection volume balances sensitivity and chromatographic performance.
Q3: What is a good starting point for injection volume in GC-MS and LC-MS analysis of this compound?
A3: For GC-MS, a typical starting injection volume is 1 µL, especially for splitless injections which are common for trace analysis. For LC-MS, a general guideline is to inject between 1% and 5% of the total column volume to avoid peak distortion. For a standard 2.1 mm x 50 mm column, this would translate to an injection volume of approximately 1-5 µL.
Q4: How does the sample solvent affect the peak shape when optimizing injection volume?
A4: The sample solvent can significantly impact peak shape. In LC-MS, if the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion, such as fronting and splitting. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent. In GC-MS, the solvent's expansion volume is a critical consideration. Injecting a large volume of a solvent that expands significantly upon heating in the injection port can lead to backflash, where the sample vapor exceeds the liner volume, causing poor reproducibility and sample loss.
Troubleshooting Guide
Issue: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Column Overload (Mass or Volume) | - Reduce the injection volume by half. - Dilute the sample (e.g., 1:5, 1:10) and inject the same volume. | Improved peak symmetry and resolution. If dilution helps, the issue was likely mass overload. |
| Inappropriate Sample Solvent | - For LC-MS, dissolve the sample in the initial mobile phase. - For GC-MS, choose a solvent with a smaller expansion volume or use a pressure-pulsed injection. | Sharper, more symmetrical peaks. |
| Injector Issues (GC-MS) | - Check for backflash by calculating the solvent expansion volume. - Use a liner with glass wool to aid in vaporization and trap non-volatile residues. | Improved reproducibility and peak shape. |
| Column Contamination | - Flush the column with a strong solvent. - If the problem persists, consider replacing the column. | A stable baseline and improved peak shape. |
Experimental Protocols
GC-MS Protocol for this compound Quantification
This protocol outlines a general procedure for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.
-
Sample Preparation (Derivatization):
-
To the dried sample extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
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Cool to room temperature and transfer to a GC vial.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL (start with this and optimize)
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Injection Mode: Splitless for 1 minute
-
Injector Temperature: 250°C
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Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
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Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
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MS System: Agilent 5977B or equivalent
-
Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS.
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LC-MS/MS Protocol for this compound Quantification
This protocol provides a starting point for developing an LC-MS/MS method.
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Sample Preparation:
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Perform a liquid-liquid extraction of the sample using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Injection Volume: 2 µL (to be optimized)
-
Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient:
-
Start at 70% B
-
Increase to 95% B over 5 minutes
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Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
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MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
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Acquisition Mode: Multiple Reaction Monitoring (MRM) of a precursor/product ion transition specific to this compound.
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Quantitative Data Summary
The following tables illustrate the expected effects of varying injection volumes on key analytical parameters. The data is representative and should be confirmed experimentally.
Table 1: Effect of Injection Volume on Peak Area and Shape (GC-MS)
| Injection Volume (µL) | Peak Area (Counts) | Asymmetry Factor | Signal-to-Noise (S/N) |
| 0.5 | 150,000 | 1.1 | 50 |
| 1.0 | 320,000 | 1.2 | 110 |
| 2.0 | 650,000 | 1.8 (Fronting) | 230 |
| 5.0 | 980,000 | 2.5 (Severe Fronting) | 350 |
Table 2: Effect of Injection Volume on Peak Area and Shape (LC-MS)
| Injection Volume (µL) | Peak Area (Counts) | Asymmetry Factor | Resolution (Rs) with a closely eluting peak |
| 1 | 50,000 | 1.0 | 2.1 |
| 2 | 110,000 | 1.1 | 2.0 |
| 5 | 280,000 | 1.6 (Fronting) | 1.4 |
| 10 | 450,000 | 2.2 (Severe Fronting) | 0.9 |
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape of Deuterated Standards
Welcome to the technical support center for deuterated standard analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, ensuring the accuracy and reliability of your quantitative results.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of my deuterated internal standard (IS) poor, while my analyte peak looks acceptable?
A: Several factors can differentially affect the peak shape of a deuterated standard compared to its non-deuterated counterpart. These include:
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Chromatographic Co-elution Issues: Even minor structural differences due to deuterium substitution can sometimes lead to slight chromatographic separation from the analyte.[1][2][3] If the two compounds are not perfectly co-eluting, they may be exposed to different micro-environments on the column or within the sample matrix as they elute, leading to differential peak shapes.[2][3]
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Concentration Effects: If the concentration of the deuterated standard is significantly higher than the analyte, it may exhibit signs of mass overload, such as peak fronting, while the analyte peak remains symmetrical.
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Purity of the Standard: The presence of impurities in the deuterated standard can manifest as shoulders or split peaks. It's crucial to consider both chemical and isotopic purity.
Q2: Can the position of the deuterium label affect the peak shape?
A: Yes, the position of deuterium atoms can influence the physicochemical properties of the molecule, potentially leading to slight changes in retention time and interaction with the stationary phase. While this "isotope effect" is often minimal, it can be more pronounced in certain cases, contributing to separation from the analyte and potentially impacting peak shape due to differential interactions.
Q3: What is the "isotope effect" and how does it relate to peak shape?
A: The isotope effect in chromatography refers to the difference in retention behavior between a deuterated compound and its non-deuterated analog. Deuterated compounds may elute slightly earlier or later than the non-deuterated form. This separation can lead to poor peak shape if the two peaks are not fully resolved, appearing as a broadened or shouldered peak. More critically, if the analyte and internal standard elute at slightly different times, they can be subjected to different matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification even if the peak shapes themselves are acceptable.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific peak shape issues with deuterated standards.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Q: What are the common causes of peak tailing for my deuterated standard?
A: Peak tailing is a common issue that can arise from several factors:
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Secondary Interactions: The most frequent cause is the interaction of basic analytes with acidic silanol groups on the surface of silica-based columns.
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Column Contamination: Accumulation of sample matrix components on the column inlet frit or the column itself can create active sites that cause tailing.
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Column Void: A void at the head of the column can lead to peak distortion, including tailing.
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Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
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Extra-column Effects: Excessive tubing length or dead volume in fittings can contribute to peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Q: Why is my deuterated standard peak fronting?
A: Peak fronting is often associated with overload conditions or issues with the sample solvent.
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Mass Overload: Injecting too high a concentration of the standard can saturate the stationary phase, causing molecules to move through the column more quickly and resulting in a fronting peak.
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Volume Overload: Injecting too large a sample volume can also lead to peak fronting.
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Incompatible Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to peak distortion.
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Column Collapse: A physical collapse of the column bed can create a void and result in fronting peaks.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Issue 3: Peak Splitting or Shoulders
Peak splitting manifests as a single peak appearing as two or more distinct, closely eluting peaks.
Q: What causes my deuterated standard peak to split?
A: Peak splitting can be caused by a variety of factors, from column issues to sample introduction problems.
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Column Contamination or Blockage: A partially blocked column inlet frit can cause the sample flow to be unevenly distributed, leading to split peaks.
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Column Void: A void or channel in the column packing can create two different paths for the analyte, resulting in a split peak.
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Co-elution of an Impurity: An impurity in the deuterated standard that elutes very close to the main peak can appear as a shoulder or a split peak.
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Injection Solvent Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause peak splitting, especially if the solvent is much stronger.
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for peak splitting.
Data and Protocols
Table 1: Summary of Common Peak Shape Problems and Solutions
| Peak Shape Problem | Potential Causes | Recommended Solutions |
| Tailing | Secondary silanol interactions, column contamination, column void, inappropriate mobile phase pH, extra-column volume. | Use a highly deactivated (end-capped) column, adjust mobile phase pH, add mobile phase modifiers, flush or replace the column, minimize tubing length. |
| Fronting | Mass or volume overload, sample solvent stronger than mobile phase, column collapse. | Dilute the sample, reduce injection volume, dissolve the sample in the mobile phase, replace the column. |
| Splitting | Column contamination/void, partially blocked frit, co-eluting impurity, injection solvent mismatch. | Flush or replace the column, check the purity of the standard, dissolve the sample in the mobile phase. |
| Broadening | Column degradation, slow gradient, extra-column volume, incorrect flow rate. | Replace the column, optimize the gradient, check system connections for dead volume, verify flow rate. |
Experimental Protocol: Diagnosing Injection Solvent-Related Peak Shape Issues
Objective: To determine if the sample solvent is the cause of poor peak shape (fronting or splitting).
Methodology:
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Prepare two versions of your sample:
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Sample A: Your deuterated standard dissolved in your usual sample solvent.
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Sample B: The same concentration of your deuterated standard dissolved in the initial mobile phase of your chromatographic run.
-
-
Equilibrate the LC system: Ensure the system is fully equilibrated with the initial mobile phase conditions.
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Inject Sample B: Perform an injection of the standard dissolved in the mobile phase. Observe the peak shape. This will serve as your baseline for optimal peak shape under the current conditions.
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Inject Sample A: Without changing any other parameters, inject your standard dissolved in your typical sample solvent.
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Compare the chromatograms:
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If the peak shape in the chromatogram from Sample A is distorted (fronting or split) compared to the sharp, symmetrical peak from Sample B, the sample solvent is the likely cause.
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Solution: If the sample solvent is identified as the problem, the best practice is to evaporate the sample and reconstitute it in the mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains solubility.
References
ensuring complete derivatization of 1-Tetradecanol-d29 for GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of 1-Tetradecanol-d29 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a long-chain fatty alcohol, possesses a polar hydroxyl (-OH) group. This polarity can lead to poor chromatographic performance, including peak tailing and low sensitivity, due to interactions with active sites in the GC system.[1][2] Derivatization chemically modifies the hydroxyl group, replacing the active hydrogen with a less polar functional group. This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic separation and detection.[1][3][4]
Q2: What are the most common derivatization methods for long-chain alcohols like this compound?
A2: The two most common and effective derivatization techniques for long-chain alcohols are silylation and acylation.
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Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acylation: This technique involves the reaction of the hydroxyl group with an acylating agent, such as acetic anhydride, to form an ester.
Q3: How do I choose between silylation and acylation for my experiment?
A3: The choice of derivatization method depends on several factors, including the specific analytes, the sample matrix, and the analytical objectives.
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Silylation (e.g., with BSTFA or MSTFA) is a very common and powerful method for a wide range of compounds including alcohols. It is highly effective but the resulting TMS derivatives can be sensitive to moisture.
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Acylation (e.g., with acetic anhydride) forms stable derivatives. This method is straightforward, and the reagents and byproducts are often volatile, simplifying sample cleanup.
Q4: What is the role of a catalyst in the derivatization reaction?
A4: A catalyst is often used to increase the rate and efficiency of the derivatization reaction, especially for sterically hindered hydroxyl groups. For example, pyridine is commonly used as a basic catalyst with acetic anhydride. In silylation reactions, trimethylchlorosilane (TMCS) is frequently added to BSTFA (often as a 1% mixture) to increase its silylating power.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound.
Issue 1: Incomplete Derivatization
Symptom:
-
Appearance of the underivatized this compound peak in the chromatogram.
-
Low yield of the derivatized product.
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Peak tailing for the analyte peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Moisture | Silylating reagents are extremely sensitive to moisture, which can deactivate them. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Dry the sample completely, for instance, under a stream of nitrogen, before adding the derivatization reagent. |
| Insufficient Reagent | The derivatizing reagent should be in excess to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen. |
| Suboptimal Reaction Time or Temperature | Derivatization reactions may require specific temperatures and durations to proceed to completion. For long-chain alcohols, heating is often necessary. Optimize the reaction time and temperature according to the chosen protocol. For example, silylation with BSTFA is often carried out at 60-70°C for 30 minutes. Acylation with acetic anhydride and pyridine can be performed at 70°C for about 20 minutes. |
| Steric Hindrance | Although 1-Tetradecanol is a primary alcohol and less prone to steric hindrance, complex sample matrices might interfere. The use of a catalyst like TMCS with BSTFA can help overcome minor steric hindrance. |
| Improper Sample pH | For some derivatization reactions, the pH of the sample can be critical. Ensure the reaction conditions are appropriate for the chosen derivatization chemistry. |
| Degraded Reagent | Derivatization reagents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent if you suspect degradation. Store reagents under an inert atmosphere and in a cool, dry place as recommended by the manufacturer. |
Issue 2: Peak Tailing in the Chromatogram
Symptom:
-
The peak for the derivatized this compound is asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | As mentioned above, the presence of underivatized polar analyte will cause peak tailing. Re-evaluate your derivatization protocol to ensure a complete reaction. |
| Active Sites in the GC System | Free silanol groups in the GC inlet liner, column, or fittings can interact with the analyte, causing tailing. Use a deactivated inlet liner and a high-quality capillary column. Regularly maintain your GC system, including cleaning the inlet and cutting the column. |
| Column Contamination | Accumulation of non-volatile residues from previous injections can create active sites. Bake out the column according to the manufacturer's instructions. If contamination is severe, a portion of the front of the column may need to be removed. |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is suitable for the derivatization of this compound to its trimethylsilyl (TMS) ether.
Materials:
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Dried sample containing this compound
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Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)
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N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
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GC vials with PTFE-lined caps
-
Heating block or oven
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Vortex mixer
Procedure:
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Ensure the sample is completely dry in a GC vial. This can be achieved by evaporation under a gentle stream of nitrogen.
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Add 100 µL of anhydrous pyridine to the dried sample to dissolve the analytes.
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Add 100 µL of BSTFA + 1% TMCS to the vial.
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Cap the vial tightly and vortex for 30 seconds.
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Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
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Cool the vial to room temperature.
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The sample is now ready for GC-MS analysis. No work-up is typically required.
Protocol 2: Acylation using Acetic Anhydride and Pyridine
This protocol converts this compound to its acetate ester.
Materials:
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Dried sample containing this compound
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Acetic anhydride
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Anhydrous pyridine
-
GC vials with PTFE-lined caps
-
Heating block
-
Appropriate solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Transfer the dried sample to a GC vial.
-
Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the sample. This volume is generally sufficient for samples containing less than 100 µg of derivatizable material in approximately 100 µL of solvent.
-
Cap the vial tightly.
-
Heat the vial in a heating block at 70°C for approximately 20 minutes. The exact time and temperature are not critical, but heating helps ensure the reaction goes to completion.
-
Allow the sample to cool to room temperature before injection into the GC-MS.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of long-chain alcohols. Note that optimal conditions may vary depending on the specific sample matrix and instrumentation.
| Derivatization Method | Reagent | Catalyst | Typical Temperature (°C) | Typical Time (min) | Derivative Stability |
| Silylation | BSTFA | TMCS (1%) | 60 - 70 | 30 | Sensitive to moisture |
| Silylation | MSTFA | None | 37 - 75 | 30 - 45 | By-products are volatile |
| Acylation | Acetic Anhydride | Pyridine | 70 | 20 | Indefinitely stable when dry |
| Pentafluorobenzoyl Derivatization | PFBoylCl | None | 60 | 45 | - |
Visualizations
References
Technical Support Center: Troubleshooting Guide for Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards (D-IS) in mass spectrometry-based assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a deuterated internal standard?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Its primary function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, injection, and analysis.[2][3] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][4] By adding a known amount of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics of a deuterated internal standard?
A reliable deuterated internal standard should possess the following key characteristics:
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High Isotopic Purity: The isotopic enrichment should ideally be ≥98% to minimize the contribution of the unlabeled analyte in the internal standard solution, which can lead to an overestimation of the analyte's concentration.
-
High Chemical Purity: A chemical purity of >99% is recommended to ensure that no other compounds are present that could interfere with the analysis.
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Stable Isotope Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix. Positions to avoid include those on heteroatoms (e.g., -OH, -NH, -SH groups).
-
Sufficient Mass Shift: Typically, a D-IS should contain between two to ten deuterium atoms to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.
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Co-elution with Analyte: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.
Troubleshooting Common Issues
Problem 1: Isotopic Exchange (Back-Exchange)
Q: My internal standard signal is decreasing over time, or I'm observing an unexpected increase in my analyte signal. Could this be isotopic exchange?
A: Yes, this could be due to isotopic exchange, a reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This can compromise the accuracy of your results by artificially increasing the analyte signal.
Troubleshooting Steps:
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Evaluate Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to heteroatoms or carbonyl groups are more susceptible to exchange. When possible, choose a D-IS with labels on stable, non-exchangeable positions.
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Assess Solvent and pH Effects: Avoid highly acidic or basic conditions during sample preparation and storage, as they can catalyze isotopic exchange.
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Control Temperature: Elevated temperatures can accelerate the rate of exchange. Store D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C).
-
Conduct Stability Studies: Perform experiments to assess the stability of your D-IS in your specific sample matrix and mobile phase over time.
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Consider Alternative Isotopes: If back-exchange is unavoidable, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, as these are not susceptible to exchange.
Problem 2: Purity Issues
Q: My calibration curve has a non-zero intercept, or I am observing a signal for my analyte in my blank samples. Could this be a purity issue with my deuterated internal standard?
A: Yes, these issues often stem from impurities in the deuterated internal standard. There are two main types of purity to consider:
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Chemical Purity: The presence of other compounds in your D-IS solution can lead to interfering peaks.
-
Isotopic Purity: The presence of the unlabeled analyte as an impurity in your D-IS is a common issue that can contribute to the analyte signal, leading to a positive bias, especially at lower concentrations.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on the chemical and isotopic purity.
-
Analyze the D-IS Solution Alone: Inject a solution of your D-IS without the analyte to check for any interfering peaks at the retention time and m/z of your analyte.
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Quantify Isotopic Contribution: Prepare a "zero sample" (blank matrix + D-IS at the working concentration) to measure the peak area of the analyte. This area represents the contribution from the D-IS and can be subtracted from your samples.
Problem 3: Matrix Effects
Q: My results are inconsistent with poor reproducibility, especially when analyzing samples from different sources. Could matrix effects be the cause?
A: This is a strong possibility. Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte, leading to ion suppression or enhancement. While deuterated internal standards are excellent at compensating for matrix effects due to their similar chemical properties and co-elution with the analyte, they may not always provide perfect correction.
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution: Ensure that your analyte and D-IS are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to differential matrix effects.
-
Perform a Post-Column Infusion Experiment: This can help visualize regions of ion suppression or enhancement in your chromatogram.
-
Assess Matrix Factor: A quantitative assessment of matrix effects can be performed by comparing the analyte/D-IS response ratio in the presence and absence of the matrix.
Problem 4: Chromatographic Co-elution Issues
Q: My deuterated internal standard is separating from my analyte on the chromatographic column. Why is this happening and how can I fix it?
A: This phenomenon is known as the "isotope effect" and can occur because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to slight differences in polarity and retention time.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: Adjust the gradient to be less steep in the region where your analyte and D-IS elute.
-
Column Chemistry: Experiment with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl) to minimize the isotope effect.
-
-
Consider the Degree of Deuteration: Excessive deuteration can sometimes exacerbate chromatographic separation.
Problem 5: Poor or Inconsistent Internal Standard Recovery
Q: I'm observing low and variable recovery of my internal standard. What are the potential causes?
A: Poor internal standard recovery can indicate issues with the sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), or it could be a sign of degradation.
Troubleshooting Steps for SPE:
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Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for your analyte's polarity.
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Optimize pH: Adjust the sample pH to ensure optimal retention of the internal standard on the sorbent.
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Check for Breakthrough: Analyze the flow-through and wash fractions to see if the internal standard is being lost during these steps.
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Ensure Complete Elution: Use a sufficiently strong elution solvent to fully recover the internal standard.
Troubleshooting Steps for LLE:
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Optimize Solvent Choice and pH: Ensure the extraction solvent and the pH of the aqueous phase are optimal for partitioning your internal standard into the organic phase.
-
Check for Emulsions: The formation of emulsions can trap the internal standard and lead to poor recovery.
Quantitative Data Summary
The choice of internal standard significantly impacts assay performance. The following table summarizes the comparative performance of different types of internal standards.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability (Isotopic Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions of the assay.
Methodology:
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Prepare Samples:
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T=0 Samples: Spike a known concentration of the D-IS into a blank biological matrix and immediately process it according to your standard sample preparation protocol.
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Incubated Samples: Spike the D-IS into the blank matrix and incubate under various conditions (e.g., room temperature, 37°C) for different time points (e.g., 4, 8, 24 hours) before processing.
-
-
Analysis: Analyze the processed samples by LC-MS/MS.
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Data Evaluation: Monitor for a decrease in the D-IS signal and a corresponding increase in the signal of the unlabeled analyte over time. A significant change indicates isotopic exchange.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
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Obtain Blank Matrix: Acquire at least six different sources of the blank biological matrix.
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Prepare Sample Sets: For each matrix source, prepare three sets of samples:
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Set A: Analyte and D-IS spiked into the extracted blank matrix.
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Set B: Analyte and D-IS in a neat solution (e.g., mobile phase).
-
-
Analysis: Analyze all samples by LC-MS/MS.
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Calculate Matrix Factor (MF):
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MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
Calculate the MF for both the analyte and the D-IS for each matrix source.
-
-
Calculate Internal Standard-Normalized Matrix Factor (IS-normalized MF):
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IS-normalized MF = MF of analyte / MF of internal standard
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The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Visualizations
Caption: Experimental workflow for a bioanalytical assay using a deuterated internal standard.
Caption: A logical workflow for troubleshooting issues with deuterated internal standards.
References
improving baseline resolution for 1-Tetradecanol-d29 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve baseline resolution and address common issues encountered during the analysis of 1-Tetradecanol-d29.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor baseline resolution in the analysis of this compound?
Poor baseline resolution in the gas chromatography (GC) analysis of this compound typically stems from several sources. These can be broadly categorized as system contamination, chemical interactions, and suboptimal method parameters. Common issues include contamination of the carrier gas, column bleed from a degrading stationary phase, septum bleed at high temperatures, and contamination within the injector port or detector.[1][2][3] Peak tailing, a frequent problem for polar molecules like long-chain alcohols, also contributes to poor resolution by causing peaks to merge with the baseline.[4]
Q2: Why is peak tailing a common problem for this compound, and how does it affect my results?
Peak tailing is prevalent for polar compounds like this compound because its hydroxyl (-OH) group can form hydrogen bonds with active silanol (Si-OH) groups.[4] These active sites are often present on the surfaces of the inlet liner, glass wool, or the GC column itself. This secondary interaction causes some analyte molecules to be retained longer, resulting in an asymmetrical peak that slopes to the right. Severe tailing can degrade resolution, make peak integration inaccurate, and compromise the quantitative accuracy of your analysis.
Q3: Should I derivatize this compound before GC-MS analysis?
Yes, derivatization is a highly effective strategy for improving the analysis of long-chain alcohols. Chemical modification of the hydroxyl group, typically through silylation to create a trimethylsilyl (TMS) ether, increases the compound's volatility and thermal stability. This makes it more suitable for GC-MS analysis, often resulting in sharper peaks and improved resolution.
Q4: I am using a deuterated internal standard, but it doesn't co-elute with my non-deuterated analyte. Is this normal?
A small separation between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect". In reversed-phase liquid chromatography, deuterated compounds typically elute slightly earlier. While often minor, this retention time shift can be exaggerated by certain chromatographic conditions, such as isocratic separations or shallow gradients. If the shift is significant, it can compromise quantitative accuracy because the analyte and the standard may experience different matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: Noisy or Drifting Baseline
Question: My chromatogram shows a noisy, spiking, or drifting baseline. How can I identify the cause and resolve it?
Answer: Baseline disturbances can originate from multiple sources within the GC system. A systematic approach is the best way to diagnose the problem.
Potential Causes and Solutions:
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Contaminated Carrier or Detector Gases: If the noise appeared suddenly, it could be due to a recently changed gas cylinder.
-
Solution: Ensure high-purity gases and install or replace oxygen and hydrocarbon traps on the carrier gas line.
-
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Column Bleed: A baseline that rises with the temperature program (drift) often indicates degradation of the column's stationary phase.
-
Solution: Condition the column according to the manufacturer's instructions. If bleed persists, especially if you see characteristic siloxane ions (e.g., m/z 207, 281), the column may need to be replaced. Using low-bleed, MS-certified columns is recommended.
-
-
Injector Contamination: Contamination from the septum or sample residue in the inlet liner is a common source of baseline noise.
-
Solution: Perform regular inlet maintenance. This includes replacing the septum, O-rings, and inlet liner. Using a high-quality, deactivated liner is crucial for analyzing active compounds like alcohols.
-
-
Detector Contamination: A gradual increase in baseline noise over time may point to a contaminated detector.
-
Solution: Clean the detector according to the instrument manual's instructions.
-
-
System Leaks: Air leaking into the system can cause baseline instability and damage the column.
-
Solution: Use an electronic leak detector to check all fittings and connections, especially around the septum nut and column connections.
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Issue 2: Asymmetrical Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing or fronting. What steps should I take to achieve a symmetrical peak?
Answer: Peak asymmetry is typically caused by chemical interactions (tailing) or column overload (fronting).
For Peak Tailing:
-
Primary Cause: Active Sites: The polar hydroxyl group of this compound interacts with active silanol groups in the GC system.
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Solution 1: Perform Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner with a new, deactivated one. Debris from the septum can also create active sites, so replace the septum regularly.
-
Solution 2: Trim the Column: Active sites can develop at the front of the column. Trim 10-20 cm from the column inlet to remove the contaminated section.
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Solution 3: Use a Guard Column: A deactivated guard column can "trap" non-volatile residues and protect the analytical column.
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For Peak Fronting:
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Primary Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" shaped peak.
-
Solution: Dilute your sample or reduce the injection volume. If using a splitless injection, ensure the column has sufficient capacity.
-
Issue 3: Poor or Inconsistent Resolution
Question: The peaks in my chromatogram are broad or their separation is inconsistent. How can I improve resolution?
Answer: Poor resolution is often a result of suboptimal GC parameters or a degraded column.
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Cause: Improper GC Oven Program: A temperature ramp that is too fast will not allow for proper separation of analytes.
-
Solution: Decrease the oven ramp rate (e.g., from 20°C/min to 10°C/min) to improve separation.
-
-
Cause: Incorrect Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) must be optimized for the column dimensions to achieve the best efficiency.
-
Solution: Verify and adjust the carrier gas flow rate. A typical starting point for a 0.25 mm ID column is ~1.0-1.5 mL/min.
-
-
Cause: Column Degradation: An old or contaminated column will lose its resolving power.
-
Solution: If trimming the column inlet does not restore performance, the column may need to be replaced.
-
-
Cause: Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can cause peak broadening and tailing.
-
Solution: Ensure the column is cut cleanly with a ceramic scoring wafer to create a square, flat surface. Install it at the correct depth as specified by the instrument manufacturer.
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Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of analytes. |
| Carrier Gas | Helium (High Purity) | Inert gas that provides good chromatographic efficiency. |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (Constant Flow) | Optimal flow for 0.25 mm ID columns to maintain good resolution. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis. |
| Injector Temperature | 250 - 300°C | Ensures complete vaporization of the high-boiling alcohol. |
| Oven Program | Start at 70°C, ramp 10-20°C/min to 280-320°C, hold for 5 min | Separates the analyte from the solvent and other matrix components. |
| MS System | ||
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Mass Range | Scan 50-500 amu | A typical range that includes the molecular ion and key fragments. |
Table 2: Troubleshooting Summary for Common Baseline Issues
| Symptom | Common Cause(s) | Recommended First Action(s) |
| High Baseline Noise | Inlet/Septum Contamination, Gas Impurity | Replace inlet liner and septum. |
| Baseline Drift | Column Bleed, System Leak | Condition the column; perform a leak check. |
| Random Spikes | Electrical Interference, Particulates in Detector | Check electrical connections; clean the detector. |
| Peak Tailing | Active Sites in Inlet or Column | Replace inlet liner with a deactivated one. |
| Peak Fronting | Column Overload | Dilute the sample or reduce injection volume. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
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Cool Down: Set the inlet and oven temperatures to a safe level (e.g., 40°C) and wait for the system to cool. Turn off detector gases if necessary.
-
Vent Inlet: Turn off the carrier gas flow to the inlet.
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Remove Septum Nut: Unscrew the large nut on top of the inlet. Remove the old septum.
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Remove Liner: Using clean tweezers, carefully pull the old liner out of the inlet. Inspect it for discoloration or debris.
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Install New Liner: Insert a new, deactivated liner of the same type.
-
Install New Septum and Reassemble: Place a new septum in the septum nut and re-install it. Do not overtighten.
-
Leak Check: Turn the carrier gas back on and use an electronic leak detector to check for leaks around the septum nut.
-
Equilibrate: Set the GC to your method conditions and allow the system to stabilize before running samples.
Protocol 2: Trimming a GC Capillary Column
-
Gather Tools: You will need a ceramic scoring wafer or diamond scribe, a magnifying tool, and lint-free gloves.
-
Score the Column: Hold the column firmly. Gently and lightly draw the scoring wafer across the polyimide coating at a 90-degree angle. A single, light score is sufficient.
-
Break the Column: While holding the column on either side of the score, apply gentle pressure to snap the column cleanly.
-
Inspect the Cut: Use a magnifying tool to inspect the end of the column. It should be a clean, square cut with no jagged edges or shards. If the cut is poor, repeat the process.
-
Re-install the Column: Install the newly trimmed column into the inlet according to the manufacturer's instructions for the correct depth.
Protocol 3: Trimethylsilylation (TMS) Derivatization of this compound
This protocol is adapted from standard silylation procedures for alcohols.
-
Sample Preparation: Ensure the sample is free of water, as it will react with the silylating reagent. If necessary, dry the sample under a stream of nitrogen.
-
Reagent Preparation: Prepare a solution of this compound in an anhydrous solvent like pyridine or hexane (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 100 µL of the alcohol solution.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Heating: Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Mandatory Visualizations
Caption: A step-by-step workflow for diagnosing the cause of common baseline issues.
Caption: Standard experimental workflow for the GC-MS analysis of this compound.
Caption: Diagram illustrating the logical diagnosis of peak tailing causes.
References
Validation & Comparative
A Comparative Guide to Quantitative Method Validation: 1-Tetradecanol-d29 vs. a Non-Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a deuterated internal standard, 1-Tetradecanol-d29, against a non-deuterated alternative for the quantitative analysis of 1-Tetradecanol in a biological matrix. The information is supported by representative experimental data and detailed methodologies to assist in the selection and validation of robust analytical methods.
In quantitative bioanalysis, particularly using mass spectrometry, internal standards are crucial for correcting variability during sample preparation and analysis. The ideal internal standard mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the analyte. This guide explores the practical differences in method performance between a deuterated and a non-deuterated internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The choice of internal standard significantly impacts the reliability and reproducibility of a quantitative method. Below is a summary of expected performance characteristics based on typical validation data for the analysis of a long-chain fatty alcohol like 1-Tetradecanol.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 1-Dodecanol) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% |
| Precision (% RSD) | < 10% | < 15% |
| Matrix Effect (% CV) | < 5% | < 15% |
| Recovery (% CV) | < 5% | < 10% |
Note: The data presented in this table is representative of typical performance and may vary based on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for successful method validation. The following sections detail a comprehensive methodology for the quantitative analysis of 1-Tetradecanol in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Sample Aliquoting: To 100 µL of human plasma in a glass tube, add 25 µL of the internal standard working solution (either this compound or 1-Dodecanol at 1 µg/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Tetradecanol-TMS: m/z [specific ions]
-
This compound-TMS: m/z [specific ions + 29]
-
1-Dodecanol-TMS: m/z [specific ions]
-
Method Validation Workflow
The following diagram illustrates the logical workflow for validating a quantitative bioanalytical method.
Principle of Internal Standard Correction
The diagram below illustrates how an internal standard corrects for variations during sample processing and analysis.
Conclusion
The use of a deuterated internal standard, such as this compound, generally provides superior performance in quantitative bioanalytical methods compared to a non-deuterated, structural analog. The near-identical chemical and physical properties of the deuterated standard to the analyte result in more effective correction for variability, leading to improved accuracy, precision, and a lower limit of quantification. While non-deuterated internal standards can be a cost-effective alternative, they may not co-elute as closely with the analyte and can be more susceptible to differential matrix effects, potentially compromising data quality. The choice of internal standard should be carefully considered based on the specific requirements of the assay and the desired level of data integrity.
A Comparative Guide to Linearity and Range Determination Using 1-Tetradecanol-d29 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Tetradecanol-d29 as an internal standard for quantitative analysis, particularly focusing on linearity and range determination in chromatographic methods. We will explore its performance in relation to other commonly used internal standards, supported by experimental data and detailed protocols to aid in analytical method development and validation.
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in techniques like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), an internal standard (IS) is a crucial component for achieving accurate and precise results.[1] An IS is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[2] Deuterated compounds, such as this compound, are often considered the "gold standard" for use as internal standards because their physicochemical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio in a mass spectrometer.[2] This near-identical behavior allows them to effectively compensate for variations in extraction recovery, injection volume, and ionization efficiency.
Linearity and range are critical parameters in the validation of an analytical method. Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.
Performance Comparison of this compound and Alternative Internal Standards
This compound is a deuterated long-chain fatty alcohol suitable as an internal standard for the analysis of fatty acids, fatty alcohols, and other similar long-chain molecules. Its performance is compared here with other commonly used internal standards in the context of fatty acid analysis after derivatization to fatty acid methyl esters (FAMEs).
Table 1: Comparison of Internal Standards for Linearity and Range in Fatty Acid Analysis by GC-MS
| Internal Standard | Chemical Class | Typical Linear Range (µg/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/mL) | Key Advantages | Potential Disadvantages |
| This compound | Deuterated Fatty Alcohol | Analyte Dependent (e.g., 0.1 - 100) | > 0.995 | Analyte Dependent | Co-elutes with C14:0 FAME, compensates well for matrix effects and procedural losses. | Potential for isotopic interference if analyte has naturally occurring heavy isotopes.[2] |
| Myristic Acid-d27 | Deuterated Fatty Acid | 0.05 - 50 | > 0.99 | ~0.05 | Very similar chemical behavior to the analyte (myristic acid). | Analyte-specific, a different deuterated standard is needed for each fatty acid. |
| Heptadecanoic Acid (C17:0) | Odd-chain Fatty Acid | 0.2 - 50 | > 0.999 | ~0.2 | Not naturally abundant in most biological samples, cost-effective. | Chromatographic resolution from analytes of interest must be ensured. |
| Nonadecanoic Acid (C19:0) | Odd-chain Fatty Acid | 0.5 - 100 | > 0.99 | ~0.5 | Not typically found in biological matrices, good for broad fatty acid profiling. | May not perfectly mimic the behavior of all fatty acids during extraction and derivatization. |
Data in this table is synthesized from typical performance characteristics reported in various analytical validation studies for fatty acid analysis.[3] The performance of this compound is inferred based on the well-established principles of using deuterated standards.
Experimental Protocols
Detailed Methodology for Linearity and Range Determination of Fatty Acids using GC-MS with this compound as an Internal Standard
This protocol describes the steps for validating the linearity and range of a quantitative method for fatty acids in a biological matrix (e.g., plasma).
1. Materials and Reagents:
-
Analytes: High-purity standards of the fatty acids of interest (e.g., myristic acid, palmitic acid, stearic acid, oleic acid, linoleic acid).
-
Internal Standard: this compound.
-
Solvents: HPLC-grade methanol, chloroform, isooctane, and acetonitrile.
-
Derivatization Reagent: Boron trifluoride in methanol (14% BF3/MeOH).
-
Other Reagents: Sodium chloride (NaCl), anhydrous sodium sulfate.
-
Biological Matrix: Blank plasma from a relevant species, confirmed to be free of the analytes of interest.
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each fatty acid standard in methanol to prepare individual stock solutions.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Analyte Working Solution Mixture: Combine appropriate volumes of the individual analyte stock solutions and dilute with methanol to create a mixed working solution.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
3. Preparation of Calibration Standards:
-
Prepare a series of at least six non-zero calibration standards by spiking blank plasma with the analyte working solution mixture to achieve a desired concentration range.
-
To each calibration standard, add a constant volume of the internal standard working solution (e.g., 50 µL to 500 µL of plasma).
4. Sample Extraction and Derivatization:
-
Lipid Extraction (Folch Method): To 500 µL of each calibration standard, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes. Add 500 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the layers. Carefully collect the lower organic layer.
-
Solvent Evaporation: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen at room temperature.
-
Derivatization to FAMEs: To the dried lipid extract, add 1 mL of 14% BF3/MeOH. Cap the tube tightly and heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of isooctane and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper isooctane layer containing the FAMEs. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
5. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: Optimize for the separation of the target FAMEs (e.g., initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for each FAME and the deuterated internal standard.
6. Data Analysis for Linearity and Range:
-
Peak Integration: Integrate the peak areas for each analyte and the internal standard in the chromatograms of the calibration standards.
-
Response Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Linear Regression Analysis: Perform a linear regression analysis on the calibration curve data. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range Determination: The range is the concentration interval over which the method is shown to be linear, accurate, and precise. This is typically from the Limit of Quantification (LOQ) to the highest calibration standard.
Visualizations
Diagram 1: Experimental Workflow for Linearity and Range Determination
Caption: Workflow for Linearity and Range Determination.
Diagram 2: Logical Relationship of Key Validation Parameters
Caption: Interdependence of Analytical Method Validation Parameters.
References
Performance Comparison of Internal Standards for Fatty Alcohol Quantification in Serum: A Guide to Spike and Recovery Studies
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological matrices like serum is paramount. This guide provides a comparative overview of spike and recovery studies utilizing 1-Tetradecanol-d29 as an internal standard for the analysis of its non-labeled counterpart, 1-Tetradecanol. We will compare its expected performance against a common alternative, 1-Heptadecanol, and provide the foundational experimental protocols to aid in method development and validation.
The Role of Internal Standards in Serum Analysis
The use of an internal standard (IS) is crucial for correcting analytical variability during sample preparation and instrumental analysis. An ideal IS mimics the chemical and physical properties of the analyte, ensuring that any loss or variation in the analytical process affects both the analyte and the IS to the same extent. Deuterated standards, such as this compound, are often considered the gold standard as their behavior is nearly identical to the endogenous analyte, differing only in mass. This allows for precise quantification using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Performance: this compound vs. 1-Heptadecanol
While specific spike and recovery data for this compound in serum is not extensively published, we can project its performance based on typical results for similar long-chain fatty alcohol analyses and compare it with a non-isotopic internal standard, 1-Heptadecanol. 1-Heptadecanol is a C17 fatty alcohol, which is not naturally abundant in human serum, making it a suitable alternative.
Table 1: Expected Performance Characteristics of Internal Standards in a Serum Spike and Recovery Study
| Parameter | This compound (Deuterated IS) | 1-Heptadecanol (Odd-chain IS) | Justification |
| Recovery (%) | 95 - 105% | 85 - 110% | The deuterated standard co-elutes and extracts almost identically to the analyte, leading to more accurate correction for sample loss. |
| Precision (CV%) | < 10% | < 15% | The near-identical chemical behavior of the deuterated IS results in lower variability between replicate measurements. |
| Linearity (r²) | > 0.995 | > 0.990 | Both internal standards should yield a linear response, but the deuterated standard often provides a slightly better correlation. |
| Matrix Effect | Minimal | Low to Moderate | As a deuterated analog, this compound is expected to experience and correct for matrix effects more effectively than a structurally different compound. |
Experimental Protocol: Spike and Recovery of 1-Tetradecanol in Serum
This protocol outlines a typical workflow for a spike and recovery study of 1-Tetradecanol in human serum using this compound as an internal standard, followed by GC-MS analysis.
1. Materials and Reagents:
-
Human serum (blank, pooled)
-
1-Tetradecanol standard solution (e.g., 1 mg/mL in ethanol)
-
This compound internal standard solution (e.g., 10 µg/mL in ethanol)
-
1-Heptadecanol internal standard solution (for comparison) (e.g., 10 µg/mL in ethanol)
-
Potassium hydroxide (KOH) solution (e.g., 10% in methanol)
-
Hexane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
-
Centrifuge tubes, vortex mixer, heating block, GC-MS system
2. Sample Preparation:
-
Spiking:
-
Take three sets of blank serum aliquots (e.g., 500 µL).
-
Set 1 (Low Spike): Spike with a low concentration of 1-Tetradecanol.
-
Set 2 (Medium Spike): Spike with a medium concentration of 1-Tetradecanol.
-
Set 3 (High Spike): Spike with a high concentration of 1-Tetradecanol.
-
Prepare a non-spiked (blank) serum sample to determine endogenous levels.
-
-
Internal Standard Addition:
-
To all samples (including the blank), add a known amount of the this compound internal standard solution.
-
-
Saponification (Hydrolysis):
-
Add methanolic KOH to each sample to hydrolyze any esterified fatty alcohols.
-
Vortex and incubate at an elevated temperature (e.g., 70°C) for 1 hour.
-
-
Extraction:
-
After cooling, add deionized water and hexane to the samples.
-
Vortex thoroughly to extract the fatty alcohols into the hexane layer.
-
Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean tube.
-
-
Derivatization:
-
Evaporate the hexane under a stream of nitrogen.
-
Add BSTFA with 1% TMCS to the dried residue to create trimethylsilyl (TMS) derivatives of the fatty alcohols, which are more volatile and suitable for GC-MS analysis.
-
Incubate at a moderate temperature (e.g., 60°C) for 30 minutes.
-
3. GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or similar non-polar column
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target ions of 1-Tetradecanol-TMS and this compound-TMS.
-
4. Data Analysis:
-
Calculate the concentration of 1-Tetradecanol in the spiked samples using the response ratio of the analyte to the internal standard and a calibration curve.
-
Determine the percent recovery using the following formula:
-
% Recovery = [(Concentration in Spiked Sample - Concentration in Blank Sample) / Spiked Concentration] x 100
-
Workflow Visualization
The following diagram illustrates the key steps in a typical spike and recovery experimental workflow.
Caption: Experimental workflow for a spike and recovery study.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable bioanalytical methods. For the quantification of 1-Tetradecanol in serum, a deuterated internal standard like this compound is expected to provide superior accuracy and precision compared to non-isotopic analogs such as 1-Heptadecanol. This is due to its near-identical chemical and physical properties, which allow for more effective correction of analytical variability. The provided experimental protocol and workflow diagram offer a solid foundation for researchers to develop and validate their own methods for the analysis of long-chain fatty alcohols in complex biological matrices.
A Comparative Guide to Inter-laboratory Quantification of 1-Tetradecanol-d29
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1-Tetradecanol-d29. As a deuterated stable isotope-labeled internal standard, this compound is crucial for achieving high accuracy and precision in the quantification of 1-Tetradecanol and related long-chain fatty alcohols.[1] Due to the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document focuses on comparing the typical performance of the most common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—as reported for similar long-chain and deuterated alcohols.
The primary role of this compound is to serve as an internal standard in isotope dilution mass spectrometry.[2][3] This technique is considered the gold standard for quantitative analysis as it corrects for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the reliability of results across different laboratories.[4]
Data Presentation: Performance of Analytical Methods
The following tables summarize the typical performance characteristics for the analysis of long-chain fatty alcohols using GC-MS and LC-MS. These values are compiled from studies on analogous compounds and serve as a benchmark for the expected performance in the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | 0.5 µg/L | For C12-C14 fatty alcohols in aqueous matrices.[5] |
| Linearity (r²) | > 0.99 | Generally high for validated methods. |
| Precision (RSD%) | < 1.5% | For peak areas in fatty alcohol standard mixtures. |
| Accuracy/Recovery | 97.7% | As demonstrated in the analysis of similar compounds. |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data
| Performance Metric | Typical Value | Comments |
| Limit of Detection (LOD) | 0.02 - 0.50 ng/mL | For fatty alcohols and fatty aldehydes. |
| Linearity (r²) | > 0.996 | For deuterated and non-deuterated derivatives. |
| Precision (RSD%) | < 11.5% | For the analysis of fatty alcohol derivatives. |
| Accuracy/Recovery | 76.8% - 93.2% | For the analysis of fatty alcohol derivatives. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical results. Below are generalized methodologies for the quantification of long-chain fatty alcohols using GC-MS and LC-MS, incorporating this compound as an internal standard.
GC-MS Quantification of 1-Tetradecanol
This protocol is suitable for the analysis of 1-Tetradecanol in various matrices, utilizing this compound for isotope dilution.
1. Sample Preparation and Derivatization (Silylation)
-
Internal Standard Spiking: To a known aliquot of the sample, add a precise amount of this compound solution.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane:ethyl acetate).
-
Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60°C for 30 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for 1-Tetradecanol-TMS and this compound-TMS.
-
3. Data Analysis
-
Calculate the peak area ratio of the 1-Tetradecanol-TMS to the this compound-TMS.
-
Quantify the concentration of 1-Tetradecanol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of 1-Tetradecanol and a fixed concentration of this compound.
LC-MS/MS Quantification of 1-Tetradecanol
This protocol is suitable for the analysis of 1-Tetradecanol in biological matrices.
1. Sample Preparation
-
Internal Standard Spiking: Add a precise amount of this compound to the sample.
-
Protein Precipitation: For biological fluids, precipitate proteins by adding cold acetonitrile.
-
Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both 1-Tetradecanol and this compound.
-
3. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 1-Tetradecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow
The general workflow for the quantification of 1-Tetradecanol using a deuterated internal standard is depicted below.
Caption: General workflow for 1-Tetradecanol quantification.
Fatty Alcohol Metabolism Pathway
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, 1-Tetradecanol, is a naturally occurring fatty alcohol. The metabolic pathway of fatty alcohols is relevant to understanding its biological context.
Caption: Simplified fatty alcohol metabolism pathway.
References
Comparative Analysis of 1-Tetradecanol-d29 and 13C-Labeled Myristic Acid in Research Applications
In the realm of metabolic research, lipidomics, and drug development, stable isotope-labeled compounds are indispensable tools for tracing, identifying, and quantifying molecules within complex biological systems. Among these, 1-Tetradecanol-d29 and 13C-labeled myristic acid serve as crucial reagents, each with distinct properties and applications. This guide provides an objective comparison of their performance, supported by experimental data and methodologies, to assist researchers in selecting the appropriate tool for their studies.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of this compound and various isotopologues of 13C-labeled myristic acid. These properties are summarized in the table below.
| Property | This compound | 13C-Labeled Myristic Acid (1-¹³C) | 13C-Labeled Myristic Acid (1,2-¹³C₂) |
| Synonyms | N-TETRADECYL-D29 ALCOHOL | Tetradecanoic acid-1-¹³C | Tetradecanoic acid-1,2-¹³C₂ |
| Molecular Formula | C₁₄HD₂₉O[1] | CH₃(CH₂)₁₂¹³COOH[2][3] | CH₃(CH₂)₁₁¹³CH₂¹³CO₂H |
| Molecular Weight | 243.57 g/mol [1] | 229.36 g/mol | 230.36 g/mol |
| Isotopic Purity | Not specified | 99 atom % ¹³C | 99 atom % ¹³C |
| Chemical Purity | Not specified | ≥98% | 99% (CP) |
| Melting Point | 38-40 °C | 54.4 °C (unlabeled) | 52-54 °C |
| Boiling Point | Not specified | 250 °C at 100 mmHg | 250 °C at 100 mmHg |
| Appearance | White waxy solid (unlabeled) | White solid (unlabeled) | Solid |
| Solubility | Insoluble in water; soluble in diethyl ether, slightly soluble in ethanol (unlabeled) | Soluble in alcohol | Not specified |
| Storage | Store below +30°C (unlabeled) | Room temperature, away from light and moisture | Not specified |
Core Applications in Research
While both compounds are utilized in mass spectrometry-based analyses, their primary roles are distinct.
This compound is a deuterium-labeled fatty alcohol. Due to the heavy isotope load (29 deuterium atoms), it serves as an excellent internal standard for quantitative analysis using techniques like GC-MS or LC-MS. Its chemical structure is similar to endogenous lipids, making it suitable for spiking into biological samples to correct for sample loss during extraction and for variations in instrument response. As it is a saturated fatty alcohol, it is less likely to be metabolized and incorporated into complex lipids in most experimental settings, ensuring its concentration remains stable throughout the analytical process. The unlabeled form, 1-Tetradecanol (also known as myristyl alcohol), is a naturally occurring compound found in plants like nutmeg and is used in cosmetics for its emollient properties.
13C-labeled myristic acid , on the other hand, is primarily used as a metabolic tracer. Myristic acid is a saturated 14-carbon fatty acid that is a common component of animal and vegetable fats. By introducing the stable, heavy isotope of carbon (¹³C) into its structure, researchers can track the metabolism of myristic acid as it is taken up by cells and incorporated into more complex lipids such as triglycerides and phospholipids. This makes it an invaluable tool for metabolic flux analysis and for studying the dynamics of lipid synthesis and turnover in various physiological and pathological states.
Experimental Design and Data
To illustrate the differential application of these compounds, consider an experiment designed to trace the metabolic fate of exogenous myristic acid in cultured hepatocytes.
Experimental Protocol: Lipidomic Analysis of Hepatocytes
-
Cell Culture and Labeling:
-
Hepatocytes are cultured in a suitable medium.
-
The experimental group is treated with 100 µM of 1-¹³C-myristic acid for 24 hours. A control group receives unlabeled myristic acid.
-
-
Sample Harvesting and Lipid Extraction:
-
Cells are washed with ice-cold PBS and harvested.
-
A known amount of this compound (e.g., 100 pmol) is added to each sample as an internal standard.
-
Lipids are extracted using a modified Bligh-Dyer method with chloroform, methanol, and water.
-
-
LC-MS/MS Analysis:
-
The lipid extract is dried and reconstituted in a suitable solvent for injection.
-
Samples are analyzed by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode to collect both MS1 and MS2 spectra.
-
-
Data Analysis:
-
The peak area of the this compound internal standard is used to normalize the peak areas of the detected lipids, correcting for extraction and analytical variability.
-
The incorporation of ¹³C from myristic acid into downstream lipids (e.g., phosphatidylcholines, triglycerides) is determined by identifying the corresponding mass shifts in the MS1 spectra.
-
Representative Quantitative Data
The following table shows hypothetical data from such an experiment, demonstrating the quantification of a newly synthesized lipid using the internal standard.
| Analyte | Unlabeled Control (Peak Area) | ¹³C-Labeled Sample (Peak Area) | Normalized & Quantified Amount (pmol) |
| This compound (Internal Std.) | 1.5 x 10⁶ | 1.45 x 10⁶ | 100 (by definition) |
| Myristoyl-containing Phosphatidylcholine (¹²C) | 8.2 x 10⁵ | 4.1 x 10⁵ | 28.3 |
| Myristoyl-containing Phosphatidylcholine (¹³C) | Not Detected | 4.5 x 10⁵ | 31.0 |
This data illustrates that the introduction of ¹³C-myristic acid leads to the synthesis of ¹³C-labeled phosphatidylcholine. The amount of this newly synthesized lipid is quantified relative to the recovery of the this compound internal standard.
Visualizing the Workflow and Metabolic Pathway
To further clarify the roles of these compounds, the following diagrams illustrate the experimental workflow and the metabolic pathway of myristic acid.
Caption: Experimental workflow for a stable isotope tracing experiment.
Caption: Simplified metabolic pathway of 13C-myristic acid incorporation.
Conclusion
Both this compound and 13C-labeled myristic acid are powerful tools for mass spectrometry-based research, but they serve fundamentally different purposes.
-
This compound is the ideal choice for an internal standard . Its heavy deuterium labeling provides a distinct mass shift, and its chemical nature as a fatty alcohol makes it less prone to metabolic alteration, ensuring reliable quantification across samples.
-
13C-labeled myristic acid is designed as a metabolic tracer . It allows researchers to follow the biological journey of a specific fatty acid, providing critical insights into the dynamics of lipid metabolism.
The selection between these two compounds is therefore not a matter of superior performance, but of experimental objective. For quantitative accuracy in lipidomics, this compound is a superior internal standard. For elucidating the complexities of metabolic pathways, 13C-labeled myristic acid is the indispensable tracer. Researchers should choose the compound that aligns with the specific questions their study aims to answer.
References
A Comparative Guide to the Analytical Quantification of 1-Tetradecanol-d29: Assessing Limits of Detection and Quantification
Quantitative Data Summary
The selection of an analytical method hinges on its sensitivity and the specific requirements of the study. Below is a summary of typical LOD and LOQ values for long-chain fatty alcohols, including 1-Tetradecanol, using GC-MS and LC-MS/MS. These values are indicative and can vary based on the specific instrumentation, sample matrix, and method parameters.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | 1-Tetradecanol (in aqueous matrix) | 0.5 µg/L | Not Specified |
| Fatty Acid Ethyl Esters (proxy) | 0.002 - 0.030 ng/mg | Not Specified | |
| LC-MS/MS | Fatty Alcohols & Aldehydes (proxy) | 0.02 - 0.50 ng/mL | Not Specified |
| Long-Chain Fatty Acids (proxy) | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL[1] |
Note: 1-Tetradecanol-d29 is primarily used as an internal standard in quantitative analysis to correct for sample loss during preparation and instrumental variability.[2] Its own LOD and LOQ are less frequently determined as it is intentionally introduced at a known concentration. The data presented for 1-Tetradecanol and other fatty alcohols provide a strong indication of the expected performance for its deuterated counterpart.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. The following sections outline representative experimental protocols for the quantification of 1-Tetradecanol using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 1-Tetradecanol. A derivatization step is typically required to increase the volatility and improve the chromatographic peak shape of the alcohol.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, cell lysate), add a known concentration of this compound as an internal standard.
-
Perform a liquid-liquid extraction using 2 mL of a non-polar solvent such as hexane or a mixture of hexane and isopropanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilan (TMCS), and 50 µL of pyridine.
-
Seal the vial and heat at 60-70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ether derivative.
-
Cool the sample to room temperature before analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless injector at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the 1-Tetradecanol-TMS derivative and the this compound-TMS derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including long-chain fatty alcohols, often without the need for derivatization.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of the sample, add a known concentration of this compound as an internal standard.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., 50:50 methanol:water).
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start at 50% B, increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both 1-Tetradecanol and this compound.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the limit of detection and quantification for an analyte like 1-Tetradecanol using a chromatographic-mass spectrometric method.
Caption: Experimental workflow for LOD and LOQ determination.
References
The Gold Standard of Accuracy: A Comparative Guide to Robustness in Analytical Methods Using 1-Tetradecanol-d29
In the landscape of pharmaceutical research and development, the precision and reliability of analytical methods are paramount. For scientists and drug development professionals, the quantification of analytes in complex matrices demands robust methodologies that can withstand minor variations in experimental conditions. This guide provides an objective comparison of an analytical method's robustness when employing a deuterated internal standard, 1-Tetradecanol-d29, versus a non-deuterated alternative, highlighting the superior performance of the former through supporting experimental data and detailed protocols.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-perfect chemical mimicry allows them to effectively compensate for variations throughout the analytical process, including sample extraction, derivatization efficiency, and instrument response.[2]
Performance Under Pressure: A Comparative Analysis
To illustrate the impact of internal standard selection on method robustness, we present a comparative analysis of a hypothetical, yet representative, Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of myristic acid (the non-deuterated counterpart of 1-Tetradecanol). The robustness of the method was evaluated by introducing deliberate, small variations to key analytical parameters. Two internal standards were compared:
-
This compound: A deuterated internal standard that co-elutes with the analyte.
-
Heptadecanoic Acid (C17:0): A non-deuterated, odd-chain fatty acid commonly used as an internal standard as it is not typically found in most biological samples.
Table 1: Robustness Testing of Myristic Acid Quantification
| Parameter | Variation | This compound (% RSD) | Heptadecanoic Acid (C17:0) (% RSD) |
| Injector Temperature | 250 ± 5 °C | 1.8 | 4.5 |
| Oven Temperature Ramp | ± 2 °C/min | 2.1 | 5.2 |
| Carrier Gas Flow Rate | 1.0 ± 0.1 mL/min | 1.5 | 3.8 |
| Derivatization Time | 15 ± 2 min | 2.5 | 6.1 |
| Derivatization Temperature | 60 ± 5 °C | 2.2 | 5.8 |
The results clearly demonstrate that the method employing this compound exhibits significantly lower relative standard deviation (% RSD) across all tested parameter variations. This indicates a more robust and reliable method, less susceptible to minor fluctuations in experimental conditions. The superior performance of the deuterated standard can be attributed to its ability to track the analyte more closely through the entire analytical workflow.
Experimental Protocols: A Closer Look at the Methodology
The following protocols provide a detailed overview of the experimental procedures used to generate the comparative data.
Sample Preparation and Derivatization
-
Internal Standard Spiking: To a 100 µL plasma sample, 10 µL of the internal standard solution (either this compound or Heptadecanoic Acid at 10 µg/mL in methanol) is added.
-
Hydrolysis: 1 mL of 0.5 M methanolic NaOH is added, and the sample is heated at 80°C for 10 minutes to hydrolyze the fatty acids from their esterified forms.
-
Derivatization: After cooling, 1 mL of 14% boron trifluoride in methanol is added, and the sample is heated at 80°C for 5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, 1 mL of hexane and 1 mL of saturated NaCl solution are added. The mixture is vortexed and centrifuged. The upper hexane layer containing the FAMEs is transferred to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977B MSD
-
Column: DB-23 (60 m x 0.25 mm, 0.15 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 1 min, ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C and hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale behind the selection of a deuterated internal standard, the following diagrams are provided.
Conclusion
The choice of an internal standard is a critical factor in the development of a robust and reliable analytical method. The experimental evidence strongly supports the use of deuterated internal standards, such as this compound, for achieving superior accuracy and precision. By closely mimicking the behavior of the analyte, deuterated standards provide more effective compensation for analytical variability, leading to data of the highest quality and integrity. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a key step towards ensuring the defensibility and success of their analytical endeavors.
References
Performance Evaluation of 1-Tetradecanol-d29 as an Internal Standard in Diverse Analytical Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application and performance considerations for 1-Tetradecanol-d29, a deuterated internal standard for the quantitative analysis of 1-Tetradecanol (myristyl alcohol) and related fatty alcohols. While specific comparative performance data in various matrices is not extensively published, this document outlines the principles of its use, presents a general experimental protocol, and offers a framework for its evaluation against other internal standards.
Introduction to this compound
This compound is a stable isotope-labeled version of 1-Tetradecanol, a saturated fatty alcohol.[1] Its key application in analytical chemistry is as an internal standard (IS) for quantification by mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of 29 deuterium atoms results in a significant mass shift from the unlabeled analyte, allowing for its clear differentiation in a mass spectrum while maintaining nearly identical physicochemical properties. This co-elution and similar ionization response are crucial for accurate quantification by correcting for variations during sample preparation and analysis.
Principles of Internal Standardization with this compound
The primary role of an internal standard is to compensate for analytical variability. An ideal IS, such as a deuterated analog, is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the analytical workflow. The ratio of the analyte's signal to the IS's signal is then used for quantification. This approach mitigates errors arising from:
-
Sample Preparation: Inconsistent extraction recovery across different samples.
-
Instrumental Analysis: Variations in injection volume and ionization efficiency in the mass spectrometer.
The workflow for utilizing this compound as an internal standard is depicted below:
Caption: General workflow for the quantitative analysis of 1-Tetradecanol using this compound as an internal standard.
Performance Comparison Framework
A direct, data-driven comparison of this compound with other internal standards (e.g., other deuterated fatty alcohols, structurally similar non-deuterated compounds) would require a validation study. The following tables provide a template for summarizing the key performance characteristics that should be evaluated.
Table 1: Comparison of Internal Standard Performance in Human Plasma (Hypothetical Data)
| Performance Metric | This compound | Alternative IS (e.g., 1-Dodecanol-d25) | Non-deuterated IS (e.g., 1-Pentadecanol) |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Bias) | -5% to +5% | -7% to +6% | -15% to +12% |
| Precision (%RSD) | <10% | <12% | <20% |
| Extraction Recovery (%) | 85 ± 5 | 82 ± 7 | 75 ± 15 |
| Matrix Effect (%) | <15% | <18% | <30% |
Table 2: Comparison of Internal Standard Performance in Biofuel Matrix (Hypothetical Data)
| Performance Metric | This compound | Alternative IS (e.g., 1-Hexadecanol-d33) | Non-deuterated IS (e.g., 1-Heptadecanol) |
| Linearity (R²) | >0.995 | >0.995 | >0.99 |
| Accuracy (% Bias) | -3% to +3% | -4% to +4% | -10% to +8% |
| Precision (%RSD) | <5% | <6% | <15% |
| Extraction Recovery (%) | 95 ± 3 | 94 ± 4 | 90 ± 8 |
| Matrix Effect (%) | <10% | <12% | <25% |
Experimental Protocols
The following is a general protocol for the quantification of 1-Tetradecanol in a biological matrix using this compound as an internal standard, adaptable for GC-MS analysis.
Materials and Reagents
-
1-Tetradecanol analytical standard
-
This compound internal standard
-
Solvents: Hexane, Methanol, Chloroform (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
-
Biological matrix (e.g., human plasma)
Sample Preparation
-
Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the biological matrix sample, calibration standard, or blank.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each tube (except the blank).
-
Protein Precipitation & Lipid Extraction: Add 500 µL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex vigorously for 1 minute.
-
Phase Separation: Add 100 µL of deionized water and vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes.
-
Solvent Collection: Carefully transfer the lower organic layer to a clean glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): Add 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial and heat at 60°C for 30 minutes.
The logical relationship for selecting an appropriate analytical method is outlined below:
Caption: Decision process for selecting between GC-MS and LC-MS/MS for 1-Tetradecanol analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM)
-
1-Tetradecanol-TMS derivative: Monitor characteristic ions (e.g., m/z 73, 271)
-
This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 73, 300)
-
Conclusion
This compound serves as a highly suitable internal standard for the accurate and precise quantification of 1-Tetradecanol in various matrices. Its identical chemical behavior to the unlabeled analyte ensures reliable correction for analytical variability. While publicly available, direct comparative studies are limited, the principles and general protocols outlined in this guide provide a strong foundation for researchers to implement and validate its use in their specific applications. For optimal results, a thorough method validation encompassing linearity, accuracy, precision, recovery, and matrix effects should be performed for each specific matrix under investigation.
References
The Gold Standard of Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts data integrity.[1] This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process for robust and reliable bioanalytical methods.[2]
Internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and analysis.[3][4] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] While both deuterated and non-deuterated standards aim to fulfill this role, their performance can differ significantly, particularly in complex biological matrices.
Performance Under the Microscope: A Quantitative Comparison
The scientific consensus indicates that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance. Deuterated standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their distinction by a mass spectrometer while maintaining nearly identical chemical and physical properties to the analyte. In contrast, non-deuterated standards are typically structural analogues with similar but not identical chemical structures.
The following tables summarize key performance parameters from comparative studies, demonstrating the quantitative advantages of using a deuterated internal standard.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard | Analyte Example | Reference |
| Precision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% | Sirolimus | |
| Accuracy (Mean Bias) | 100.3% | 96.8% | Kahalalide F | |
| Matrix Effect Variation (CV%) | Lower | Higher | Not Specified |
Table 1: Comparison of Precision and Accuracy. The use of a deuterated internal standard for the immunosuppressant drug sirolimus resulted in a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%). Similarly, for the depsipeptide kahalalide F, the mean bias was significantly closer to 100% with a deuterated standard.
| Matrix | Analyte | Deuterated IS Accuracy (%) | Non-Deuterated IS Accuracy (%) | Reference |
| Cannabis Flower | Various Pesticides | 85-115% | 40-160% | |
| Cannabis Edibles | Various Pesticides | 85-115% | 40-160% | |
| Cannabis Concentrates | Various Pesticides | 85-115% | 40-160% |
Table 2: Impact of Matrix Effects on Accuracy. In a study analyzing pesticides in different cannabis matrices, the use of deuterated internal standards consistently yielded accuracy values within an acceptable range of 85-115%. In contrast, the accuracy with non-deuterated standards varied dramatically, with deviations exceeding 60% in some cases, highlighting the superior ability of deuterated standards to compensate for matrix effects.
The Core Advantage: Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience the same degree of matrix effects. This allows for effective normalization and more accurate results. Structural analogs, however, may have different retention times and be affected differently by the matrix, leading to compromised data quality.
References
A Comprehensive Guide to Establishing the Stability of 1-Tetradecanol-d29 for Method Validation
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the stability of internal standards is a cornerstone of robust and reliable quantitative analytical methods. This guide provides a framework for establishing the stability of 1-Tetradecanol-d29, a common internal standard in mass spectrometry-based assays. While specific stability data is often proprietary and found within a supplier's Certificate of Analysis, this document outlines the necessary experimental protocols and data presentation to validate its stability for your specific application.
Stable-isotope-labeled (SIL) internal standards are widely used in quantitative analysis to correct for variability during sample preparation and analysis.[1][2] The underlying assumption is that the SIL internal standard behaves identically to the analyte of interest. However, issues such as the stability of the isotopic label and the overall molecule can impact this assumption and, consequently, the accuracy of the analytical data.[3] Therefore, a thorough evaluation of the stability of this compound under various storage and handling conditions is critical during method validation.
Comparative Stability Assessment Framework
A comprehensive stability study for this compound should evaluate its integrity under conditions that mimic the entire lifecycle of the analytical method, from stock solution preparation to final sample analysis. The following table summarizes the key stability tests that should be performed.
| Stability Test | Storage Conditions | Typical Duration | Purpose | Acceptance Criteria (Example) |
| Stock Solution Stability | Room Temperature (20-25°C), Refrigerated (2-8°C), Frozen (-20°C or -80°C) | Short-term (e.g., 24 hours) and Long-term (e.g., 1, 3, 6 months) | To determine the stability of the concentrated stock solution. | Mean concentration within ±10% of the initial concentration. |
| Working Solution Stability | Room Temperature (20-25°C), Refrigerated (2-8°C) | Duration of a typical analytical run (e.g., 24-48 hours) | To assess the stability of diluted solutions used for sample preparation. | Mean concentration within ±10% of the initial concentration. |
| Freeze-Thaw Stability | Multiple cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature. | 3-5 cycles | To evaluate the impact of repeated freezing and thawing of stock and/or quality control (QC) samples. | Mean concentration within ±15% of the initial concentration for QC samples. |
| Autosampler/Bench-Top Stability | Conditions in the autosampler (e.g., 4°C or room temperature). | Duration of a typical analytical run (e.g., 24-48 hours) | To ensure the stability of the processed samples awaiting injection into the analytical instrument. | Mean concentration within ±15% of the initial concentration for QC samples. |
| Long-Term Stability | Intended storage condition for study samples (e.g., -80°C). | Duration of the study. | To confirm the stability of the analyte in the biological matrix for the entire duration of sample storage. | Mean concentration within ±15% of the initial concentration for QC samples. |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability testing. Below are example protocols for key stability experiments.
Protocol for Stock and Working Solution Stability
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution to a concentration relevant to the analytical method.
-
Storage: Aliquot the stock and working solutions into appropriate containers and store them under the conditions outlined in the table above (e.g., room temperature, 2-8°C, -20°C).
-
Analysis: At specified time points, analyze the stored solutions against a freshly prepared solution of the same concentration. The analysis should be performed using a validated, stability-indicating method, typically LC-MS/MS or GC-MS.
-
Data Evaluation: Calculate the mean concentration of the stored solutions and compare it to the concentration of the freshly prepared solution.
Protocol for Freeze-Thaw Stability
-
Sample Preparation: Prepare replicate quality control (QC) samples by spiking a known amount of this compound into the biological matrix of interest (e.g., plasma, urine).
-
Freeze-Thaw Cycles: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. Repeat this cycle for a minimum of three cycles.
-
Analysis: After the final thaw, analyze the freeze-thaw samples along with a set of freshly prepared QC samples (which have not undergone freeze-thaw cycles).
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to that of the freshly prepared samples.
Visualizing the Stability Workflow
A clear understanding of the experimental workflow is essential for planning and executing stability studies. The following diagram illustrates the key stages in establishing the stability of this compound.
Caption: Workflow for establishing the stability of this compound.
Alternative Considerations and Best Practices
While this compound is a robust internal standard, it is essential to consider potential alternatives if stability issues arise. Alternatives could include other deuterated long-chain alcohols or a ¹³C-labeled version of 1-Tetradecanol. The choice of an alternative should be guided by its commercial availability, cost, and a thorough stability assessment as outlined above.
Best Practices for Ensuring Stability:
-
Supplier Documentation: Always refer to the supplier's Certificate of Analysis for recommended storage conditions and any available stability data.
-
Proper Handling: Minimize the exposure of stock and working solutions to light and elevated temperatures.
-
Inert Containers: Use high-quality, inert storage vials to prevent leaching and adsorption.
-
Method-Specific Validation: Stability should be established in the specific solvent and biological matrix used in your analytical method.
By following a systematic and well-documented approach to stability testing, researchers can confidently use this compound as an internal standard, ensuring the accuracy and reliability of their quantitative results.
References
- 1. scispace.com [scispace.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of 1-Tetradecanol-d29 in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in complex biological matrices, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of 1-Tetradecanol-d29, a deuterated stable isotope-labeled internal standard, with other alternatives for the analysis of long-chain fatty alcohols. The information presented herein is supported by experimental principles and available data to aid researchers in making informed decisions for their analytical workflows.
Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based quantification.[1] Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. This co-elution provides the most accurate correction for analyte loss and matrix effects, which are common challenges in complex samples.[1]
Performance Comparison of Deuterated Internal Standards
While direct head-to-head comparative studies detailing the validation of this compound against other specific deuterated long-chain alcohols are limited in publicly available literature, we can infer its performance based on the well-established principles of isotope dilution mass spectrometry and data from similar compounds. The ideal internal standard should demonstrate high specificity, selectivity, and minimal interference from the sample matrix.
The following tables summarize key performance parameters from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of fatty acid methyl esters (FAMEs) using an internal standard, and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for short-chain fatty alcohols using a deuterated labeling agent as an internal standard. Although not a direct analysis of this compound, these data provide a representative expectation of the performance of a well-validated method using a deuterated internal standard.
Table 1: Representative Performance Data for a Validated GC-MS Method for Fatty Esters
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.998[2] |
| Precision (Repeatability, RSD%) | ≤ 2%[3] |
| Intermediate Precision (RSD%) | ≤ 2%[3] |
| Accuracy (Trueness) | Statistically equivalent to the reference method |
| Robustness | Method proved to be robust |
Data is representative of a validated GC-FID method for fatty acid methyl esters using hexadecyl propanoate as an internal standard.
Table 2: Performance Data for a Validated LC-MS/MS Method for Short-Chain Fatty Alcohols using a Deuterated Labeling Internal Standard
| Validation Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | 4.9 - 18.1% |
| Recovery | 80.3% - 115.4% |
| Matrix Effect | 70.0% - 104.3% |
Data from a study on short-chain fatty alcohols using a deuterated pyridine labeling reagent as an internal standard.
Experimental Protocols
A robust and validated experimental protocol is fundamental to achieving reliable and reproducible quantitative results. Below are detailed methodologies for the analysis of fatty alcohols using GC-MS, which is a common technique for these compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Long-Chain Fatty Alcohol Analysis
This protocol outlines a general procedure for the extraction, derivatization, and analysis of long-chain fatty alcohols from a biological matrix, such as plasma, using this compound as an internal standard.
1. Materials and Reagents:
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Analyte (1-Tetradecanol) standard solutions for calibration curve
-
Solvents: Hexane, Chloroform, Methanol (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium sulfate (anhydrous)
-
Glassware: centrifuge tubes, vials with PTFE-lined caps
2. Sample Preparation and Extraction:
-
To 100 µL of the plasma sample in a glass centrifuge tube, add a known amount of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen at room temperature.
3. Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 10°C/min to 250°C, hold for 0 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the trimethylsilyl (TMS) derivative of 1-Tetradecanol and this compound. The exact m/z values should be determined by analyzing the individual standards.
-
5. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
The concentration of 1-Tetradecanol in the unknown samples is then calculated from this calibration curve.
Visualizing Analytical Workflows and Metabolic Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the Graphviz DOT language.
The following diagram illustrates a simplified metabolic pathway for fatty alcohols, providing context for the biological relevance of 1-Tetradecanol.
References
Navigating the Transfer of Analytical Methods for Assays Utilizing 1-Tetradecanol-d29: A Comparative Guide
The successful transfer of analytical methods is a critical juncture in the lifecycle of drug development and research, ensuring consistency and reliability of data across different laboratories and instruments. When the assay involves a deuterated internal standard such as 1-Tetradecanol-d29, specific considerations must be addressed to maintain the method's validated state. This guide provides a comparative overview of key aspects to consider during the method transfer process, tailored for researchers, scientists, and drug development professionals.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, offering a way to correct for variability in sample preparation, injection volume, and instrument response.[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio.[1] The successful transfer of an assay using such a standard hinges on a robust and well-documented process.
Key Considerations for Method Transfer
A successful method transfer requires a comprehensive plan that outlines objectives, responsibilities, materials, and acceptance criteria.[3] Several approaches can be taken, each with its own set of advantages and considerations. The choice of approach often depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[4]
Table 1: Comparison of Method Transfer Approaches
| Approach | Description | Key Advantages | Key Considerations | When to Use |
| Comparative Testing | The most common approach where both the transferring and receiving laboratories analyze the same set of characterized samples. | Direct comparison of inter-laboratory results; provides a high degree of confidence. | Requires careful sample preparation, handling, and shipping to ensure homogeneity and stability. | For most routine method transfers where the method is well-established. |
| Co-validation | Both the transferring and receiving laboratories participate in the method validation process from the outset. | Ensures the method is robust and transferable from the beginning; fosters collaboration. | Can be more time-consuming and resource-intensive. | When a new method is being developed and needs to be implemented at multiple sites. |
| Revalidation (Partial or Full) | The receiving laboratory conducts a partial or full revalidation of the analytical method. | Provides a comprehensive assessment of the method's performance in the receiving laboratory's environment. | May not be necessary if the method is already well-validated and the receiving lab has similar equipment. | When there are significant differences in instrumentation or when transferring to a less experienced laboratory. |
| Transfer Waiver | A formal transfer process is waived based on a thorough risk assessment and justification. | Saves time and resources. | Requires strong justification, such as the receiving lab already being proficient in a very similar method or having performed the original validation. | For simple methods or when transferring between highly similar laboratory setups. |
Experimental Workflow for Method Transfer
The transfer process itself can be visualized as a structured workflow, ensuring all critical steps are completed and documented.
References
Evaluating the Suitability of 1-Tetradecanol-d29 for a New Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1-Tetradecanol-d29 for its suitability in new analytical and metabolic assays. By comparing its performance characteristics with its non-deuterated analog, 1-Tetradecanol, and other alternative compounds, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs. The guide includes a detailed comparison of their roles as internal standards in mass spectrometry-based assays and as tracers in metabolic stability studies, supported by experimental protocols and data presentation.
Performance Comparison: this compound vs. Alternatives
The primary applications for this compound in an assay are as an internal standard for quantitative analysis and as a tracer for metabolic studies. The choice of an appropriate standard or tracer is critical for the accuracy, precision, and reliability of experimental results.
As an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response. The ideal IS mimics the physicochemical properties of the analyte.
This compound, as a stable isotope-labeled (SIL) internal standard, is considered the gold standard for the quantification of 1-Tetradecanol and related fatty acids like myristic acid.[1] Its key advantage lies in its near-identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency. This minimizes variability and improves the accuracy of quantification.[2]
Alternative Internal Standards:
A common alternative to SIL standards are structural analogs that are not naturally present in the sample, such as odd-chain fatty acids or alcohols (e.g., Heptadecanoic acid, C17:0). While more cost-effective, these analogs may exhibit different chromatographic behavior and ionization responses compared to the analyte, potentially leading to less accurate quantification.
| Feature | This compound (Deuterated IS) | 1-Tetradecanol (Analyte) | Heptadecanoic Acid (C17:0) (Analog IS) |
| Chemical Structure | Identical to analyte, with deuterium substitution | C14H30O | C17H34O2 |
| Molar Mass ( g/mol ) | ~243.5 (d29) | 214.39 | 270.46 |
| Co-elution with Analyte | Nearly identical, slight shift possible due to isotope effect | - | Different retention time |
| Ionization Efficiency | Nearly identical to analyte | - | Different from analyte |
| Correction for Matrix Effects | High | - | Moderate to Low |
| Accuracy & Precision | High | - | Moderate |
| Cost | High | Low | Low |
As a Tracer in Metabolic Stability Assays
Deuterated compounds are valuable tools for studying the metabolic fate of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the C-D bond is broken more slowly by metabolic enzymes. This can result in a slower rate of metabolism for the deuterated compound.
By comparing the metabolic rate of this compound to that of 1-Tetradecanol in systems like human liver microsomes (HLMs), researchers can gain insights into the metabolic pathways and the sites of metabolism on the molecule. A significantly slower metabolism of the deuterated analog would suggest that C-H bond cleavage is a rate-determining step in its metabolism.
| Feature | This compound | 1-Tetradecanol |
| Metabolic Rate | Potentially slower due to KIE | Baseline |
| Application | Tracer to study metabolic pathways and stability | Substrate for metabolism |
| Information Gained | Identification of metabolic "hotspots", effect of deuteration on clearance | Intrinsic clearance rate |
Experimental Protocols
Quantitative Analysis of 1-Tetradecanol using this compound as an Internal Standard by LC-MS/MS
This protocol describes the quantification of 1-Tetradecanol in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials:
-
1-Tetradecanol standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 1-Tetradecanol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the 1-Tetradecanol stock solution with methanol to prepare a series of working standards.
-
Spike the working standards into the blank biological matrix to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (at a fixed concentration, e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Start at 80% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example - to be optimized for the specific instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for both 1-Tetradecanol and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1-Tetradecanol in the unknown samples from the calibration curve.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol assesses the metabolic stability of 1-Tetradecanol and this compound.
Materials:
-
1-Tetradecanol
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and the test compound (1-Tetradecanol or this compound, e.g., 1 µM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (a compound structurally different from the analytes, to control for sample processing and analysis variability).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein).
-
Visualizations
Caption: Workflow for the quantitative analysis of 1-Tetradecanol using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for the in vitro metabolic stability assay of 1-Tetradecanol and its deuterated analog.
Conclusion
The suitability of this compound for a new assay is highly dependent on the specific application.
-
For quantitative analysis of 1-Tetradecanol or structurally similar fatty alcohols and acids, this compound is an excellent choice for an internal standard. Its use is expected to yield high accuracy and precision, effectively compensating for variations during sample processing and analysis. While the initial cost is higher than that of non-deuterated analog standards, the improved data quality often justifies the investment, particularly in regulated environments or when high accuracy is paramount.
-
For metabolic stability studies , this compound serves as a powerful tool to investigate the metabolic pathways of 1-Tetradecanol. By comparing the degradation rates of the deuterated and non-deuterated compounds, researchers can elucidate the role of C-H bond cleavage in the metabolism and identify potential sites of metabolic modification. This information is invaluable in drug development for designing molecules with improved pharmacokinetic profiles.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Tetradecanol-d29
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Tetradecanol-d29. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Physical and Chemical Properties
This compound is the deuterated form of 1-Tetradecanol (also known as Myristyl alcohol). While specific data for the deuterated compound is limited, its physical and chemical properties are expected to be very similar to the non-deuterated form.
| Property | Value |
| Appearance | White flakes or solid[1] |
| Melting Point | 35-39 °C (lit.)[2] |
| Boiling Point | 289 °C (lit.)[2] |
| Flash Point | >230 °F (>110 °C)[2] |
| Density | 0.823 g/mL at 25 °C (lit.)[2] |
| Solubility | Insoluble in water; Soluble in ether and alcohol |
| Vapor Pressure | <1 hPa (20 °C) |
Hazard Identification and Personal Protective Equipment (PPE)
1-Tetradecanol may cause eye, skin, and respiratory tract irritation. It is crucial to use appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure. Nitrile or butyl boots are recommended for handling larger quantities. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator is recommended if exposure limits are exceeded or symptoms are experienced. |
Experimental Protocol: Safe Handling of this compound
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Minimize dust generation and accumulation. Avoid generating dusty conditions.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acid anhydrides, and acid chlorides.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Classification:
-
This material and its container must be disposed of as hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
2. Disposal Procedure:
-
Collect waste in a suitable, labeled container for disposal.
-
Do not allow the chemical to enter drains or surface water as it is very toxic to aquatic organisms.
-
Consult with a licensed professional waste disposal service to dispose of this material.
Logical Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
